molecular formula C9H6BrF3O2 B1527523 3-Bromo-5-(trifluoromethyl)phenylacetic acid CAS No. 1161362-01-1

3-Bromo-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1527523
CAS No.: 1161362-01-1
M. Wt: 283.04 g/mol
InChI Key: POLZAYSCKXDHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLZAYSCKXDHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718762
Record name [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161362-01-1
Record name [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-(trifluoromethyl)phenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a pivotal building block in modern synthetic chemistry. Its structure is characterized by a phenylacetic acid core functionalized with two highly influential substituents: a bromine atom and a trifluoromethyl (CF₃) group. These groups, positioned at the meta-positions relative to the acetic acid moiety, impart unique electronic and steric properties to the molecule. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly enhances the compound's lipophilicity and metabolic stability, properties highly sought after in drug discovery.[1][2] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling further molecular elaboration. Consequently, this compound is of significant interest to researchers and scientists in pharmaceutical development, agrochemicals, and materials science as a versatile intermediate for creating complex molecular architectures with tailored biological and physical properties.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and analytical characterization.

Core Data Summary
PropertyValueSource(s)
IUPAC Name 2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid[3]
CAS Number 1161362-01-1[3][4][5]
Molecular Formula C₉H₆BrF₃O₂[3][4][5]
Molecular Weight 283.04 g/mol [3][5]
Physical State Solid[3]
Purity Typically ≥97%[3][5]
InChI Key POLZAYSCKXDHKM-UHFFFAOYSA-N[3]
Canonical SMILES O=C(O)CC1=CC(Br)=CC(C(F)(F)F)=C1[3]
Structural Representation

The spatial arrangement of the functional groups is critical to the molecule's reactivity and its utility as a synthetic intermediate.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically involves the creation of the acetic acid side chain on a pre-functionalized benzene ring. A robust and widely applicable method is the hydrolysis of the corresponding benzyl cyanide precursor, 3-bromo-5-(trifluoromethyl)benzyl cyanide. This reaction proceeds efficiently under acidic conditions.

The causality behind this choice of pathway is twofold:

  • Precursor Availability: The starting material, 3-bromo-5-(trifluoromethyl)aniline, is a commercially available reagent that can be readily converted to the benzyl cyanide intermediate through a Sandmeyer reaction followed by nucleophilic substitution.[6]

  • Reaction Robustness: Acid-catalyzed hydrolysis of nitriles to carboxylic acids is a high-yielding and well-documented transformation in organic synthesis, making it a reliable choice for manufacturing.[7]

Illustrative Synthesis Workflow

G A 3-Bromo-5-(trifluoromethyl) benzyl cyanide B Protonation of Nitrile A->B H₂SO₄/H₂O C Nucleophilic Attack by Water B->C H₂O D Tautomerization to Amide C->D Proton Transfer E Hydrolysis of Amide D->E H₃O⁺, Heat F 3-Bromo-5-(trifluoromethyl) phenylacetic acid E->F Workup

Caption: Key stages in the acid-catalyzed hydrolysis of the benzyl cyanide precursor.

Experimental Protocol: Acid Hydrolysis of 3-Bromo-5-(trifluoromethyl)benzyl Cyanide

This protocol is adapted from established procedures for the hydrolysis of benzyl cyanides.[7]

  • Apparatus Setup: Equip a 1 L round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Reagent Charging: In the flask, cautiously mix 250 mL of water and 180 mL of concentrated sulfuric acid. To this solution, add 150 g (0.566 mol) of 3-bromo-5-(trifluoromethyl)benzyl cyanide.

  • Reaction: Heat the mixture to reflux and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of cold water or onto crushed ice with stirring. The crude phenylacetic acid will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene or a water/ethanol mixture) to yield pure this compound.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites of reactivity: the carboxylic acid group and the substituted aromatic ring. This dual reactivity makes it a highly versatile intermediate.

  • Carboxylic Acid Group: The -COOH moiety is the most reactive site for standard transformations. It can be readily converted into a variety of functional groups, including esters, amides, acid chlorides, and alcohols (via reduction). These reactions are fundamental for incorporating the 3-bromo-5-(trifluoromethyl)phenyl scaffold into larger molecules.[1]

  • Aromatic Ring: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the formation of carbon-carbon or carbon-heteroatom bonds at the C3 position, providing a powerful tool for building molecular complexity. The strong electron-withdrawing effect of the CF₃ group deactivates the ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution under certain conditions.[1]

Key Reaction Pathways

Reactivity sub 3-Bromo-5-(trifluoromethyl) phenylacetic acid ester Ester Derivative sub->ester R-OH, H⁺ amide Amide Derivative sub->amide R₂NH, Coupling Agent acid_chloride Acid Chloride sub->acid_chloride SOCl₂ suzuki Suzuki Coupling Product (Aryl-Aryl Bond) sub->suzuki Ar-B(OH)₂, Pd Catalyst, Base

Caption: Major derivatization pathways for the title compound.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules, particularly in the pharmaceutical industry.

  • Medicinal Chemistry: The trifluoromethyl group is a "super-substituent" in drug design.[2] Its incorporation into a drug candidate can profoundly and beneficially alter its pharmacological profile by:

    • Increasing Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.[1]

    • Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life.

    • Modulating Acidity/Basicity: The group's strong electron-withdrawing nature can alter the pKa of nearby functional groups.[1]

    • Enhancing Binding Affinity: The CF₃ group can engage in specific, favorable interactions with protein targets.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can enhance the potency and environmental persistence of herbicides and pesticides.

  • Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals and polymers, where the unique electronic properties of the C-F bond are exploited.[1]

Safety and Handling

As a hazardous chemical, this compound requires careful handling in a controlled laboratory environment.[3]

  • Hazard Classification: The compound is classified as corrosive and harmful.[3]

    • H302: Harmful if swallowed.[3]

    • H314: Causes severe skin burns and eye damage.[3]

    • H317: May cause an allergic skin reaction.[3]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9][10]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a risk of splashing.

    • Skin and Body Protection: Wear a laboratory coat.[9]

    • Respiratory Protection: If handling fine dust, use a dust respirator or work in a well-ventilated area, preferably a fume hood.[10][11]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[9][11]

    • Do not breathe dust.[12]

    • Store in a cool, dry, and dark place in a tightly sealed container.[9][13]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3]

    • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[9][10]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique combination of a reactive carboxylic acid, a site for cross-coupling (bromine), and a pharmacologically significant trifluoromethyl group makes it an indispensable tool for chemists. A thorough understanding of its properties, synthesis, reactivity, and handling procedures is essential for leveraging its full potential in the design and creation of novel molecules for a wide range of scientific applications.

References

3-Bromo-5-(trifluoromethyl)phenylacetic acid CAS number 1161362-01-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound, identified by CAS number 1161362-01-1, is a substituted aryl-acetic acid derivative that has emerged as a crucial building block for researchers in medicinal chemistry and drug development. Its molecular architecture is distinguished by two key functional groups on the phenyl ring: a bromine atom and a trifluoromethyl (CF3) group. This specific arrangement provides a powerful and versatile platform for synthesizing complex molecules with tailored pharmacological profiles.

The trifluoromethyl group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly enhance a molecule's lipophilicity, binding affinity, and pharmacokinetic profile, making it a highly desirable feature in modern drug design.[1][2] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. The phenylacetic acid core, with its reactive carboxylic acid group, provides a straightforward point of attachment for amide bond formation, a cornerstone of peptide and small molecule synthesis.[1]

This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, a validated synthetic approach, analytical characterization, and strategic applications for professionals in the field.

Physicochemical Properties and Chemical Identifiers

Precise identification and understanding of a compound's physical properties are fundamental to its effective use in a laboratory setting. All quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1161362-01-1[3][4][5]
Molecular Formula C₉H₆BrF₃O₂[3][4][5]
Molecular Weight 283.04 g/mol [3][4][6]
IUPAC Name 2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid[5]
Synonyms [3-bromo-5-(trifluoromethyl)phenyl]acetic acid, 3-Bromo-5-(trifluoromethyl)benzeneacetic acid[6]
Physical Form Solid[5]
Purity Typically ≥97%[5][6]
Boiling Point 297.6 ± 35.0 °C at 760 mmHg
InChI Key POLZAYSCKXDHKM-UHFFFAOYSA-N[5]
SMILES BrC1=CC(=CC(=C1)CC(=O)O)C(F)(F)F[3][6]
Storage Store at room temperature, sealed in a dry, well-ventilated place.[3][7]

Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling of this compound is critical to ensure personnel safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Classification:

Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[4][5]
Skin Corrosion/IrritationH315Causes skin irritation[4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4]
Specific Target Organ ToxicityH335May cause respiratory irritation[4]

Note: Some suppliers also list H314 (Causes severe skin burns and eye damage), indicating a higher potential for corrosivity.[5]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles with side-shields.[4]

    • Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[4]

    • Skin and Body Protection: Wear a lab coat or other impervious clothing.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek prompt medical attention.[4]

    • Skin: Rinse skin thoroughly with water and remove contaminated clothing.[4]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]

Synthetic Strategy and Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers exploring novel analogs. A robust and common strategy for preparing substituted aryl acetic acids involves a palladium-catalyzed Suzuki cross-coupling reaction followed by ester hydrolysis.[8]

Causality of Experimental Choices: The proposed two-step synthesis starts from the readily available 1,3-dibromo-5-(trifluoromethyl)benzene. The key challenge is to selectively functionalize one of the two bromine atoms. A Suzuki coupling is ideal for this transformation due to its high functional group tolerance and reliability. Using an α-bromoacetate derivative as the coupling partner directly installs the required acetic acid precursor. The final hydrolysis step is a standard and high-yielding method to convert the ester to the desired carboxylic acid.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Ester Hydrolysis A 1,3-Dibromo-5- (trifluoromethyl)benzene C Intermediate Ester: Ethyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate A->C Pd(dppf)Cl2, KOAc Dioxane, 90°C B Ethyl bromoacetate B->C D Final Product: This compound C->D 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of Ethyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

  • To a dry, nitrogen-flushed round-bottom flask, add 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 eq), potassium acetate (KOAc, 3.0 eq), and bis(pinacolato)diboron (1.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material and formation of the boronic ester intermediate.

  • Cool the reaction to room temperature. To this crude mixture, add ethyl bromoacetate (1.2 eq), an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 3.0 eq), and additional Pd(dppf)Cl₂ (0.02 eq).

  • Heat the mixture again to 90°C and stir for 12-16 hours until the boronic ester is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the target ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized or purchased compound is a non-negotiable step in any research workflow.

Expected Analytical Data:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum should show characteristic signals for the aromatic protons (typically in the 7.5-8.0 ppm range) and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid (typically around 3.7 ppm).

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M-H]⁻ corresponding to the calculated mass (281.95 for the ⁷⁹Br isotope and 283.95 for the ⁸¹Br isotope, in an approximate 1:1 ratio).

  • Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography, typically showing >97% for commercially available lots.[5][6]

Quality Control ParameterSpecification
Appearance White to off-white solid
Purity (by HPLC) ≥ 97.0%
Identity (by ¹H NMR) Conforms to structure

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in its bifunctional nature, allowing for sequential and site-selective modifications.

Role as a Scaffold: The compound serves as a rigid scaffold to which pharmacophores can be attached. The trifluoromethyl group and bromine atom pre-orient these attachments in a meta-relationship, which can be crucial for fitting into a protein's binding pocket.

  • Amide Coupling: The carboxylic acid is readily activated (e.g., using HATU or EDC/HOBt) for coupling with a wide range of primary or secondary amines, forming a stable amide bond. This is the most common initial step to incorporate the scaffold into a larger molecule.

  • Further Functionalization: After the initial amide coupling, the bromine atom remains available for subsequent reactions, most commonly palladium-catalyzed cross-couplings like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkyne, or amine groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G A 3-Bromo-5-(CF3) phenylacetic acid C Amide Intermediate A->C Amide Coupling (HATU, DIPEA) B Amine Core (R1-NH2) B->C E Final Compound Library (Diverse R2) C->E Suzuki Coupling (Pd Catalyst, Base) D Boronic Acid (R2-B(OH)2) D->E

Caption: Use of the title compound as a scaffold in a drug discovery workflow.

This dual-functionality makes the compound an efficient tool for exploring chemical space around a target. For example, in the development of kinase inhibitors, the amide portion could interact with the hinge region of the kinase, while the group installed at the bromine position could extend into a solvent-exposed region or a secondary pocket.[1]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its carefully designed structure. The combination of a reactive carboxylic acid, a versatile bromine handle, and the pharmacologically beneficial trifluoromethyl group makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, safe handling procedures, and synthetic potential allows researchers to fully leverage this scaffold in the design and synthesis of novel therapeutics and chemical probes.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-5-(trifluoromethyl)phenylacetic acid, a valuable building block in the development of pharmaceuticals and other advanced materials. The document is intended for an audience of researchers, scientists, and professionals in drug development. It emphasizes a robust and reliable multi-step synthesis starting from 3-bromo-5-(trifluoromethyl)toluene, detailing the rationale behind the chosen methodology and providing in-depth experimental protocols. Alternative synthetic strategies are also discussed to offer a broader perspective on the available chemical transformations.

Introduction: The Significance of a Fluorinated Phenylacetic Acid Derivative

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and materials science. The phenylacetic acid core is a common scaffold in a variety of biologically active molecules. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring imparts unique properties to the molecule.[1]

The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The bromine atom provides a reactive handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. These characteristics make this compound a key intermediate in the synthesis of a wide range of compounds with potential therapeutic applications.

This guide will focus on a practical and scalable synthetic route, while also exploring other potential methodologies for its preparation.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. The selection of the most appropriate method depends on factors such as the availability of starting materials, scalability, and safety considerations.

  • Synthesis via Benzyl Cyanide Intermediate (Primary Recommended Route): This is a classic and highly reliable approach for the synthesis of phenylacetic acids.[2] It typically involves three main steps: radical bromination of the corresponding toluene, nucleophilic substitution with a cyanide salt, and subsequent hydrolysis of the nitrile. This route is often high-yielding and utilizes readily available reagents.

  • Synthesis from the Corresponding Benzaldehyde: An alternative route begins with 3-bromo-5-(trifluoromethyl)benzaldehyde. This multi-step process would involve the reduction of the aldehyde to a benzyl alcohol, conversion to a benzyl halide, and then proceeding through the aforementioned cyanation and hydrolysis steps.

  • The Willgerodt-Kindler Reaction: This method allows for the conversion of an aryl alkyl ketone, in this case, 3-bromo-5-(trifluoromethyl)acetophenone, to a terminal thioamide, which can then be hydrolyzed to the desired carboxylic acid.[3][4][5][6][7] While a powerful transformation, yields can be variable, and the reaction conditions are often harsh.

  • Arndt-Eistert Homologation: This elegant method provides a one-carbon extension of a carboxylic acid.[8][9][10][11][12] Starting from 3-bromo-5-(trifluoromethyl)benzoic acid, it would be converted to its acid chloride, followed by reaction with diazomethane and a subsequent Wolff rearrangement. The use of the hazardous and explosive diazomethane is a significant drawback of this method.

Given the reliability and predictability of the reactions involved, this guide will focus on the synthesis via the benzyl cyanide intermediate as the primary and recommended pathway.

Primary Recommended Synthesis: A Three-Step Approach

The recommended synthesis of this compound is a robust three-step process commencing from the commercially available 3-bromo-5-(trifluoromethyl)toluene.

Synthesis_Pathway Start 3-Bromo-5-(trifluoromethyl)toluene Intermediate1 3-Bromo-5-(trifluoromethyl)benzyl bromide Start->Intermediate1 NBS, AIBN CCl4, Reflux Intermediate2 3-Bromo-5-(trifluoromethyl)benzyl cyanide Intermediate1->Intermediate2 NaCN aq. Ethanol, Reflux FinalProduct This compound Intermediate2->FinalProduct H2SO4, H2O Reflux

Caption: Overall synthetic scheme for this compound.

Step 1: Radical Bromination of 3-Bromo-5-(trifluoromethyl)toluene

The initial step involves the selective bromination of the benzylic position of 3-bromo-5-(trifluoromethyl)toluene. This is achieved through a free radical chain reaction, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source. The reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions.

Experimental Protocol:

  • To a solution of 3-bromo-5-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification.

ReagentMolar Eq.
3-Bromo-5-(trifluoromethyl)toluene1.0
N-Bromosuccinimide (NBS)1.1
Azobisisobutyronitrile (AIBN)0.05
Carbon TetrachlorideSolvent
Step 2: Cyanation of 3-Bromo-5-(trifluoromethyl)benzyl bromide

The second step is a nucleophilic substitution reaction where the bromide of the benzyl bromide is displaced by a cyanide ion to form the corresponding benzyl cyanide. This reaction is typically carried out using sodium or potassium cyanide in a polar protic solvent mixture, such as aqueous ethanol, under reflux.

Experimental Protocol:

  • Dissolve the crude 3-bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a mixture of ethanol and water.

  • Add sodium cyanide (1.2 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 3-bromo-5-(trifluoromethyl)benzyl cyanide.

ReagentMolar Eq.
3-Bromo-5-(trifluoromethyl)benzyl bromide1.0
Sodium Cyanide (NaCN)1.2
Ethanol/WaterSolvent
Step 3: Hydrolysis of 3-Bromo-5-(trifluoromethyl)benzyl cyanide

The final step is the hydrolysis of the nitrile group of the benzyl cyanide to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon workup.[2]

Experimental Protocol (Acid-Catalyzed):

  • To the crude 3-bromo-5-(trifluoromethyl)benzyl cyanide (1.0 eq), add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid precipitate of this compound is collected by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., toluene or aqueous ethanol) to obtain the purified product.

ReagentMolar Eq.
3-Bromo-5-(trifluoromethyl)benzyl cyanide1.0
Concentrated Sulfuric AcidReagent
WaterSolvent

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

    • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and appropriate containment.

    • Sodium Cyanide: Highly toxic. Avoid contact with skin and inhalation. In case of contact with acids, it releases highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with bleach before disposal.

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

This guide has detailed a reliable and well-established synthetic route for the preparation of this compound. The three-step sequence starting from 3-bromo-5-(trifluoromethyl)toluene offers a practical approach for obtaining this valuable building block in good overall yield. The provided experimental protocols, along with the discussion of alternative synthetic strategies, offer a comprehensive resource for researchers in the field of organic and medicinal chemistry.

References

A Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)phenylacetic acid, a key building block for researchers and scientists in the field of drug development. This document delves into the molecule's core physicochemical properties, including its precise molecular weight, and elucidates its strategic importance in medicinal chemistry. We present a detailed, representative synthetic pathway, explain the rationale behind key experimental choices, and outline robust analytical methods for characterization and quality control. Furthermore, this guide addresses critical safety and handling protocols, offering a complete resource for professionals leveraging this versatile compound in their research endeavors.

Core Molecular Profile

This compound is a substituted phenylacetic acid derivative. Its unique trifluoromethyl and bromo substitutions on the aromatic ring make it a highly valuable intermediate for creating diverse molecular libraries aimed at discovering new chemical entities (NCEs).

Chemical Structure and Identifiers

The structure consists of a phenylacetic acid core, with a bromine atom and a trifluoromethyl group positioned at the meta-positions (3 and 5) of the phenyl ring relative to the acetic acid moiety.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is essential for experimental design, including reaction stoichiometry, solubility tests, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 283.04 g/mol [1][2]
Molecular Formula C₉H₆BrF₃O₂[1][2][3]
CAS Number 1161362-01-1[3][4]
IUPAC Name 2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid[3]
Appearance Solid[3]
Purity Typically ≥97%[1][3]
Boiling Point 297.6 ± 35.0 °C at 760 mmHg
InChI Key POLZAYSCKXDHKM-UHFFFAOYSA-N[3]
Storage Store at room temperature[1]

The Role in Medicinal Chemistry and Drug Design

The specific arrangement of functional groups in this compound is not coincidental; it is a deliberate design that offers significant advantages in the synthesis of novel therapeutic agents.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design for several reasons.[5] Its inclusion in a molecule can profoundly and beneficially alter its pharmacological profile.[5] Key effects include:

  • Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the drug's half-life.[6]

  • Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of the drug candidate.

The Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This scaffold provides a robust framework for orienting other functional groups in three-dimensional space to optimize interactions with enzyme active sites or cellular receptors.

The Bromo- Functional Group as a Synthetic Handle

The bromine atom is an exceptionally useful functional group, serving as a versatile "handle" for synthetic diversification. Its presence allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This synthetic flexibility enables chemists to rapidly generate a large library of analogues from a single intermediate, accelerating the structure-activity relationship (SAR) studies that are critical to drug discovery.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and logical approach involves the functionalization of a commercially available starting material. The following represents a robust and illustrative pathway.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach disconnects the carboxylic acid, tracing it back to a nitrile, then to a benzylic bromide, and ultimately to a substituted toluene. This strategy leverages well-established, high-yielding reactions. The choice of 3-bromo-5-(trifluoromethyl)toluene as a starting material is strategic, as it correctly places the key substituents on the aromatic ring from the outset.

Representative Synthesis Protocol

Objective: To prepare this compound from 3-bromo-5-(trifluoromethyl)toluene.

Step 1: Radical Bromination of the Benzylic Position

  • Reaction: 3-bromo-5-(trifluoromethyl)toluene → 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene.

  • Methodology:

    • To a solution of 3-bromo-5-(trifluoromethyl)toluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (NBS, 1.1 eq).

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature. Filter off the succinimide byproduct and concentrate the filtrate under reduced pressure.

  • Causality: This reaction proceeds via a free-radical chain mechanism. The benzylic C-H bond is weaker than aromatic or aliphatic C-H bonds, making it selectively susceptible to radical abstraction. AIBN is chosen as an initiator because its decomposition at reflux temperatures provides a steady, controlled source of radicals.

Step 2: Nucleophilic Substitution to Form the Nitrile

  • Reaction: 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene → 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile.

  • Methodology:

    • Dissolve the crude benzylic bromide from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

    • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq). The addition of a catalytic amount of sodium iodide can accelerate the reaction via the Finkelstein reaction.

    • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.

    • Perform an aqueous workup by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Causality: This is a classic Sₙ2 reaction. The cyanide ion acts as a nucleophile, displacing the bromide leaving group. A polar aprotic solvent is used because it solvates the cation (Na⁺) but not the anion (CN⁻), leaving the nucleophile highly reactive.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Reaction: 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile → this compound.

  • Methodology:

    • To the crude nitrile from Step 2, add an excess of a strong acid (e.g., 6M HCl or concentrated H₂SO₄) or a strong base (e.g., 6M NaOH).

    • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (often indicated by the cessation of ammonia evolution in basic hydrolysis).

    • If using basic hydrolysis, cool the mixture and carefully acidify with concentrated HCl until the product precipitates.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Causality: Both acid- and base-catalyzed hydrolysis effectively convert the nitrile to a carboxylic acid. The choice between them can depend on the stability of other functional groups in the molecule. Acidic hydrolysis protonates the nitrogen, making the carbon more electrophilic for water to attack, while basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon.

Workflow Diagram

Synthesis_Workflow start 3-Bromo-5-(trifluoromethyl)toluene step1 Benzylic Bromide Intermediate start->step1 NBS, AIBN Reflux step2 Acetonitrile Intermediate step1->step2 NaCN DMF end_product This compound step2->end_product H₃O⁺ / OH⁻ Heat

Caption: Representative synthetic workflow for the target compound.

Purification and Isolation

The final product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water/ethanol) to yield a high-purity solid. Purity should be confirmed by the analytical methods described below.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a piece of a self-validating puzzle, confirming the structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a characteristic singlet for the two methylene (-CH₂) protons around 3.7 ppm. The aromatic region will display signals corresponding to the three protons on the phenyl ring.

    • ¹³C NMR: Will confirm the presence of nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (~175 ppm), the methylene carbon (~40 ppm), and the carbons of the aromatic ring, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.

    • ¹⁹F NMR: Will show a single, sharp singlet, confirming the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal. The spectrum will show the molecular ion [M-H]⁻. Critically, the spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), the product should appear as a single major peak, allowing for quantification of purity (typically >97%).

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties.[3]

Hazard Identification
Hazard CategoryGHS Pictogram(s)Signal WordHazard Statement(s)
Health Hazards Corrosive (GHS05), Harmful/Irritant (GHS07)Danger H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction.

Sources for Hazard Information:[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor immediately.[3]

Storage and Stability

Store in a tightly sealed container in a dry, cool, and well-ventilated place. The compound is stable under recommended storage conditions.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its molecular weight of 283.04 g/mol and well-defined structure, combined with the advantageous properties of the trifluoromethyl group and the synthetic versatility of the bromo- substituent, make it an indispensable building block. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can effectively harness its potential to develop the next generation of therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-5-(trifluoromethyl)phenylacetic acid, a key building block in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis methodologies, and analytical validation, grounding all claims in established scientific literature.

Introduction: Unveiling a Versatile Phenylacetic Acid Derivative

This compound belongs to the class of substituted phenylacetic acids, which are pivotal precursors in the synthesis of a wide array of organic molecules. The strategic placement of a bromine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and steric influences. These features make it a valuable intermediate in medicinal chemistry and materials science, where precise molecular architecture is paramount for achieving desired biological activity or material properties.

The trifluoromethyl group, a bioisostere of the methyl group, is known to enhance metabolic stability and binding affinity of drug candidates by altering their lipophilicity and electronic nature. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular frameworks.

Chemical Structure and Properties

The fundamental structure of this compound is centered around a benzene ring substituted at the 1, 3, and 5 positions.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1161362-01-1[1][2][3]
Molecular Formula C₉H₆BrF₃O₂[2][4]
Molecular Weight 283.04 g/mol [4][5]
Appearance Solid[1][2]
Purity Typically ≥97%[2][5]
Boiling Point 297.6 ± 35.0 °C at 760 mmHg[5]
Storage Store at room temperature, sealed in a dry place.[3][5]
InChI Key POLZAYSCKXDHKM-UHFFFAOYSA-N[2]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. A common and logical approach involves the modification of a pre-functionalized benzene ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points towards 3-bromo-5-(trifluoromethyl)toluene as a plausible starting material. The challenge then lies in the conversion of the methyl group to a carboxymethyl group.

Retrosynthesis Target This compound Intermediate1 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetonitrile Target->Intermediate1 Hydrolysis Intermediate2 1-(Bromomethyl)-3-bromo-5-(trifluoromethyl)benzene Intermediate1->Intermediate2 Cyanation StartingMaterial 3-Bromo-5-(trifluoromethyl)toluene Intermediate2->StartingMaterial Bromination

Caption: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocol: From Toluene to Phenylacetic Acid

This protocol outlines a reliable two-step synthesis starting from 3-bromo-5-(trifluoromethyl)toluene. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Step 1: Radical Bromination of 3-Bromo-5-(trifluoromethyl)toluene

The conversion of the benzylic methyl group to a bromomethyl group is efficiently achieved via a free-radical chain reaction. This is a standard transformation that leverages the relative stability of the benzylic radical intermediate.

  • Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions, such as aromatic bromination. A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the chain reaction upon heating or UV irradiation.

Experimental Protocol:

  • To a solution of 3-bromo-5-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-3-bromo-5-(trifluoromethyl)benzene. This intermediate is often used in the next step without further purification.

Step 2: Cyanation followed by Hydrolysis

The introduction of the carboxylic acid moiety is achieved through a two-stage process: nucleophilic substitution with a cyanide salt to form the corresponding nitrile, followed by hydrolysis.

  • Rationale for Cyanation: The bromomethyl group is an excellent electrophile for Sₙ2 reactions. Sodium or potassium cyanide serves as the nucleophile to displace the bromide and form a new carbon-carbon bond, yielding 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile. Phase-transfer catalysts, such as a quaternary ammonium salt, can be employed to facilitate the reaction between the organic-soluble substrate and the aqueous-soluble cyanide salt.[6]

  • Rationale for Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the electrophilic carbon of the nitrile. Both methods are effective, and the choice often depends on the stability of the substrate to the reaction conditions.

Experimental Protocol:

  • Dissolve the crude 1-(bromomethyl)-3-bromo-5-(trifluoromethyl)benzene in a suitable solvent like acetone or DMSO.

  • Add an aqueous solution of sodium cyanide (1.2 eq). A phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) can be added to improve the reaction rate.

  • Heat the mixture to 50-60 °C and stir vigorously for 2-4 hours, monitoring by TLC.

  • After the cyanation is complete, the reaction mixture can be worked up to isolate the nitrile, or the hydrolysis can be performed in situ.

  • For hydrolysis, add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution) to the reaction mixture.

  • Reflux the mixture for several hours until the nitrile is fully converted to the carboxylic acid.

  • Cool the mixture and acidify with concentrated HCl if the hydrolysis was performed under basic conditions.

  • The product, this compound, will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.

Synthesis_Workflow Start 3-Bromo-5-(trifluoromethyl)toluene Step1 Radical Bromination (NBS, AIBN, CCl₄, Reflux) Start->Step1 Intermediate 1-(Bromomethyl)-3-bromo-5-(trifluoromethyl)benzene Step1->Intermediate Step2 Cyanation (NaCN, DMSO) Intermediate->Step2 Nitrile 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetonitrile Step2->Nitrile Step3 Hydrolysis (H₂SO₄, H₂O, Reflux) Nitrile->Step3 Product This compound Step3->Product

Caption: Synthetic workflow from toluene to the final product.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet for the methylene protons (-CH₂-) typically around 3.6-3.8 ppm. - Aromatic protons will appear as multiplets or singlets in the range of 7.4-7.8 ppm. The specific splitting pattern will depend on the coupling between the aromatic protons. - A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm, which is D₂O exchangeable.
¹³C NMR - A signal for the carboxylic carbon around 170-180 ppm. - A signal for the methylene carbon around 40-45 ppm. - A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling. - Signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift.
FT-IR (cm⁻¹) - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. - C-F stretching vibrations, typically strong and sharp, in the range of 1100-1350 cm⁻¹. - C-Br stretch in the fingerprint region, typically below 800 cm⁻¹.
Mass Spec. - The molecular ion peak (M⁺) should be observed, showing the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 ratio).

Note: The exact chemical shifts and peak positions can vary depending on the solvent and the specific instrument used.

Applications in Research and Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds and advanced materials.

  • Medicinal Chemistry: It is used in the synthesis of enzyme inhibitors, receptor antagonists, and other potential therapeutic agents. The trifluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates, while the bromo-substituent provides a site for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • Materials Science: The unique electronic properties conferred by the trifluoromethyl and bromo groups make this compound a useful precursor for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This technical guide has provided a detailed overview of this compound, covering its structure, synthesis, and characterization. The presented synthetic protocol is robust and based on well-established chemical principles, ensuring a reliable pathway to this important research chemical. The analytical data provided serves as a benchmark for the validation of the synthesized compound. As a versatile building block, this compound will continue to play a significant role in the advancement of medicinal chemistry and materials science.

References

Solubility of 3-Bromo-5-(trifluoromethyl)phenylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from synthetic route optimization to final dosage form performance. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of significant interest in medicinal chemistry. In the absence of extensive public data, this document focuses on a foundational analysis of the molecule's physicochemical properties to predict its solubility profile across a range of common organic solvents. More importantly, it furnishes a robust, field-proven experimental protocol for the precise determination of thermodynamic solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the maximum amount of a substance that can be dissolved in a specific solvent at a given temperature, is a cornerstone of pharmaceutical science.[1] For an API like this compound, understanding its solubility profile is not an academic exercise; it is a fundamental prerequisite for successful development.[2] Early-stage discovery efforts rely on solubility data to construct structure-solubility relationships, while later-stage development requires this information to select appropriate vehicles for in vivo studies and to design stable, bioavailable drug products.[2][3] Poor aqueous solubility, in particular, can present significant challenges to absorption and bioavailability.[4] This guide will delve into the factors governing the solubility of this compound and provide a definitive methodology for its experimental determination.

Physicochemical Analysis of this compound

To predict the solubility of a compound, one must first understand its molecular structure and inherent properties.[2]

Molecular Structure:

  • IUPAC Name: 2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid[5]

  • CAS Number: 1161362-01-1

  • Molecular Formula: C₉H₆BrF₃O₂

  • Molecular Weight: 283.04 g/mol

The structure of this compound is characterized by a distinct duality in its polarity:

  • Hydrophilic/Polar Region: The carboxylic acid (-COOH) functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[6] This group is the primary driver for solubility in polar solvents.

  • Hydrophobic/Lipophilic Region: The phenyl ring substituted with a bromine atom and a highly electronegative trifluoromethyl (-CF₃) group constitutes a large, non-polar, and lipophilic domain. The -CF₃ group, in particular, significantly increases the molecule's lipophilicity.

This structural dichotomy suggests a complex solubility profile. The "like dissolves like" principle predicts that the molecule's solubility will be highly dependent on the solvent's ability to interact favorably with both its polar and non-polar regions.[6][7]

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical analysis, we can establish a reasoned, qualitative prediction of solubility across different solvent classes. This serves as a crucial starting point for solvent selection in experimental studies.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain hydroxyl groups and can engage in hydrogen bonding. High solubility is anticipated in solvents like methanol and ethanol due to their ability to form strong hydrogen bonds with the carboxylic acid moiety of the solute.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents possess significant dipole moments but lack O-H or N-H bonds. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent universal solvents for drug discovery compounds and are expected to effectively solubilize this compound.[1][8] Their polarity can interact with the carboxylic acid group, while their organic nature accommodates the lipophilic phenyl ring.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. Due to the highly polar carboxylic acid group, solubility is expected to be very low in non-polar solvents like hexane.[7] The energy required to break the solute-solute interactions (crystal lattice energy) would not be compensated by favorable solute-solvent interactions.[9]

The following diagram illustrates the key molecular features of the solute and how they are expected to interact with different solvent types, thereby influencing solubility.

cluster_Solute This compound cluster_Solvents Solvent Classes Solute Molecular Structure Carboxylic Acid (-COOH) (Polar, H-Bonding) Bromo-Trifluoromethyl Phenyl Ring (Lipophilic, Non-Polar) PolarProtic Polar Protic (e.g., Methanol) Solute:f0->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, THF) Solute:f0->PolarAprotic Favorable Interaction (Dipole-Dipole) Solute:f1->PolarAprotic Favorable Interaction (van der Waals) NonPolar Non-Polar (e.g., Hexane) Solute:f1->NonPolar Favorable Interaction (van der Waals) Solute:f0->NonPolar Weak Interaction (Unfavorable)

Caption: Interplay of solute functional groups and solvent properties.

Quantitative Solubility Data

As specific experimental data is not widely available in the public domain, the following table is provided as a template for researchers to populate upon experimental determination using the protocol outlined in the subsequent section.

Organic SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility (mg/mL) at 25°C
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticModerate to HighData to be determined
AcetonePolar AproticHighData to be determined
AcetonitrilePolar AproticModerateData to be determined
Tetrahydrofuran (THF)Polar AproticHighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighData to be determined
TolueneNon-Polar AromaticLowData to be determined
n-HexaneNon-Polar AliphaticVery LowData to be determined

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, the equilibrium (or thermodynamic) solubility must be measured. The shake-flask method is the gold-standard technique for this purpose, ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved.[10]

Principle

An excess amount of the solid compound is suspended in the solvent of choice and agitated at a constant temperature until the concentration of the dissolved solute in the solvent reaches a constant value (equilibrium). This concentration represents the thermodynamic solubility.[8]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Constant temperature orbital shaker or rotator

  • Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution for Quantification:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL). This stock will be used to prepare a calibration curve.

  • Preparation of Calibration Curve:

    • Perform serial dilutions of the stock solution to create a series of standards of known concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Analyze these standards using a validated HPLC-UV or UV-Vis method to generate a calibration curve of response (e.g., peak area) versus concentration. Ensure the curve has an R² value > 0.99.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is to add ~10-20 mg of the compound to 2 mL of solvent.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Prepare each solvent condition in triplicate to ensure reproducibility.[10]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[10]

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. For crystalline compounds, it's crucial to confirm equilibrium by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer increasing.[10]

  • Sample Collection and Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (the same used for the calibration curve) to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Quantification and Calculation:

    • Analyze the diluted samples using the same analytical method developed for the calibration curve.

    • Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula:

      • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

The following diagram outlines this self-validating experimental workflow.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result A 1. Prepare Calibration Standards (Stock Solution & Dilutions) B 2. Add Excess Solute to Vials (n=3 per solvent) G 7. Analyze via HPLC/UV A->G Generate Calibration Curve C 3. Add Known Volume of Solvent B->C D 4. Agitate at Constant Temp (e.g., 25°C for 24-48h) C->D E 5. Settle & Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Filtrate Accurately E->F F->G H 8. Quantify Using Calibration Curve G->H I Calculate Final Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, a thorough analysis of its molecular structure provides a strong predictive foundation for its behavior in various organic solvents. The compound is expected to exhibit high solubility in polar aprotic and polar protic solvents and poor solubility in non-polar media. This guide provides the necessary theoretical background and, most critically, a detailed, robust experimental protocol for the determination of its thermodynamic solubility. By adhering to this methodology, researchers in drug development can generate the high-quality, reliable data essential for making informed decisions throughout the discovery and formulation pipeline.

References

An In-Depth Technical Guide to the Purity and Stability of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-5-(trifluoromethyl)phenylacetic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry and drug development. Its unique trifluoromethyl and bromo substitutions on the phenylacetic acid scaffold make it a valuable precursor for synthesizing a range of pharmacologically active molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo substituent provides a versatile handle for further chemical modifications through cross-coupling reactions.

Given its critical role in the synthesis of potential therapeutics, a thorough understanding of the purity and stability of this compound is paramount. This guide provides a comprehensive overview of its synthesis, purification, and analytical characterization, as well as an in-depth analysis of its stability profile under various stress conditions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important chemical entity.

Proposed Synthesis Pathway: From Benzyl Cyanide to Phenylacetic Acid

A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This approach is adaptable for the preparation of this compound, starting from 3-bromo-5-(trifluoromethyl)benzyl cyanide.

The synthesis of the benzyl cyanide precursor can be achieved through the reaction of 3-bromo-5-(trifluoromethyl)benzyl chloride with a cyanide salt, such as sodium cyanide, in the presence of a phase transfer catalyst[1]. The subsequent acid-catalyzed hydrolysis of the nitrile functional group yields the desired carboxylic acid[2][3].

Caption: Proposed synthesis of this compound.

Experimental Protocol: Acid Hydrolysis of 3-Bromo-5-(trifluoromethyl)benzyl cyanide
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)benzyl cyanide.

  • Slowly add a dilute solution of sulfuric acid (e.g., a 3:2 mixture of concentrated sulfuric acid to water) to the flask. The reaction can be vigorous, so careful addition is crucial[2].

  • Heat the reaction mixture to reflux and maintain for a period of 45 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed[2][3].

  • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

  • Dry the crude this compound under vacuum.

Purification Strategies: Achieving High Purity for Downstream Applications

The purity of this compound is critical for its successful use in subsequent synthetic steps. The two primary methods for its purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and should be guided by the principle that the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For aromatic carboxylic acids, a variety of solvents and solvent systems can be effective[4][5][6].

Solvent/Solvent SystemRationale
TolueneAromatic solvent that can effectively dissolve the compound when hot and allow for crystallization upon cooling.
Ethanol/WaterThe compound is likely soluble in ethanol, and the addition of water as an anti-solvent can induce crystallization.
Hexanes/Ethyl AcetateA non-polar/polar solvent system that can be fine-tuned to achieve optimal solubility characteristics for recrystallization.

Table 1: Potential Recrystallization Solvents for this compound.

Column Chromatography

For the removal of impurities with similar solubility profiles, column chromatography is the method of choice. Given the polar nature of the carboxylic acid group, a normal-phase silica gel chromatography approach is generally effective.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be gradually increased to elute the desired compound. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

Purity Assessment: A Multi-faceted Analytical Approach

A combination of chromatographic and spectroscopic techniques should be employed to ensure the purity and structural integrity of this compound.

Caption: Comprehensive analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry. A stability-indicating reverse-phase HPLC method is essential for separating the parent compound from any potential impurities and degradation products[7].

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient from low to high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Column Temperature 30 °C

This method is adaptable and should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines[8][9].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. For the analysis of this compound, derivatization to a more volatile ester (e.g., methyl ester) may be necessary to improve chromatographic performance. This technique is particularly useful for detecting residual solvents and byproducts from the synthesis[10][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and is invaluable for identifying and quantifying impurities.

  • ¹H NMR: Will show the characteristic signals for the aromatic and methylene protons. Integration of these signals can be used for quantitative analysis against a known standard.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is highly sensitive to the electronic environment of the trifluoromethyl group and can be a powerful tool for detecting related fluorinated impurities[12][13]. The chemical shift of the CF₃ group in 1,3-disubstituted trifluoromethylbenzenes is well-documented and can be used for structural confirmation[14][15].

Stability and Degradation Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation pathways[16].

Hydrolytic Stability

The trifluoromethyl group in the meta position is known to be highly resistant to hydrolysis. This is a key stability feature of the molecule. The carboxylic acid functionality, however, could be susceptible to decarboxylation under extreme heat and pressure in aqueous solutions, although this is generally not a concern under normal storage conditions.

Oxidative Stability

The aromatic ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under oxidative stress. The electron-withdrawing nature of the bromine and trifluoromethyl groups can influence the susceptibility of the ring to oxidative degradation[17].

Photostability

Halogenated aromatic compounds can be susceptible to photodegradation[17][18]. Exposure to UV light could potentially lead to dehalogenation or other degradation pathways. Therefore, it is recommended to protect the compound from light.

Caption: Potential degradation pathways under stress conditions.

Recommended Storage and Handling

Based on the chemical properties and stability profile, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a valuable and versatile building block in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use. The compound exhibits good stability, particularly with respect to the hydrolysis of the trifluoromethyl group. By following the guidelines outlined in this technical guide, researchers can ensure the quality and integrity of this important chemical intermediate, thereby contributing to the successful development of new and innovative medicines.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 3-Bromo-5-(trifluoromethyl)phenylacetic acid, a versatile chemical scaffold poised for significant contributions in drug discovery and medicinal chemistry. While direct biological applications of this compound are not extensively documented, its unique structural features—a reactive carboxylic acid moiety, a strategically positioned bromine atom, and an electron-withdrawing trifluoromethyl group—offer a compelling platform for the synthesis of novel bioactive molecules. This document will elucidate the rationale behind its potential as a valuable building block, propose synthetic strategies for derivatization, and identify promising therapeutic areas for the resulting compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Importance of Fluorinated and Halogenated Scaffolds

The introduction of fluorine and other halogens into organic molecules is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is known to significantly increase lipophilicity, which can improve membrane permeability and bioavailability.[1][2][3] Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation and thereby increasing the half-life of a drug candidate.[3]

The presence of a bromine atom on the aromatic ring provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4][5] This allows for the facile introduction of diverse chemical moieties, enabling the exploration of a vast chemical space and the fine-tuning of a molecule's interaction with its biological target. The phenylacetic acid core itself is a common motif in many biologically active compounds, serving as a scaffold to present key pharmacophoric features to receptors and enzymes.[6][7]

This compound combines these three key features, making it a highly attractive starting material for the synthesis of novel small molecules with therapeutic potential.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 1161362-01-1[ChemScene]
Molecular Formula C₉H₆BrF₃O₂[ChemScene]
Molecular Weight 283.04 g/mol [ChemScene]
Appearance Solid[Sigma-Aldrich]
Purity Typically ≥97%[ChemScene]

Synthetic Potential: A Gateway to Chemical Diversity

The true value of this compound lies in its potential as a versatile synthetic intermediate. Its two primary functional groups, the carboxylic acid and the aryl bromide, can be independently or sequentially modified to generate a diverse library of compounds.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into a variety of other functional groups, with amide bond formation being a particularly important transformation in medicinal chemistry.

The synthesis of amides from this compound can be achieved through standard coupling protocols. This allows for the introduction of a wide range of amine-containing fragments, which can be tailored to interact with specific biological targets.

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is added a coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., diisopropylethylamine, DIPEA) (2.0 eq).

  • The reaction mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • The desired amine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to afford the desired amide.

Amide_Synthesis reagent This compound product Amide Derivative reagent->product Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) amine R-NH₂ amine->product

Caption: Amide synthesis from this compound.

Modification of the Aryl Bromide

The bromine atom serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. Reacting this compound (or its ester or amide derivatives) with various boronic acids or esters can introduce a wide range of aryl or heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of the this compound derivative (1.0 eq), a boronic acid or ester (1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water, toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired biaryl compound.

Suzuki_Coupling reagent This compound derivative product Biaryl Derivative reagent->product Pd Catalyst Base boronic_acid R-B(OH)₂ boronic_acid->product

Caption: Suzuki-Miyaura coupling of 3-bromo-5-(trifluoromethyl)phenyl derivatives.

Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can also be employed to further diversify the scaffold. These reactions allow for the introduction of alkenyl, alkynyl, and amino groups, respectively, at the position of the bromine atom.

Potential Therapeutic Targets and Research Areas

Based on the structural motifs present in this compound and its potential derivatives, several promising areas of therapeutic research can be envisioned.

G-Protein Coupled Receptors (GPCRs)
Peroxisome Proliferator-Activated Receptors (PPARs)

Phenylacetic acid derivatives have also been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[7] The development of novel PPAR agonists is a key strategy in the treatment of type 2 diabetes and dyslipidemia.

Bioisosteric Replacement Strategies

In drug design, the bromine atom can be considered for bioisosteric replacement with other groups to modulate the compound's properties.[11][12] For instance, replacing the bromine with a cyano or a small heterocyclic group could alter the electronic properties and binding interactions of the molecule. This provides an additional avenue for lead optimization.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its derivatives. It is important to consult the Safety Data Sheet (SDS) provided by the supplier.[13][14][15][16]

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique combination of a carboxylic acid, a bromine atom, and a trifluoromethyl group provides a rich platform for synthetic diversification. By leveraging established synthetic methodologies, researchers can generate libraries of novel compounds for screening against a wide range of biological targets. The insights provided in this technical guide are intended to stimulate further research into the potential of this versatile building block and to accelerate the discovery of new medicines.

References

The Strategic Role of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid in Next-Generation Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond COX Inhibition - A New Paradigm in Anti-Inflammatory Therapy

For decades, the cornerstone of anti-inflammatory therapy has been the inhibition of cyclooxygenase (COX) enzymes. However, the well-documented gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) have driven a pressing need for more targeted therapeutic strategies.[1] Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a highly promising target for a new generation of anti-inflammatory agents.[1][2] This enzyme functions downstream of COX-2, specifically catalyzing the conversion of prostaglandin H2 (PGH₂) to prostaglandin E₂ (PGE₂), a key mediator of inflammation, pain, and fever.[3] Selective inhibition of mPGES-1 offers the potential to reduce inflammation without disrupting the production of other crucial prostanoids, thereby avoiding many of the side effects linked to traditional COX inhibitors.[1]

In the landscape of mPGES-1 inhibitor development, the chemical scaffold of the starting materials is of paramount importance. 3-Bromo-5-(trifluoromethyl)phenylacetic acid has been identified as a critical building block in the synthesis of potent mPGES-1 inhibitors. Its unique substitution pattern—featuring a bromine atom and a trifluoromethyl group meta to each other—provides a foundation for developing molecules with high affinity and selectivity for the mPGES-1 active site. This guide provides a comprehensive literature review of this compound, detailing its synthesis, its application in the development of mPGES-1 inhibitors, and the underlying structure-activity relationships that make it a valuable tool for medicinal chemists.

Physicochemical Properties and Synthesis

This compound is a solid organic compound with the molecular formula C₉H₆BrF₃O₂ and a molecular weight of approximately 283.04 g/mol . The presence of the trifluoromethyl (CF₃) group significantly influences the molecule's electronic properties and lipophilicity, which are key determinants of its behavior in both chemical reactions and biological systems.

Inferred Two-Step Synthesis Protocol

This protocol is based on the well-established methods of nitrile formation via nucleophilic substitution followed by hydrolysis to the corresponding carboxylic acid.

Step 1: Synthesis of 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetonitrile

This step involves the reaction of 3-bromo-5-(trifluoromethyl)benzyl bromide with a cyanide salt.

  • Reaction:

    • 3-bromo-5-(trifluoromethyl)benzyl bromide + NaCN → 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetonitrile + NaBr

  • Detailed Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN) (1.1-1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions.

  • Reaction:

    • 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetonitrile + 2 H₂O → this compound + NH₃ (under basic conditions) or NH₄⁺ (under acidic conditions)

  • Detailed Protocol (Acid-Catalyzed Hydrolysis):

    • In a round-bottom flask, suspend 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile (1.0 eq) in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

    • Heat the mixture to reflux. The reaction progress can be monitored by observing the dissolution of the starting material and the evolution of ammonia (if a pH indicator is used).

    • After the reaction is complete (typically several hours), cool the mixture in an ice bath.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash it with cold water to remove any residual acid, and dry it under vacuum.

Diagram of Synthetic Workflow

Caption: Inferred two-step synthesis of the target compound.

Application in the Synthesis of mPGES-1 Inhibitors

The true value of this compound lies in its utility as a scaffold for creating more complex molecules with specific biological activity. It serves as a key precursor for the synthesis of potent mPGES-1 inhibitors, primarily through amide bond formation.

A prime example of its application is found in the patent literature describing novel prostaglandin E synthase inhibitors. One such patent details the synthesis of a series of compounds, including a specific inhibitor synthesized directly from this compound.

Exemplary Synthesis of an mPGES-1 Inhibitor

The following protocol illustrates the coupling of this compound with an amine to form a bioactive amide.

  • Reaction:

    • This compound + Amine → Amide (mPGES-1 Inhibitor)

  • Detailed Protocol (Amide Coupling):

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or DMF.

    • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add the desired amine component (1.0 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by flash column chromatography or recrystallization to yield the final mPGES-1 inhibitor.

Diagram of Inhibitor Synthesis Workflow

Caption: General workflow for synthesizing mPGES-1 inhibitors.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The efficacy of inhibitors derived from this compound is not coincidental; it is rooted in the specific interactions between the inhibitor and the active site of the mPGES-1 enzyme. The enzyme's active site is a hydrophobic channel, and the binding of inhibitors is often stabilized by key interactions with specific amino acid residues.

The 3-bromo-5-(trifluoromethyl)phenyl moiety is particularly well-suited for this environment:

  • Lipophilicity and Hydrophobic Interactions: The trifluoromethyl group significantly increases the lipophilicity of the phenyl ring, promoting favorable hydrophobic interactions within the enzyme's active site.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as the oxygen in a carbonyl group of the protein backbone) that can enhance binding affinity and specificity.

  • Electronic Effects: The electron-withdrawing nature of both the bromine and trifluoromethyl groups influences the overall electronic distribution of the molecule, which can be fine-tuned for optimal interaction with the target.

Studies on various mPGES-1 inhibitors have highlighted the importance of interactions with residues such as Arginine 126 (Arg126) in the active site. The carboxylic acid group of the parent phenylacetic acid, or the amide group in the final inhibitor, can form crucial hydrogen bonds or ionic interactions with this and other polar residues, anchoring the inhibitor in the active site. The 3-bromo-5-(trifluoromethyl)phenyl portion then orients itself within the hydrophobic pocket to maximize van der Waals forces and other favorable interactions.

Diagram of Key Binding Interactions

BindingInteractions cluster_inhibitor Inhibitor Moiety cluster_enzyme mPGES-1 Active Site A Phenyl Ring E Hydrophobic Pocket A->E Hydrophobic Interaction B CF3 B->E Enhanced Lipophilicity C Br G Carbonyl Oxygen (Backbone) C->G Halogen Bond D Amide Linker F Arg126 (Polar Residue) D->F Hydrogen Bond / Ionic Interaction

Caption: Key interactions of the inhibitor scaffold in the mPGES-1 active site.

Quantitative Data on mPGES-1 Inhibitors

While a specific IC₅₀ value for an inhibitor directly synthesized from this compound is not explicitly stated in the reviewed public literature, the broader class of mPGES-1 inhibitors demonstrates a wide range of potencies. The table below presents IC₅₀ values for several known mPGES-1 inhibitors to provide context for the potency that can be achieved with scaffolds of this nature.

Compound IDScaffold TypeCell-Free IC₅₀ (µM)Reference
MK-886Indole Propanoic Acid1.6[1]
Compound 3Benzylidene-iminothiazolidinone3.5[1]
Compound 4Phenyl Acrylic Acid4.6[1]

This table is illustrative of the potencies of mPGES-1 inhibitors and does not contain a compound directly synthesized from the topic molecule based on the available search results.

Conclusion and Future Outlook

This compound stands out as a strategically important starting material in the quest for novel, selective, and potent mPGES-1 inhibitors. Its unique electronic and steric properties, conferred by the bromine and trifluoromethyl substituents, make it an ideal scaffold for designing molecules that can effectively interact with the hydrophobic active site of the mPGES-1 enzyme. The synthetic accessibility of this compound, via a straightforward two-step process from the corresponding benzyl bromide, further enhances its utility in medicinal chemistry programs.

As the field of anti-inflammatory drug discovery continues to move beyond the limitations of traditional NSAIDs, the focus on highly selective targets like mPGES-1 will intensify. Building blocks such as this compound will remain indispensable tools for researchers and drug development professionals, enabling the rational design and synthesis of the next generation of safer and more effective anti-inflammatory therapies. Future work will likely focus on further optimizing inhibitor scaffolds derived from this core to achieve even greater potency and improved pharmacokinetic profiles, ultimately leading to new clinical candidates for a range of inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

3-Bromo-5-(trifluoromethyl)phenylacetic acid is a key synthetic intermediate increasingly utilized by researchers in medicinal chemistry and materials science. Its unique trifluoromethylphenylacetic acid structure offers a powerful combination of functionalities: a carboxylic acid moiety ready for derivatization and a decorated aromatic ring primed for cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electronic properties of the aromatic ring, impacting its reactivity and the physicochemical characteristics of the resulting products, such as lipophilicity and metabolic stability.[1] This guide provides detailed protocols and expert insights into the practical application of this versatile building block in several cornerstone reactions of modern organic synthesis.

PART 1: Amide Bond Formation - Crafting Bioactive Scaffolds

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery.[1] this compound serves as an excellent carboxylic acid component for coupling with a diverse range of primary and secondary amines to generate a library of novel amide derivatives. The choice of coupling reagent is paramount to ensure high yield, minimize side reactions, and preserve the integrity of sensitive functional groups.

Causality of Reagent Selection:

For a substrate like this compound, the electron-deficient nature of the phenyl ring can influence the reactivity of the carboxylic acid. Therefore, robust activation methods are recommended.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be prone to racemization if the amine is not sufficiently nucleophilic or is sterically hindered. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization.[3] The subsequent aminolysis of this activated ester yields the desired amide.[2] The water-soluble nature of the EDC byproduct, a urea, simplifies purification via aqueous workup.[2]

  • HATU/Base System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, especially for challenging couplings involving electron-deficient amines or sterically hindered substrates.[2][4] In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[2]

Experimental Workflow: Amide Bond Formation

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_reaction 3. Reaction cluster_workup 4. Aqueous Workup cluster_purification 5. Purification prep Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in Anhydrous DMF act Cool to 0°C Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIPEA, 3.0 eq) prep->act react Warm to Room Temperature Stir for 1-18h Monitor by TLC/LC-MS act->react workup Dilute with Ethyl Acetate Wash with 1N HCl, aq. NaHCO₃, & Brine react->workup purify Dry (Na₂SO₄), Filter, Concentrate Purify by Flash Chromatography workup->purify

Caption: General workflow for amide bond formation.

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are less nucleophilic.

ReagentM.W.Amount (mmol)Equivalents
This compound283.041.01.0
Amine (Primary or Secondary)-1.11.1
HATU380.231.11.1
Diisopropylethylamine (DIPEA)129.243.03.0
Anhydrous N,N-Dimethylformamide (DMF)--~0.2 M

Step-by-Step Methodology:

  • Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with this compound (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 eq) dropwise. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Protocol 1.2: EDC/HOBt-Mediated Amide Coupling

A cost-effective and reliable method suitable for many standard amide couplings.

ReagentM.W.Amount (mmol)Equivalents
This compound283.041.01.0
Amine (Primary or Secondary)-1.11.1
EDC·HCl191.701.21.2
HOBt135.121.21.2
Diisopropylethylamine (DIPEA)129.242.52.5
Anhydrous Dichloromethane (DCM) or DMF--~0.2 M

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[2][5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[2]

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of the title compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These transformations are pivotal for constructing complex molecular architectures from simple precursors.[6]

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[7] The amide or ester derivatives of this compound can be readily coupled with various aryl or heteroaryl boronic acids.

Causality of Reagent Selection: The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, and base. For an electron-deficient aryl bromide, a catalyst system that promotes the often rate-limiting oxidative addition step is crucial. Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[8] Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biarylphosphines (e.g., SPhos, XPhos), are often employed to stabilize the Pd(0) species and facilitate both oxidative addition and reductive elimination.[9] An inorganic base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid for transmetalation.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification setup Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (1-5 mol%), Ligand, & Base (2-3 eq) in a Schlenk flask react Add Degassed Solvent (e.g., Dioxane/H₂O) Heat at 80-110°C under Inert Atmosphere Monitor by TLC/GC-MS setup->react workup Cool to RT, Dilute with EtOAc Wash with H₂O and Brine Filter through Celite if necessary react->workup purify Dry (Na₂SO₄), Concentrate Purify by Flash Chromatography or Recrystallization workup->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

ReagentM.W.Amount (mmol)Equivalents
3-Bromo-5-(trifluoromethyl)phenyl-derived Amide/Ester-1.01.0
Arylboronic Acid-1.21.2
Pd(OAc)₂224.500.020.02
SPhos410.50.040.04
K₃PO₄212.272.02.0
1,4-Dioxane / H₂O (e.g., 4:1)--~0.1 M
  • To a Schlenk flask, add the 3-bromo-5-(trifluoromethyl)phenyl-derived substrate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine. If palladium black has precipitated, filter the organic layer through a pad of Celite®.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude biaryl product by flash column chromatography or recrystallization.[10]

Protocol 2.2: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically employs a dual catalyst system of palladium and copper(I).[12]

Causality of Reagent Selection: The catalytic cycle involves both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper(I) acetylide.[11] This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used both as the base to form the acetylide and often as the solvent.[12][13]

Step-by-Step Methodology:

ReagentM.W.Amount (mmol)Equivalents
3-Bromo-5-(trifluoromethyl)phenyl-derived Amide/Ester-1.01.0
Terminal Alkyne-1.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (TEA) or DIPEA--Solvent
Tetrahydrofuran (THF), if needed--Co-solvent
  • To a Schlenk flask, add the 3-bromo-5-(trifluoromethyl)phenyl-derived substrate (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed solvent (e.g., TEA or a mixture of THF/TEA).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature to 65 °C for 2-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution, followed by water and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the arylation of a wide range of amines.[14]

Causality of Reagent Selection: This reaction requires a Pd(0) catalyst, a phosphine ligand, and a base.[15] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands often providing the best results for aryl bromides.[16]

Step-by-Step Methodology:

ReagentM.W.Amount (mmol)Equivalents
3-Bromo-5-(trifluoromethyl)phenyl-derived Amide/Ester-1.01.0
Amine (Primary or Secondary)-1.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.60.040.04
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Anhydrous Toluene or Dioxane--~0.1 M
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq).

  • Add the 3-bromo-5-(trifluoromethyl)phenyl-derived substrate (1.0 eq).

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and the catalyst. Wash the pad with ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[16]

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with care.

  • Reagents: Reagents such as NaOt-Bu are strong bases and are corrosive and moisture-sensitive. Solvents like DMF, dioxane, and toluene have specific health hazards and should be used in a chemical fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

The Strategic Advantage of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Among the myriad of available scaffolds, 3-Bromo-5-(trifluoromethyl)phenylacetic acid has emerged as a particularly valuable starting material. Its unique substitution pattern offers a confluence of desirable physicochemical and pharmacological properties, making it a strategic choice for the synthesis of novel therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of this building block, complete with detailed experimental protocols and an exploration of its role in shaping the properties of bioactive molecules.

Physicochemical Properties and Strategic Importance

This compound is a white to off-white solid with a molecular formula of C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol . The strategic placement of a bromine atom at the 3-position and a trifluoromethyl (CF₃) group at the 5-position of the phenylacetic acid core imparts a unique set of characteristics that are highly sought after in medicinal chemistry.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The presence of the CF₃ group can block metabolic oxidation and enhance the overall robustness of a drug candidate.[3]

The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl moieties. This capability is instrumental in exploring the structure-activity relationship (SAR) of a lead compound by systematically modifying its peripheral structure. Furthermore, the bromine atom itself can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

The synergistic effect of having both the bromo and trifluoromethyl groups at the meta positions is particularly noteworthy. This arrangement can influence the overall electronic distribution of the aromatic ring and the pKa of the carboxylic acid, which in turn can modulate the compound's pharmacokinetic and pharmacodynamic profiles.

Key Synthetic Transformations

This compound is a versatile building block that can be readily functionalized through two primary reaction types: amide bond formation and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation

The carboxylic acid moiety of the title compound is readily converted to amides, a functional group present in a vast number of pharmaceuticals. Standard coupling reagents can be employed to react the acid with a wide array of primary and secondary amines, enabling the synthesis of large and diverse chemical libraries for high-throughput screening.

Diagram: General Amide Coupling Workflow

G cluster_0 Reactants A 3-Bromo-5-(trifluoromethyl) phenylacetic acid C Coupling Reagents (e.g., EDC, HOBt, DIPEA) A->C B Amine (R-NH2) B->C D Amide Product C->D

Caption: General workflow for amide bond formation.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is a prime site for Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups. To prevent interference from the acidic proton of the carboxylic acid, it is typically protected as an ester (e.g., methyl ester) prior to the coupling reaction.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reactants A Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate C Pd Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) A->C B Boronic Acid/Ester (Ar-B(OR)2) B->C D Coupled Product C->D

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application in the Synthesis of a CETP Inhibitor: Anacetrapib

A prominent example showcasing the utility of the 3,5-disubstituted phenyl motif with a trifluoromethyl group is in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib .[4][5][6] Anacetrapib was developed to raise high-density lipoprotein (HDL) cholesterol levels.[4][5][6] The core structure of anacetrapib features a 3,5-bis(trifluoromethyl)phenyl group, highlighting the importance of this substitution pattern in achieving high potency and desirable pharmacological properties. While not a direct derivative of this compound, the synthesis of anacetrapib relies on building blocks with this key structural feature, underscoring the relevance of this class of compounds in the development of impactful medicines.[7][8]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes the synthesis of N-Benzyl-2-(3-bromo-5-(trifluoromethyl)phenyl)acetamide, a representative amide derivative.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.2 M).

  • Reagent Addition: Add HOBt (1.2 eq) and benzylamine (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction: Slowly add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterValue
Scale 1.0 mmol
Equivalents of Amine 1.1
Equivalents of EDC 1.2
Equivalents of HOBt 1.2
Equivalents of DIPEA 2.5
Reaction Time 12-16 h
Temperature 0 °C to RT
Typical Yield 85-95%
Protocol 2: Esterification and Subsequent Suzuki-Miyaura Coupling

This two-step protocol describes the synthesis of Methyl 2-(3-phenyl-5-(trifluoromethyl)phenyl)acetate.

Step A: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of starting material).

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate (from Step A)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M aqueous Potassium Carbonate (K₂CO₃) solution

  • 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas. Add degassed 1,4-dioxane, followed by the degassed 2 M aqueous K₂CO₃ solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Scale 1.0 mmol
Equivalents of Boronic Acid 1.2
Equivalents of Base 2.0
Catalyst Loading 5 mol%
Reaction Time 6-12 h
Temperature 80-90 °C
Typical Yield 70-90%

Conclusion

This compound is a powerhouse building block in medicinal chemistry. Its strategically positioned substituents provide a unique combination of reactivity and desirable physicochemical properties. The ability to readily form amides and participate in cross-coupling reactions allows for the efficient construction of diverse molecular architectures. The insights gained from its application in the synthesis of complex molecules like CETP inhibitors underscore its importance in modern drug discovery. The detailed protocols provided herein serve as a practical guide for researchers to harness the full potential of this versatile starting material in their quest for novel therapeutic agents.

References

Application Notes & Protocols for 3-Bromo-5-(trifluoromethyl)phenylacetic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Rationale for Investigation

3-Bromo-5-(trifluoromethyl)phenylacetic acid stands as a compelling scaffold for novel agrochemical discovery. Its structure combines three key features that are hallmarks of modern pesticide design:

  • The Phenylacetic Acid Core: This moiety is structurally related to indole-3-acetic acid (IAA), the primary natural auxin in plants. Synthetic molecules mimicking IAA can act as potent herbicides by inducing uncontrolled growth and disrupting normal developmental processes in susceptible plants.[1][2][3] This makes the phenylacetic acid backbone a prime candidate for herbicidal activity.

  • The Trifluoromethyl (-CF₃) Group: The inclusion of a trifluoromethyl group is a well-established strategy in agrochemical design.[4][5][6] This highly electronegative moiety can significantly enhance a molecule's metabolic stability, lipophilicity (aiding penetration through biological membranes), and binding affinity to target proteins, often leading to increased potency and longevity of the active compound.[4][7]

  • The Bromo (-Br) Substituent: Halogenation is another critical tool in tuning the biological activity of a molecule. Bromine, like the -CF₃ group, can influence the electronic properties and steric profile of the aromatic ring, potentially optimizing its interaction with biological targets and improving its overall efficacy.

Collectively, these features suggest that this compound is not merely a laboratory reagent but a promising starting point for developing new herbicides, insecticides, and fungicides. This document provides a comprehensive guide for researchers to explore its potential, offering detailed protocols for biological screening and chemical derivatization to establish a robust structure-activity relationship (SAR).

Section 1: Application in Herbicide Discovery (Auxin Mimicry)

The structural similarity of this compound to synthetic auxin herbicides, such as those in the phenoxycarboxylic and benzoic acid classes, provides a strong rationale for investigating its herbicidal properties.[2][3] The proposed mechanism of action is the overstimulation of auxin signaling pathways, leading to epinasty, growth inhibition, and eventual death in susceptible dicotyledonous weeds.[1][8]

Experimental Workflow for Herbicide Screening

The following diagram outlines the general workflow for evaluating the herbicidal potential of the target compound.

Herbicide_Workflow cluster_prep Preparation cluster_screen Screening Assays cluster_eval Evaluation A Synthesize or Procure 3-Bromo-5-(trifluoromethyl) -phenylacetic acid B Prepare Stock Solutions (e.g., in Acetone or DMSO) A->B C Create Serial Dilutions for Dose-Response Curve B->C D Pre-Emergence Assay on Weed Seeds in Soil C->D E Post-Emergence Assay on Seedlings (2-3 leaf stage) C->E F Assess Phytotoxicity (Visual Injury, Biomass Reduction) D->F E->F G Determine GR₅₀ / ED₅₀ (Growth Reduction / Effective Dose) F->G H Assess Crop Selectivity (e.g., on Wheat, Corn, Soybean) G->H

Caption: Workflow for herbicidal activity evaluation.

Protocol 1.1: Post-Emergence Herbicidal Efficacy Assay

This protocol assesses the compound's effectiveness when applied to weeds that have already emerged from the soil.

1. Plant Cultivation:

  • Sow seeds of representative dicot weeds (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf) and a monocot crop (e.g., Zea mays - corn) in pots containing a standard potting mix.
  • Grow plants in a greenhouse or growth chamber with controlled temperature (25±2°C) and a 16:8 hour light:dark cycle.
  • Water as needed to maintain soil moisture.

2. Preparation of Test Solutions:

  • Prepare a 10,000 ppm stock solution of this compound in acetone containing a non-ionic surfactant (e.g., 0.5% v/v Tween® 80).
  • Perform serial dilutions to create a range of concentrations (e.g., 10, 100, 500, 1000, 2000 ppm).
  • Prepare a "vehicle control" solution containing only acetone and the surfactant, diluted with water in the same manner.
  • Include a positive control using a commercial auxin herbicide (e.g., 2,4-D) at its recommended rate.

3. Herbicide Application:

  • When the weed seedlings have reached the 2-3 true leaf stage, treat them with the test solutions.[9][10]
  • Use a laboratory spray chamber to apply the solutions evenly over the foliage at a consistent volume (e.g., equivalent to 200 L/ha).
  • Ensure each treatment concentration and control is replicated at least three times.

4. Evaluation:

  • Return the plants to the growth chamber.
  • Assess phytotoxicity at 7 and 14 days after treatment (DAT).
  • Use a visual rating scale (0% = no effect, 100% = complete plant death). Look for auxin-specific symptoms like leaf curling, epinasty, and stem twisting.[2]
  • At 14 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.
  • Calculate the percent growth inhibition relative to the vehicle control.

Protocol 1.2: Pre-Emergence Herbicidal Efficacy Assay

This protocol determines if the compound can prevent weed seeds from germinating or emerging.

1. Assay Preparation:

  • Fill pots with a sandy loam soil.
  • Sow a known number of weed seeds (e.g., 20-30 seeds of Amaranthus retroflexus) approximately 1 cm deep.[9]
  • Prepare test solutions as described in Protocol 1.1.

2. Herbicide Application:

  • One day after sowing, apply the herbicide solutions directly to the soil surface using the laboratory spray chamber.[9][11]
  • Ensure even application and include vehicle and positive controls (e.g., S-metolachlor). Use at least three replicates per treatment.

3. Incubation and Evaluation:

  • Place the pots in the growth chamber and water gently to activate the herbicide without disturbing the soil surface.[11]
  • After 21 days, count the number of emerged, healthy seedlings in each pot.
  • Calculate the percentage of emergence inhibition compared to the vehicle control.
  • Assess any symptoms of phytotoxicity on the seedlings that do emerge.

Section 2: Application in Insecticide Discovery

Phenyl-amides and esters derived from substituted phenylacetic acids have shown insecticidal activity. The trifluoromethylphenyl moiety is a known component of effective insecticides.[5] Therefore, this compound can serve as a precursor for a library of derivatives with potential insecticidal properties. The primary screening can be done on the parent acid, but derivatization into amides or esters is highly recommended.

Experimental Workflow for Insecticide Screening

Insecticide_Workflow cluster_prep Preparation cluster_screen Primary Bioassays cluster_eval Evaluation A Synthesize Derivatives (Amides, Esters) B Prepare Stock Solutions (e.g., in Acetone) A->B C Create Serial Dilutions B->C D Contact Toxicity Assay (Topical Application or Vial Test) C->D E Feeding Assay (Leaf-Dip or Artificial Diet) C->E F Record Mortality at 24, 48, 72 hours D->F E->F G Calculate LC₅₀ / LD₅₀ (Lethal Concentration/Dose) F->G H Observe Sub-lethal Effects (e.g., Anti-feedant, Growth Reg.) G->H

Caption: Workflow for insecticidal activity evaluation.

Protocol 2.1: Contact Toxicity Bioassay (Glass Vial Method)

This method assesses the toxicity of the compound upon direct contact with the insect.[12][13]

1. Preparation of Vials:

  • Use 20 mL glass scintillation vials.
  • Prepare a range of concentrations of the test compound in acetone (e.g., 1, 5, 10, 50, 100 µg/mL).
  • Pipette 0.5 mL of each solution into a vial. Prepare acetone-only vials as a control.
  • Roll the vials on their side until the acetone has completely evaporated, leaving a uniform film of the compound coating the inner surface. Leave vials in a fume hood for at least 2 hours to ensure all solvent is gone.

2. Insect Exposure:

  • Select a target insect species, for example, Aedes aegypti (mosquitoes) or Spodoptera frugiperda (fall armyworm larvae).
  • Introduce 10-20 insects into each vial.
  • Cap the vials with a breathable material (e.g., cotton ball or mesh).

3. Evaluation:

  • Maintain the vials at a controlled temperature and humidity.
  • Record the number of dead or moribund insects at 24 and 48 hours post-exposure.
  • Use the mortality data to perform a probit analysis and determine the LC₅₀ (the concentration that kills 50% of the test population).

Protocol 2.2: Antifeedant/Ingestion Toxicity Bioassay (Leaf-Dip Method)

This assay evaluates the compound's toxicity when ingested by a herbivorous insect.[14]

1. Preparation of Treated Leaves:

  • Select a suitable host plant for the target insect (e.g., cabbage for Plutella xylostella - diamondback moth larvae).
  • Excise leaf discs of a uniform size (e.g., 5 cm diameter).
  • Prepare test solutions in water with a surfactant (e.g., 0.1% Triton X-100).
  • Dip each leaf disc into a test solution for 10-20 seconds and allow it to air dry completely on a wire rack.[14] Control leaves are dipped in the surfactant solution only.

2. Insect Exposure:

  • Place one treated leaf disc in a Petri dish lined with moist filter paper to maintain turgor.
  • Introduce a set number of larvae (e.g., 10 third-instar larvae) into each dish.
  • Seal the Petri dishes (with ventilation) and place them in a growth chamber.

3. Evaluation:

  • Record larval mortality at 24, 48, and 72 hours.
  • Visually estimate the leaf area consumed in each dish to assess antifeedant effects.
  • Calculate the LC₅₀ based on mortality data.

Section 3: Application in Fungicide Discovery

The trifluoromethyl-substituted aromatic ring is a common feature in many commercial fungicides.[6][7] Therefore, screening this compound for activity against economically important plant pathogenic fungi is a logical step.

Experimental Workflow for Fungicide Screening

Fungicide_Workflow cluster_prep Preparation cluster_screen In Vitro Assay cluster_eval Evaluation A Prepare Test Compound Stock Solution in DMSO C Add Compound to Molten PDA to achieve final concentrations A->C B Prepare Potato Dextrose Agar (PDA) and Autoclave B->C D Pour Amended PDA into Petri Dishes C->D E Inoculate Center with Mycelial Plug of Target Fungus D->E F Incubate at 25°C E->F G Measure Radial Mycelial Growth over several days F->G H Calculate Percent Inhibition relative to DMSO control G->H I Determine EC₅₀ (Effective Concentration) H->I

Caption: Workflow for fungicidal activity evaluation.

Protocol 3.1: Mycelial Growth Inhibition Assay

This in vitro assay is a standard method to quickly determine the direct antifungal activity of a compound.[15][16]

1. Preparation of Media:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
  • Cool the molten agar in a water bath to approximately 50-55°C.
  • Prepare a stock solution of the test compound in DMSO.
  • Add appropriate aliquots of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm). Ensure the final DMSO concentration is below 1% (v/v) in all plates, including the control.
  • Prepare control plates containing PDA with DMSO only.
  • Pour the amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.

2. Fungal Inoculation:

  • Use actively growing cultures of target plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Sclerotinia sclerotiorum).
  • Using a sterile cork borer (5 mm diameter), cut a mycelial plug from the leading edge of a fungal culture.
  • Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.[16]

3. Incubation and Evaluation:

  • Seal the plates with parafilm and incubate them in the dark at 25°C.
  • When the fungal colony in the control plate has reached near-full growth, measure the diameter of the fungal colony in all plates.
  • Calculate the percentage of growth inhibition using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100
  • Plot the inhibition data against concentration to determine the EC₅₀ (the concentration that inhibits growth by 50%).

Section 4: Structure-Activity Relationship (SAR) and Derivative Synthesis

The initial screening of this compound provides a baseline of its activity. To optimize potency and selectivity, a systematic SAR study is essential. The carboxylic acid group is an ideal handle for chemical modification, allowing for the synthesis of ester and amide libraries.

Table 1: Proposed Derivative Modifications
R-Group PositionProposed ModificationsRationale
Carboxylic Acid Esters: Methyl, Ethyl, Propyl, BenzylIncrease lipophilicity, potentially improve plant uptake and translocation.[17][18]
Amides: Primary (NH₂), Secondary (e.g., N-ethyl), Tertiary (e.g., N,N-diethyl), AnilidesModify polarity, hydrogen bonding capacity, and metabolic stability. Amide derivatives are common in active agrochemicals.[19][20]
Aromatic Ring Replace -Br: with -Cl, -I, -CNModulate electronic and steric properties to optimize target binding.
Positional Isomers: Move -Br and -CF₃ to other positionsExplore the spatial requirements of the target binding pocket.
Protocol 4.1: General Synthesis of Amide Derivatives

This protocol describes a one-pot method for synthesizing amides from the parent carboxylic acid using thionyl chloride (SOCl₂) as an activator.[19]

1. Materials & Setup:

  • This compound
  • Thionyl chloride (SOCl₂)
  • Desired amine (e.g., diethylamine, aniline)
  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
  • Inert atmosphere (Nitrogen or Argon)
  • Round-bottom flask, magnetic stirrer, dropping funnel.

2. Procedure:

  • Dissolve 1 equivalent of this compound in anhydrous DCM in the flask under an inert atmosphere.
  • Cool the solution to 0°C in an ice bath.
  • Slowly add thionyl chloride (1.2 equivalents) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the acyl chloride intermediate.
  • In a separate flask, dissolve the desired amine (2.2 equivalents) in anhydrous DCM. The excess amine acts as a base to neutralize the HCl byproduct.
  • Cool the acyl chloride solution back to 0°C and slowly add the amine solution dropwise.
  • Allow the reaction to warm to room temperature and stir overnight.

3. Workup and Purification:

  • Quench the reaction by slowly adding water.
  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the resulting crude amide by column chromatography or recrystallization.
  • Confirm the structure using NMR and Mass Spectrometry.

Protocol 4.2: General Synthesis of Ester Derivatives (Fischer Esterification)

This protocol outlines the acid-catalyzed synthesis of esters.[17]

1. Materials & Setup:

  • This compound
  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol) - use in excess as the solvent.
  • Catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
  • Round-bottom flask, reflux condenser.

2. Procedure:

  • To a round-bottom flask, add 1 equivalent of this compound.
  • Add a large excess of the desired alcohol (e.g., 10-20 equivalents).
  • Carefully add a few drops of concentrated sulfuric acid as the catalyst.
  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.
  • Remove the excess alcohol under reduced pressure.
  • Dissolve the residue in an organic solvent like diethyl ether.
  • Wash the solution with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by a brine wash.[17]
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
  • Purify the crude ester by vacuum distillation or column chromatography.
  • Confirm the structure using NMR and Mass Spectrometry.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This allows for the construction of complex molecular architectures and the exploration of vast chemical space in the pursuit of novel therapeutics and functional materials.

This guide provides a comprehensive overview of the key palladium-catalyzed coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations, discuss the critical role of reaction parameters, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

A crucial consideration when working with this substrate is the presence of the carboxylic acid functionality. This group can potentially interfere with the catalytic cycle of palladium-catalyzed reactions by reacting with the base, altering the solubility of the substrate, or coordinating to the palladium center and inhibiting its catalytic activity. This guide will address these challenges by presenting two strategic approaches: direct coupling of the free acid and a protection-coupling-deprotection sequence.

The Challenge of the Carboxylic Acid Moiety

The acidic proton of the carboxylic acid group readily reacts with the bases typically employed in cross-coupling reactions. This can lead to several complications:

  • Base Consumption: The reaction of the carboxylic acid with the base can alter the stoichiometry of the base available for the catalytic cycle, potentially hindering the reaction.

  • Solubility Issues: The formation of a carboxylate salt can significantly change the solubility of the substrate, potentially leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Catalyst Inhibition: The carboxylate anion can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.

To circumvent these issues, two primary strategies can be employed:

  • Direct Coupling with Excess Base: In some cases, the coupling reaction can be performed directly on the free acid by using a sufficient excess of a suitable base to both neutralize the carboxylic acid and facilitate the desired catalytic cycle.

  • Protection-Coupling-Deprotection: A more robust and generally applicable approach involves the protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is generally stable to the basic conditions of the coupling reaction. Following the coupling reaction, the ester can be readily hydrolyzed to regenerate the carboxylic acid.

This guide will provide protocols for both approaches, allowing researchers to choose the most suitable strategy based on their specific needs and the nature of the coupling partners.

PART 1: Esterification of this compound

For protocols requiring the protection of the carboxylic acid, a simple Fischer esterification is a reliable method.

Protocol 1: Methyl Esterification using Sulfuric Acid Catalyst

This protocol describes the synthesis of methyl 3-bromo-5-(trifluoromethyl)phenylacetate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-bromo-5-(trifluoromethyl)phenylacetate.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Reaction Causality: The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the C-Br bond. Transmetalation with a boronic acid or ester, activated by a base, followed by reductive elimination, yields the coupled product and regenerates the active catalyst.[1] The electron-withdrawing nature of the trifluoromethyl group can facilitate the oxidative addition step.

Materials:

  • Methyl 3-bromo-5-(trifluoromethyl)phenylacetate (from Protocol 1)

  • Aryl- or vinylboronic acid (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane or Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine methyl 3-bromo-5-(trifluoromethyl)phenylacetate (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.1 - 1.5 eq)

  • Pd(OAc)₂ (palladium(II) acetate) (0.02 - 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)

  • Potassium phosphate (K₃PO₄) (3.0 - 4.0 eq)

  • Toluene or 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (3.5 eq).

  • Add Pd(OAc)₂ (0.03 eq) and SPhos (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and a small amount of water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and acidify with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Toluene/Water80-10070-90 (for ester)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water10060-85 (for free acid)
Section 2.2: Heck Coupling for Alkene Synthesis

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene.[2] This reaction allows for the introduction of vinyl groups to the phenyl ring of this compound.

Reaction Causality: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[3]

Materials:

  • Methyl 3-bromo-5-(trifluoromethyl)phenylacetate

  • Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 eq)

  • Pd(OAc)₂ (0.01 - 0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (0.02 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 eq)

  • Acetonitrile or DMF (N,N-Dimethylformamide)

Procedure:

  • In a sealed tube, combine methyl 3-bromo-5-(trifluoromethyl)phenylacetate (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Add the base (e.g., Et₃N, 2.0 eq) and the solvent (e.g., acetonitrile).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter off the precipitated salts.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-10065-85
Pd(OAc)₂ / PPh₃DIPEADMF100-12060-80
Section 2.3: Sonogashira Coupling for Alkyne Synthesis

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and key components in various materials.

Reaction Causality: The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst undergoes oxidative addition to the C-Br bond. The copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product.[4] Copper-free Sonogashira protocols have also been developed.[5]

Materials:

  • Methyl 3-bromo-5-(trifluoromethyl)phenylacetate

  • Terminal alkyne (1.2 - 1.5 eq)

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (0.01 - 0.03 eq)

  • Copper(I) iodide (CuI) (0.02 - 0.06 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or Toluene

Procedure:

  • To a Schlenk flask, add methyl 3-bromo-5-(trifluoromethyl)phenylacetate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-5075-95
Pd(PPh₃)₄ / CuIDIPAToluene50-7070-90
Section 2.4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the phenylacetic acid scaffold.

Reaction Causality: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a strong base to form a palladium-amido complex. Reductive elimination then affords the desired aryl amine and regenerates the Pd(0) catalyst.[6]

Materials:

  • Methyl 3-bromo-5-(trifluoromethyl)phenylacetate

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.03 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 - 0.06 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq), the phosphine ligand (e.g., XPhos, 0.03 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Add methyl 3-bromo-5-(trifluoromethyl)phenylacetate (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene90-11070-90
Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane100-11065-85

PART 3: Deprotection of the Ester Group

Following a successful coupling reaction on the esterified substrate, the final step is the hydrolysis of the ester to regenerate the carboxylic acid.

Protocol 3.1: Basic Hydrolysis of Methyl Esters

Materials:

  • Coupled methyl ester product

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the methyl ester in a mixture of THF and methanol.

  • Add an aqueous solution of LiOH (2-3 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.

Visualizations

Experimental Workflow for Coupling Reactions of Esterified Substrate

G cluster_esterification Esterification cluster_coupling Palladium-Catalyzed Coupling cluster_deprotection Deprotection A 3-Bromo-5-(trifluoromethyl) phenylacetic acid B Esterification (Protocol 1) A->B C Methyl 3-bromo-5-(trifluoromethyl) phenylacetate B->C E Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) C->E D Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) D->E F Coupled Methyl Ester Product E->F G Ester Hydrolysis (Protocol 3.1) F->G H Final Coupled Carboxylic Acid Product G->H

Caption: Workflow for the protection-coupling-deprotection strategy.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR' ArPdBr->ArPdOR Transmetalation ArPdR Ar-Pd(II)L₂-R' ArPdOR->ArPdR ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArBr Ar-Br ArBr->ArPdBr Boronic R'-B(OH)₂ + Base Boronic->ArPdOR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Safe handling and storage procedures for 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-Bromo-5-(trifluoromethyl)phenylacetic acid (CAS No. 1161362-01-1). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The procedures are grounded in an understanding of the compound's chemical properties and potential hazards, emphasizing a proactive approach to laboratory safety. By integrating principles of chemical compatibility, risk mitigation, and emergency preparedness, these application notes aim to foster a secure and efficient research environment.

Introduction: Understanding the Compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and a trifluoromethyl group, imparts specific chemical properties that are valuable in medicinal chemistry and organic synthesis.[1] The trifluoromethyl group is highly electronegative and can influence the molecule's acidity, lipophilicity, and metabolic stability. However, these same properties necessitate careful handling to mitigate potential health and safety risks. This compound is typically a solid at room temperature and should be handled as a potentially hazardous chemical.

Key Physicochemical and Hazard Data
PropertyValue/InformationSource(s)
CAS Number 1161362-01-1[1]
Molecular Formula C₉H₆BrF₃O₂[1]
Molecular Weight 283.04 g/mol [1]
Physical State Solid[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Temperature Room temperature[1]

Hazard Assessment and Risk Mitigation

A thorough risk assessment is paramount before commencing any work with this compound. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

  • Inhalation: As a powdered solid, this compound can become airborne during handling, leading to respiratory tract irritation.

  • Skin Contact: The compound is a skin irritant. Prolonged or repeated contact may cause redness and discomfort.

  • Eye Contact: Direct contact with the eyes can cause serious irritation.

  • Ingestion: The compound is harmful if swallowed.

To mitigate these risks, a combination of engineering controls, personal protective equipment (PPE), and safe work practices must be employed.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should guide all exposure control strategies.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of powdered this compound that may generate dust, such as weighing and solution preparation, must be conducted in a certified chemical fume hood.[2] This is the most effective way to prevent inhalation of airborne particles.

  • Ventilated Balance Enclosure: For precise weighing where the airflow of a standard fume hood may cause inaccuracies, a ventilated balance enclosure or a glove box should be used.[3]

Personal Protective Equipment (PPE): Essential for All Operations

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[4] A face shield should also be worn when there is a significant risk of splashes or dust generation.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[5] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[5]

  • Protective Clothing: A laboratory coat must be worn and fully fastened.[6] Long pants and closed-toe shoes are also required.[6]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne dust, a NIOSH-approved respirator may be necessary.[4] Consult your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection.

Detailed Protocols for Handling and Use

Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.

Protocol for Weighing and Dispensing

This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.

  • Preparation:

    • Don all required PPE as outlined in Section 3.2.

    • Designate a specific area within the chemical fume hood for weighing.[3]

    • Cover the work surface with absorbent bench paper.[7]

  • Tare the Container:

    • Place a clean, labeled, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

  • Dispensing in a Fume Hood:

    • Transfer the stock container of this compound and the tared receiving container into the chemical fume hood.[2]

    • Slowly and carefully open the stock container.

    • Using a clean spatula, transfer the desired amount of the compound into the tared container. Avoid any rapid movements that could create dust.

    • Securely close both the stock and receiving containers.

  • Final Weighing:

    • Carefully transport the sealed receiving container back to the balance for the final weight measurement.

  • Cleanup:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of the bench paper and any other contaminated disposable materials as hazardous waste.

Protocol for Solution Preparation

This protocol ensures that the compound is safely and accurately dissolved for experimental use.

  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Have the weighed and sealed container of this compound, the chosen solvent, and appropriate glassware (e.g., volumetric flask) ready.

  • Dissolution:

    • Add a portion of the solvent to the glassware.

    • Carefully add the weighed compound to the solvent.

    • Rinse the weighing container with a small amount of the solvent and add the rinsing to the glassware to ensure a complete transfer.[8]

    • Gently swirl or stir the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.[8]

  • Final Volume Adjustment:

    • Once dissolved, add the remaining solvent to reach the final desired volume.[8]

  • Labeling and Storage:

    • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.[9]

    • Store the solution in a tightly sealed container in a designated and compatible storage location.

Storage and Chemical Compatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

General Storage Guidelines
  • Store this compound in a cool, dry, and well-ventilated area.[10]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[10]

  • Store away from direct sunlight and heat sources.[11]

Chemical Incompatibility

Avoid storing this compound with the following classes of chemicals to prevent dangerous reactions:

  • Strong Bases: As a carboxylic acid, it will react with strong bases in an exothermic reaction.

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous and potentially explosive reactions.[10]

  • Reactive Metals: Avoid contact with reactive metals such as sodium, potassium, and magnesium.[11]

The following diagram illustrates the principles of chemical segregation for safe storage.

ChemicalStorage cluster_acids Acid Cabinet cluster_flammables Flammables Cabinet cluster_bases Base Cabinet cluster_oxidizers Oxidizer Cabinet Compound 3-Bromo-5-(trifluoromethyl) phenylacetic acid Organic_Acids Other Organic Acids Bases Bases Compound->Bases Incompatible Oxidizers Oxidizing Agents Compound->Oxidizers Incompatible Flammable_Solvents Flammable Solvents SpillResponse Start Spill Occurs Assess Assess Spill Size and Location Start->Assess SmallSpill Small Spill (in Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (outside Fume Hood) Assess->LargeSpill Large Alert Alert Nearby Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Clean Up with Spill Kit Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose End End of Procedure Dispose->End Isolate Isolate Lab (Close Doors) Evacuate->Isolate CallHelp Call Emergency Services / EHS Isolate->CallHelp CallHelp->End

References

Application Notes and Protocols for Mechanistic Studies of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the potential reaction mechanisms of 3-bromo-5-(trifluoromethyl)phenylacetic acid, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the reactivity of this multifaceted molecule. We will delve into three primary reaction pathways: decarboxylation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. For each pathway, we will discuss the underlying mechanistic principles, supported by analogous studies on related compounds, and provide detailed, adaptable experimental protocols for laboratory investigation.

Introduction: The Chemical Landscape of this compound

This compound is a substituted aromatic carboxylic acid characterized by the presence of two strong electron-withdrawing groups on the phenyl ring: a bromine atom and a trifluoromethyl group. These substituents significantly influence the molecule's electronic properties and, consequently, its chemical reactivity. The trifluoromethyl group, with its potent inductive effect, enhances the acidity of the carboxylic acid and activates the aromatic ring towards nucleophilic attack. The bromine atom serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. Understanding the interplay of these functional groups is paramount for predicting and controlling the outcomes of chemical transformations involving this substrate.

This guide will explore the following key reaction mechanisms:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety, a reaction often facilitated by the electronic nature of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the bromide by a nucleophile, a process highly dependent on the activation provided by the trifluoromethyl group.

  • Palladium-Catalyzed Cross-Coupling: The versatile formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Reaction Mechanism I: Decarboxylation

The decarboxylation of phenylacetic acids, particularly those bearing electron-withdrawing substituents, is a well-documented transformation.[1][2] The electron-withdrawing nature of the trifluoromethyl and bromo groups on the phenyl ring of this compound is expected to stabilize the carbanionic intermediate formed upon loss of CO2, thereby facilitating this reaction.

Proposed Mechanistic Pathways

Two primary mechanisms can be envisaged for the decarboxylation of this compound:

  • Thermal Decarboxylation: Upon heating, the carboxylic acid can lose CO2 to form a resonance-stabilized benzylic carbanion. The stability of this carbanion is enhanced by the inductive effects of the bromine and trifluoromethyl groups. Subsequent protonation of the carbanion yields 1-bromo-3-(trifluoromethyl)-5-methylbenzene.

  • Oxidative Decarboxylation: In the presence of an oxidant, the reaction can proceed through a radical mechanism. The carboxylate can undergo a single-electron transfer (SET) to the oxidant to form a carboxyl radical, which then rapidly loses CO2 to generate a benzylic radical. This radical can then be trapped or undergo further reactions.

Decarboxylation_Mechanism

Caption: Proposed mechanisms for the decarboxylation of this compound.

Experimental Protocol: Kinetic Monitoring of Thermal Decarboxylation

This protocol describes a method for studying the kinetics of the thermal decarboxylation of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Internal standard (e.g., a stable compound with a distinct retention time, such as naphthalene)

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Reaction vials with septa

  • Heating block or oil bath with temperature control

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen high-boiling point solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Reaction Setup:

    • In a series of reaction vials, add a precise volume of the substrate stock solution and the internal standard stock solution.

    • Seal the vials with septa and purge with an inert gas (e.g., nitrogen or argon).

  • Kinetic Run:

    • Place the vials in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 200-250 °C).

    • At regular time intervals, withdraw a small aliquot (e.g., 10 µL) from each vial using a syringe.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, product, and internal standard. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Monitor the reaction by integrating the peak areas of the starting material and the internal standard.

  • Data Analysis:

    • Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of the starting material versus time. A linear plot indicates first-order kinetics. The rate constant (k) can be determined from the slope of the line.

Table 1: Example Data for Kinetic Analysis

Time (min)Peak Area (Substrate)Peak Area (Internal Standard)ln([Substrate])
0100005000-
3085005000-0.162
6072255000-0.325
9061415000-0.487
12052205000-0.649

Reaction Mechanism II: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trifluoromethyl group, meta to the bromine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3] This reaction allows for the displacement of the bromide ion by a variety of nucleophiles.

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the aromatic ring and is stabilized by the electron-withdrawing trifluoromethyl group.

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism Start 3-Bromo-5-(trifluoromethyl)- phenylacetic acid + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining step) Product 3-Nu-5-(trifluoromethyl)- phenylacetic acid + Br- Intermediate->Product Elimination

Caption: General mechanism for the SNAr reaction of this compound.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine, monitored by Thin Layer Chromatography (TLC) and characterized by NMR and Mass Spectrometry.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • TLC plates, developing chamber, and UV lamp

  • Extraction solvents (e.g., ethyl acetate, water)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine nucleophile (1.2-2.0 eq), and the base (2.0-3.0 eq).

    • Add the anhydrous polar aprotic solvent.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 80-120 °C).

    • Monitor the progress of the reaction by TLC. A suitable eluent might be a mixture of hexane and ethyl acetate. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure.

Reaction Mechanism III: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds. Two of the most powerful and versatile of these reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is a robust method for forming new C-C bonds.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R-B(OR')_2 (Base) PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 eq)

  • Anhydrous solvent system (e.g., toluene/water, dioxane/water, or DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.

    • Characterize the final product using NMR spectroscopy and mass spectrometry.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh3)4 (3)-K2CO3Toluene/H2O100
Buchwald-Hartwig Pd2(dba)3 (2)XPhos (4)K3PO4Dioxane110

Conclusion

The reactivity of this compound is rich and varied, offering multiple avenues for synthetic transformations. The electron-withdrawing substituents govern its propensity to undergo decarboxylation and nucleophilic aromatic substitution, while the bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a robust starting point for researchers to explore and exploit the chemical potential of this valuable building block. Further studies, including computational modeling and detailed kinetic analyses, will continue to unravel the intricate details of its reaction mechanisms.

References

Application Notes & Protocols: A Scalable Synthesis of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(trifluoromethyl)phenylacetic acid and its derivatives are pivotal building blocks in contemporary medicinal chemistry and materials science. The strategic placement of a bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the trifluoromethyl (CF₃) group significantly modulates the physicochemical properties of the parent molecule. The CF₃ group is a powerful bioisostere for other chemical groups and is known to enhance metabolic stability, binding affinity, and lipophilicity, making it a highly desirable feature in the design of novel pharmaceuticals and agrochemicals.[1][2]

The transition from laboratory-scale synthesis to pilot plant or industrial production presents significant challenges, including process safety, cost-effectiveness, waste management, and reproducibility. This document provides a comprehensive, scalable, and robust protocol for the multi-kilogram synthesis of this compound, grounded in established chemical principles and designed for implementation by researchers, chemists, and process development professionals.

Overall Synthetic Strategy

The selected synthetic route is a robust three-step process commencing from the commercially available and relatively inexpensive starting material, 3-bromo-5-(trifluoromethyl)toluene. This pathway is chosen for its reliance on well-understood and scalable chemical transformations, avoiding costly reagents or extreme reaction conditions. The core strategy involves:

  • Benzylic Bromination: A free-radical bromination at the benzylic position to form the corresponding benzyl bromide.

  • Cyanation: A nucleophilic substitution of the bromide with a cyanide source to generate the benzyl nitrile intermediate.

  • Hydrolysis: Conversion of the nitrile to the final carboxylic acid product.

This approach ensures a convergent and efficient synthesis, with each step yielding a stable and isolatable intermediate, facilitating process control and quality assurance.

G A 3-Bromo-5-(trifluoromethyl)toluene B 3-Bromo-5-(trifluoromethyl)benzyl bromide A->B Step 1: Radical Bromination (NBS, AIBN) C 3-Bromo-5-(trifluoromethyl)phenylacetonitrile B->C Step 2: Nucleophilic Substitution (NaCN) D This compound C->D Step 3: Hydrolysis (H₂SO₄, H₂O)

Caption: Proposed synthetic pathway for this compound.

Part 1: Detailed Experimental Protocols (Scale-Up)

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzyl bromide (Intermediate I)

This protocol details the selective free-radical bromination of the benzylic methyl group. The reaction is initiated by AIBN and uses N-Bromosuccinimide (NBS) as the bromine source to minimize aromatic bromination.

Materials and Equipment:

  • 100 L Glass-lined Reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.

  • 3-Bromo-5-(trifluoromethyl)toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or a suitable alternative solvent like chlorobenzene.

  • Filtration unit (e.g., Nutsche filter)

  • Rotary Evaporator

Protocol:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and thoroughly purged with nitrogen to establish an inert atmosphere.

  • Charging Reactants: Charge the reactor with 3-Bromo-5-(trifluoromethyl)toluene (10.0 kg, 41.84 mol) and Carbon Tetrachloride (60 L).

  • Heating and Reagent Addition: Begin stirring and heat the mixture to a gentle reflux (approx. 77°C). Once refluxing, add N-Bromosuccinimide (7.82 kg, 43.93 mol, 1.05 eq) in portions over 1 hour.

  • Initiator Addition: In a separate vessel, dissolve AIBN (0.34 kg, 2.09 mol, 0.05 eq) in 2 L of CCl₄. Add this initiator solution to the reactor in four equal portions, one every 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-4 hours after the final initiator addition. Look for the disappearance of the starting material spot/peak.

  • Cooldown and Filtration: Once the reaction is complete, cool the mixture to 10-15°C. The by-product, succinimide, will precipitate. Filter the solid succinimide using a Nutsche filter and wash the filter cake with cold CCl₄ (2 x 5 L).

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the CCl₄.

  • Isolation: The resulting crude oil is 3-Bromo-5-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification. Expected yield: ~12.5 kg (94%).

Step 2: Synthesis of 3-Bromo-5-(trifluoromethyl)phenylacetonitrile (Intermediate II)

This step involves a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide ion. Extreme caution must be exercised when handling sodium cyanide.

Materials and Equipment:

  • 100 L Glass-lined Reactor

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Toluene or Methyl tert-butyl ether (MTBE) for extraction

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with Sodium Cyanide (2.25 kg, 45.90 mol, 1.1 eq) and DMSO (40 L). Stir the suspension at room temperature.

  • Addition of Benzyl Bromide: Slowly add the crude 3-Bromo-5-(trifluoromethyl)benzyl bromide (12.5 kg, ~39.29 mol) from Step 1 to the cyanide suspension over 1-2 hours. An exotherm will be observed; maintain the internal temperature below 40°C using a chiller.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours.

  • Reaction Quench & Extraction: Monitor the reaction to completion by HPLC. Once complete, slowly and carefully pour the reaction mixture into a separate vessel containing 100 L of cold water. Extract the aqueous mixture with Toluene (3 x 20 L).

  • Washing: Combine the organic layers and wash with brine (2 x 20 L) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude nitrile.

  • Isolation: The product, 3-Bromo-5-(trifluoromethyl)phenylacetonitrile, is obtained as a dark oil. Expected yield: ~9.5 kg (91%).

Step 3: Hydrolysis to this compound (Final Product)

This final step involves the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials and Equipment:

  • 100 L Glass-lined Reactor with reflux condenser

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH) solution (50% w/w)

  • Hydrochloric Acid (HCl), concentrated

  • Filtration unit

Protocol:

  • Reactor Setup: Charge the reactor with the crude 3-Bromo-5-(trifluoromethyl)phenylacetonitrile (9.5 kg, ~35.98 mol).

  • Acid Addition: Prepare a mixture of concentrated H₂SO₄ (15 L) and water (15 L) by slowly adding the acid to the water with cooling. Carefully add this acid mixture to the reactor.

  • Hydrolysis Reaction: Heat the reaction mixture to 100-110°C and maintain at this temperature for 6-8 hours. The hydrolysis process can be monitored by the cessation of ammonia evolution (use wet pH paper at the condenser outlet) or by HPLC.[3]

  • Cooldown and Precipitation: Cool the reaction mixture to room temperature, then pour it carefully onto a mixture of ice and water (50 kg ice in 50 L water) with vigorous stirring. The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash the cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Recrystallization (Purification): Transfer the wet cake to a clean reactor. Add a suitable solvent system (e.g., Toluene/Heptane mixture) and heat to dissolve. Cool slowly to induce crystallization. Filter the purified solid and dry under vacuum at 50-60°C to a constant weight.

  • Final Product: this compound is obtained as a white to off-white solid.[4] Expected yield: ~9.2 kg (90%).

G cluster_hydrolysis Hydrolysis & Work-Up A Charge Nitrile & H₂SO₄/H₂O to Reactor B Heat to 100-110°C (6-8 hours) A->B C Monitor by HPLC/ Ammonia Evolution B->C D Cool to RT and Quench on Ice/Water C->D E Filter Precipitated Solid D->E F Wash Cake with Cold Water to pH 7 E->F G Recrystallize from Toluene/Heptane F->G H Filter and Dry Under Vacuum G->H

Caption: Experimental workflow for the hydrolysis and purification step.

Part 2: Process Parameters and Quality Control

Ensuring the integrity and purity of the final product and intermediates is paramount. A rigorous quality control (QC) process must be implemented at each stage.

Table 1: Summary of Scale-Up Process Parameters

StepKey ReactantsMolar Eq.SolventTemp (°C)Time (h)Expected Yield (%)
13-Bromo-5-(CF₃)-toluene, NBS, AIBN1 / 1.05 / 0.05CCl₄773-4~94
2Intermediate I, NaCN1 / 1.1DMSO< 4012-16~91
3Intermediate II, H₂SO₄/H₂O1 / excessNone (neat)100-1106-8~90

Analytical Quality Control

In-process controls (IPCs) and final product testing are crucial for a self-validating and reproducible protocol.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction completion and assessing the purity of intermediates and the final product. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H & ¹³C NMR: Used for unambiguous structural confirmation of the final product and key intermediates.

    • ¹⁹F NMR: A highly sensitive technique for confirming the presence and integrity of the -CF₃ group and for detecting any potential fluorine-containing impurities.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (283.04 g/mol for C₉H₆BrF₃O₂) and identify any by-products.

  • Melting Point: A sharp melting point range indicates high purity of the final crystalline solid.

G cluster_qc Quality Control Workflow Start Crude Sample (Intermediate or Final) HPLC HPLC Analysis (Purity Check) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural ID) Start->NMR MS Mass Spectrometry (MW Confirmation) Start->MS Decision Purity & Identity Confirmed? HPLC->Decision NMR->Decision MS->Decision Pass Release for Next Step / Final QC Decision->Pass Yes Fail Reprocess / Re-purify Decision->Fail No

Caption: A typical quality control and assurance workflow.

Part 3: Safety and Environmental Considerations

Scaling up chemical synthesis requires a heightened focus on Environmental, Health, and Safety (EHS) protocols.

Personnel Safety:

  • Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and safety glasses with side shields or chemical splash goggles.[7][8]

  • Ventilation: All operations should be conducted in a well-ventilated area or a walk-in fume hood to avoid inhalation of vapors or dust.[9][10]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible.

Chemical Hazard Management:

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Handle in a fume hood and avoid inhalation of dust.

  • Sodium Cyanide (NaCN): Highly toxic. Can release fatal hydrogen cyanide (HCN) gas upon contact with acids. All operations involving NaCN must be performed with extreme caution, and a dedicated cyanide quench protocol (e.g., using bleach or hydrogen peroxide) must be in place for waste streams.

  • Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with care, using appropriate PPE and adding reagents slowly to control exothermic reactions.[7][10]

  • Trifluoromethyl/Bromo Aromatics: These compounds should be handled with care, avoiding skin contact and inhalation.[9]

Waste Disposal:

  • Halogenated Waste: Solvents like CCl₄ and any waste streams containing brominated compounds must be collected and disposed of as hazardous halogenated organic waste.

  • Cyanide Waste: Aqueous waste from the cyanation step must be treated to destroy residual cyanide before disposal, in accordance with local environmental regulations.

  • Acid/Base Neutralization: Acidic and basic aqueous layers should be neutralized before disposal.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, quality control, and safety, researchers and drug development professionals can reliably produce this valuable intermediate on a multi-kilogram scale. The emphasis on robust, well-established reactions and rigorous analytical oversight ensures a self-validating process that delivers a high-purity product ready for downstream applications in pharmaceutical and chemical development.

References

Troubleshooting & Optimization

Purification challenges of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(trifluoromethyl)phenylacetic acid (CAS No. 1161362-01-1) is a key building block in the synthesis of advanced pharmaceutical intermediates and complex organic molecules.[1][2] Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, makes it a versatile reagent for introducing these moieties into target structures. Achieving high purity (>98%) is often critical for downstream applications, yet its purification can present several challenges due to potential side products from its synthesis and its inherent chemical properties.

This guide provides a comprehensive troubleshooting framework in a question-and-answer format, designed for researchers, chemists, and process development professionals. We will explore the causality behind common purification issues and offer field-proven protocols to overcome them, ensuring the integrity of your research and development efforts.

FAQ: General Properties & Handling

Q1: What are the basic physical properties and recommended storage conditions for this compound?

This compound is a solid at room temperature with a molecular weight of approximately 283.04 g/mol .[2] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3] Some suppliers recommend storage at -20°C for maximum product integrity over extended periods.[4]

Q2: What solvents are suitable for dissolving this compound?

Due to its phenylacetic acid backbone, it is generally soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, acetone, and tetrahydrofuran (THF). Its solubility in nonpolar solvents like hexanes or heptane is expected to be low, a property that is crucial for effective recrystallization. For analytical purposes like HPLC, a mixture of acetonitrile and water is commonly employed.[5]

FAQ: Identifying & Understanding Common Impurities

Q3: What are the most likely impurities I might encounter in my crude sample?

The impurity profile is heavily dependent on the synthetic route employed. Understanding the origin of impurities is the first step in designing an effective purification strategy.

  • Impurities from Nitrile Hydrolysis Route: A common synthesis involves the hydrolysis of 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile.[6][7]

    • Unreacted Starting Material: Residual 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile.

    • Intermediate Amide: 2-(3-bromo-5-(trifluoromethyl)phenyl)acetamide, resulting from incomplete hydrolysis.

    • Precursor Impurities: Impurities present in the starting benzyl cyanide, which can carry through the synthesis.[8][9]

  • Impurities from Bromination Route: If the synthesis involves bromination of 3-(trifluoromethyl)phenylacetic acid.

    • Isomeric Byproducts: Bromination occurring at other positions on the aromatic ring.

    • Di-brominated Species: Over-bromination can lead to the formation of di-bromo-phenylacetic acid derivatives. Studies on the structurally related 3-bromo-5-(trifluoromethyl)aniline have shown that di-bromo derivatives can be significant impurities.[10][11]

  • Impurities from Grignard Route: Synthesis via carboxylation of a benzyl Grignard reagent.

    • Starting Material: Unreacted 3-bromo-5-(trifluoromethyl)benzyl bromide or chloride.

    • Protonated Starting Material: 3-bromo-5-(trifluoromethyl)toluene, formed by the Grignard reagent reacting with trace water.[12]

    • Homocoupling Product: 1,2-bis(3-bromo-5-(trifluoromethyl)phenyl)ethane.

Troubleshooting Guide: Core Purification Techniques

This section addresses specific problems encountered during purification workflows.

Recrystallization Issues

Q4: I've dissolved my crude product in a hot solvent, but it "oiled out" instead of forming crystals upon cooling. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the solute's melting point or because of the presence of impurities that depress the melting point.

Causality & Solution:

  • Re-heat and Add Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves completely, then add more of the same hot solvent (in 5-10% volume increments) to reduce the saturation point.[13]

  • Slow Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature encourages the ordered arrangement of molecules into a crystal lattice. Try insulating the flask to slow heat loss.

  • Solvent System Change: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider using a lower-boiling point solvent or a mixed-solvent system.

Q5: My recrystallization yield is extremely low. How can I improve it?

A low yield typically points to one of two issues: using too much solvent or premature crystallization during a hot filtration step.[13]

Causality & Solution:

  • Excess Solvent: The compound has some residual solubility even in the cold solvent. Using the absolute minimum amount of hot solvent required to dissolve the solid is critical. To recover some product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals, though these may be less pure.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated filter funnel and receiving flask, and perform the filtration as quickly as possible.

Q6: I performed a recrystallization, but my purity (as checked by HPLC/TLC) barely improved. What's the next step?

This indicates that the chosen solvent is not effective at discriminating between your desired product and the key impurities. The impurities may have similar solubility profiles or are co-crystallizing with the product.

Causality & Solution:

  • Conduct a Solvent Screen: The primary solution is to find a more suitable solvent system. Test a range of solvents with varying polarities (e.g., toluene, ethyl acetate/heptane, isopropanol/water). A good solvent will dissolve the product well when hot but poorly when cold, while the impurities ideally remain in solution upon cooling.

  • Consider an Alternative Method: If a single recrystallization is ineffective, column chromatography may be necessary to remove persistent impurities.[13]

  • Acid-Base Chemistry: For impurities that are not acidic (e.g., unreacted starting materials like benzyl cyanide or toluene derivatives), an acid-base extraction can be a highly effective preliminary purification step. Dissolve the crude material in a solvent like ethyl acetate, extract with an aqueous base (e.g., sodium bicarbonate solution), separate the layers, and then re-acidify the aqueous layer to precipitate your purified carboxylic acid.

Column Chromatography Challenges

Q7: My compound is tailing/streaking badly on my silica gel column. How can I get sharp bands?

This is a classic problem when purifying carboxylic acids on silica gel. Silica is acidic, but it can still interact strongly with the highly acidic proton of your compound's carboxyl group through hydrogen bonding, causing slow and uneven elution (tailing).

Causality & Solution:

  • Mobile Phase Modification: The solution is to suppress the ionization of the carboxylic acid. Add a small amount of a volatile acid to your mobile phase, typically 0.5-1% acetic acid or 0.1% trifluoroacetic acid (TFA).[5] This ensures the compound remains in its neutral, protonated state, minimizing strong interactions with the silica stationary phase and resulting in sharper, more symmetrical peaks.

Workflow Diagrams & Data Tables

Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical path for selecting the appropriate purification method based on the initial assessment of the crude material.

G start Start: Crude 3-Bromo-5-(trifluoromethyl) phenylacetic acid assess Assess Impurity Profile (TLC, HPLC, NMR) start->assess decision1 Are impurities mainly non-polar (e.g., starting materials)? assess->decision1 decision2 Are impurities structurally similar and of like polarity? decision1->decision2 No extraction Perform Acid-Base Liquid-Liquid Extraction decision1->extraction Yes recrystallize Recrystallization decision2->recrystallize No chromatography Flash Column Chromatography (with acidic modifier) decision2->chromatography Yes extraction->recrystallize end Pure Product recrystallize->end chromatography->end

Caption: Decision tree for selecting a purification strategy.

Table 1: Recrystallization Solvent Screening Suggestions
Solvent SystemTypePolarityComments
TolueneSingleLow-MediumOften effective for aromatic acids.[14]
Heptane / Ethyl AcetateMixedTunableDissolve in minimum hot ethyl acetate, add hot heptane until cloudy, then clarify with a drop of ethyl acetate.
Isopropanol / WaterMixedTunableDissolve in hot isopropanol, add hot water dropwise until persistent cloudiness appears, then clarify.
Dichloromethane / HexaneMixedTunableA lower-boiling point option. Dissolve in dichloromethane and add hexane as the anti-solvent.
Table 2: Typical HPLC Purity Analysis Conditions
ParameterValueRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for non-polar to moderately polar small molecules.[5]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Aqueous phase. TFA is an ion-pairing agent that sharpens acidic peaks.[5]
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Organic phase.
Gradient 5% to 95% B over 15 minutesA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.[5]
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.[5]
Injection Volume 10 µLStandard volume.[5]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a robust starting point for purifying the title compound.

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (see Table 1) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stir bar and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a pre-heated clean flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for separating closely related impurities that cannot be removed by recrystallization.

  • Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Heptane:Ethyl Acetate + 0.5% Acetic Acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 40% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

Technical Support Center: Optimizing Amidation of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 3-Bromo-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic transformation. Drawing from established chemical principles and extensive practical application, this document offers a structured approach to troubleshooting common issues and answering frequently asked questions, ensuring the successful synthesis of your target amide.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Question 1: My reaction yield is low or has failed completely. What are the likely causes and how can I fix this?

Low or no yield is a common but solvable issue in amide coupling reactions. The root cause often lies in one of four areas: inefficient carboxylic acid activation, amine deactivation, steric hindrance, or suboptimal reaction conditions.[1]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be attacked by the amine.[2][3] If your coupling reagent is not potent enough, this activation will be incomplete.

    • Solution: If you are using a carbodiimide reagent like EDC or DCC and experiencing low yields, consider switching to a more powerful onium salt reagent.[4][5] Aminium/uronium salts such as HATU or phosphonium salts like PyBOP are significantly more effective, especially for potentially challenging substrates, as they form highly reactive ester intermediates.[4][6]

  • Amine Deactivation: The amine is the nucleophile in this reaction. If it gets protonated by the carboxylic acid starting material, it becomes non-nucleophilic, and the reaction will not proceed.[1][7]

    • Solution: Ensure you are using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in your reaction.[8] The base's role is to scavenge the protons, keeping the amine in its neutral, nucleophilic state. Typically, 2-3 equivalents of base are recommended.

  • Hydrolysis of Activated Intermediate: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate back to the starting material.[1]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. It is best practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if using highly sensitive reagents.[1][3]

  • Steric Hindrance: While this compound itself is not exceptionally bulky, the amine coupling partner might be. Steric hindrance can physically obstruct the reaction, slowing it down or preventing it entirely.[1][5]

    • Solution: For sterically demanding couplings, increase the reaction time (e.g., from 2 hours to overnight) and consider gentle heating.[4] Using a more potent coupling reagent like HATU is highly recommended in these cases.[4][9]

Question 2: I'm observing significant side products in my crude mixture. What are they and how can I minimize them?

Side product formation compromises yield and complicates purification. The most common culprits are N-acylurea formation and racemization (if your amine is chiral).

  • N-Acylurea Formation: This is a classic side reaction when using carbodiimide reagents (EDC, DCC). The reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[10][11]

    • Solution: Minimize this side reaction by adding a coupling additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS). These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.[11][12] Alternatively, switching to an onium-salt-based reagent like HATU or PyBOP avoids this pathway altogether.[13]

  • Racemization: If your amine or carboxylic acid contains a chiral center, loss of stereochemical integrity can occur, especially under harsh conditions.[5][14]

    • Solution: Use coupling reagents known to suppress racemization, such as HATU or PyAOP, which incorporate the HOAt moiety.[5][6] Running the reaction at lower temperatures (e.g., starting at 0 °C before warming to room temperature) and using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can also significantly reduce the risk of racemization.[5]

  • Guanidinylation of the Amine: When using excess uronium reagents (like HATU), the reagent itself can react with the primary amine to form a guanidinium byproduct.

    • Solution: Use the coupling reagent in near-stoichiometric amounts (e.g., 1.0-1.2 equivalents). Pre-activating the carboxylic acid with the coupling reagent before adding the amine can also minimize this side reaction by ensuring the HATU reacts preferentially with the acid.[15]

Question 3: Purification is proving difficult. What are the best strategies for isolating my amide product?

Effective purification depends on removing unreacted starting materials and reagent byproducts, which can sometimes have similar polarities to the desired product.[10]

  • Removing Carbodiimide Byproducts:

    • DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents and can often be removed by filtration.[6][16]

    • EDC: The 1-ethyl-3-(3-dimethylaminopropyl)urea byproduct is water-soluble. An acidic aqueous wash (e.g., 1M HCl or 5% citric acid) will protonate it, allowing for its efficient removal into the aqueous layer during a liquid-liquid extraction.[10][17]

  • Removing Onium Salt Byproducts: Byproducts from reagents like HATU and PyBOP (e.g., tetramethylurea) are generally water-soluble and can be removed with aqueous washes.

  • General Workup Strategy: A standard and effective workup protocol involves:

    • Quenching the reaction with water or saturated NH₄Cl.

    • Extracting with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base (DIPEA) and any unreacted amine.[17]

    • Washing with a dilute base (e.g., saturated NaHCO₃) to remove the additive (HOBt) and any unreacted carboxylic acid.[17]

    • Washing with brine to remove residual water.

    • Drying the organic layer (e.g., over Na₂SO₄ or MgSO₄), filtering, and concentrating.

  • Final Purification: If impurities remain after the workup, column chromatography or recrystallization are the final steps.[18][19] For many crystalline amides, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be a highly effective method to achieve high purity.[19]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

The "best" reagent depends on the specific amine you are coupling and your optimization goals (yield, purity, cost).

  • For simple, unhindered primary or secondary amines: Carbodiimides like EDC in combination with an additive like HOBt are often sufficient and cost-effective.[20]

  • For sterically hindered, electron-poor, or otherwise challenging amines: A more potent onium salt reagent is highly recommended. HATU is an excellent first choice due to its high reactivity and ability to suppress racemization.[6][9] Phosphonium reagents like PyBOP are also a very strong alternative.[13]

Q2: What is the optimal order of addition for the reagents?

The order of addition can significantly impact the reaction's success, particularly when using onium salt reagents. The mechanistically preferred and most robust method is pre-activation .[15][21]

  • Dissolve the carboxylic acid, this compound, in an anhydrous solvent.

  • Add the coupling reagent (e.g., HATU) and the non-nucleophilic base (e.g., DIPEA).

  • Stir this mixture for a few minutes (1-15 minutes for HATU) to allow for the formation of the highly reactive activated ester intermediate.[9]

  • Add the amine to the pre-activated mixture.

This sequence ensures the coupling reagent reacts with the intended carboxylic acid first, minimizing side reactions with the amine.[21]

Q3: Which solvent and base combination should I start with?

A reliable starting point for most amide couplings is DMF as the solvent and DIPEA as the base.[21] DMF is a polar aprotic solvent that does an excellent job of solvating the reactants.[4] DIPEA is a strong, non-nucleophilic base that effectively prevents protonation of the amine without interfering in the reaction.

Q4: How can I effectively monitor the reaction's progress?

Monitoring the reaction is crucial to determine the optimal reaction time and to confirm completion before initiating the workup.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the starting carboxylic acid, the amine, and the reaction mixture on a TLC plate. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative and definitive analysis, LC-MS is ideal. It can confirm the formation of the product by its mass and track the disappearance of starting materials over time.[1]

Data Presentation: Comparative Table of Common Coupling Conditions

Coupling ReagentAdditiveBase (equiv.)SolventKey AdvantagesCommon Issues/Byproducts
EDC HOBt or NHSDIPEA (2-3)DCM, DMFCost-effective, water-soluble byproduct.[7][12]N-acylurea formation, moderate reactivity, potential for racemization.[10][11]
DCC HOBt or DMAPDIPEA (2-3)DCM, THFInexpensive, insoluble byproduct is easy to filter off.[6][16]Insoluble DCU can be hard to remove completely, not for solid-phase.[6][16]
HATU None neededDIPEA (2-4)DMF, NMPVery high reactivity, fast reactions, low racemization risk, excellent for hindered substrates.[6][9]Higher cost, potential for amine guanidinylation if used in large excess.[15]
PyBOP None neededDIPEA (2-4)DMF, DCMHigh reactivity, does not cause guanylation, good for cyclization.[13]Forms HMPA byproduct (if using BOP), phosphonium byproducts to remove.[13]

Experimental Protocol: Standard HATU-Mediated Amidation

This protocol describes a general procedure for the amidation of this compound with a generic primary amine (e.g., Benzylamine) using HATU.

Materials:

  • This compound (1.0 equiv.)

  • Benzylamine (1.1 equiv.)

  • HATU (1.1 equiv.)

  • DIPEA (3.0 equiv.)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv.).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • To the stirred solution, add HATU (1.1 equiv.) followed by DIPEA (3.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[9]

  • Add the amine (e.g., Benzylamine, 1.1 equiv.) to the reaction mixture dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).[1]

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Visualization: Workflow for Optimizing Amidation Conditions

The following diagram outlines a logical workflow for troubleshooting and optimizing the amidation reaction.

G cluster_start Phase 1: Initial Reaction cluster_eval Phase 2: Evaluation cluster_outcome Phase 3: Troubleshooting & Optimization cluster_actions Phase 4: Actionable Solutions A Standard Rxn Setup (e.g., EDC/HOBt/DIPEA in DMF) B Monitor by TLC/LC-MS A->B C Low Conversion / Stalled B->C Incomplete D Multiple Side Products B->D Impure E >90% Conversion Clean Profile B->E Complete & Clean F 1. Switch to HATU/PyBOP 2. Increase Reaction Time/Temp 3. Check Reagent Purity C->F G 1. Lower Temperature (0°C to RT) 2. Check Stoichiometry 3. Change Base (e.g., to NMM) D->G H Proceed to Workup & Purification E->H

Caption: A logical workflow for optimizing amidation reactions.

References

Technical Support Center: A Researcher's Guide to Suzuki Coupling of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for scientists and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-(trifluoromethyl)phenylacetic acid. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own research.

The subject of our focus, this compound, is a valuable building block in medicinal chemistry. Its structure features a highly electron-deficient aromatic ring due to the presence of two powerful electron-withdrawing groups: the bromo and trifluoromethyl substituents. While this electronic nature can be advantageous for certain steps of the Suzuki coupling, it also presents unique challenges that require careful consideration of reaction parameters to avoid common pitfalls like low yield and byproduct formation.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] The reaction couples an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst and a base.[2]

The catalytic cycle, illustrated below, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. For this compound, the electron-deficient nature of the ring generally facilitates this step.[3]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination (Ar-R) Product Coupled Product (Ar-R) Transmetal->Product ArX 3-Bromo-5-(CF₃)- phenylacetic acid (Ar-X) ArX->OxAdd Boronic Boronic Acid (R-B(OH)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: The generalized Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction has a very low yield or has failed completely. Where should I start troubleshooting?

Low yields are often traced back to a few key areas. A systematic check is the most effective approach.[5]

  • A1.1: Verify Reagent Quality and Reaction Setup.

    • Inert Atmosphere: The exclusion of oxygen is critical. The active Pd(0) catalyst and many phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[6][7] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

    • Solvent and Base Purity: Use anhydrous, high-purity solvents. Water content can promote unwanted side reactions.[6] Ensure your base is pure and has been stored correctly.

    • Boronic Acid/Ester Stability: Boronic acids can degrade on storage. They are particularly susceptible to a side reaction called protodeboronation, which replaces the C-B bond with a C-H bond.[8][9] Consider using a freshly opened bottle or purifying the boronic acid before use. Using more stable boronic esters (e.g., pinacolates) is a highly recommended strategy.[6][10]

  • A1.2: Assess the Catalytic System.

    • Catalyst Precursor: Many protocols use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf). These must be reduced in situ to the active Pd(0) state. This reduction can consume phosphine ligands or, more detrimentally, two equivalents of your boronic acid via homocoupling, reducing your potential yield from the start.[10][11] Using a direct Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst can often provide more consistent results.[12]

    • Ligand Choice and Integrity: Phosphine ligands can oxidize if handled in the air.[6] For electron-deficient aryl bromides like this substrate, bulky, electron-rich phosphine ligands are often required to promote efficient reductive elimination. Ligands like SPhos or XPhos are excellent starting points.[13][14] Simple PPh₃ may not be effective enough.[15]

low_yield_troubleshooting start Low or No Yield Observed check_reagents Step 1: Verify Reagents & Setup start->check_reagents reagent_q1 Is inert atmosphere rigorous? check_reagents->reagent_q1 reagent_q2 Are solvents anhydrous & degassed? check_reagents->reagent_q2 reagent_q3 Is boronic acid fresh/pure? check_reagents->reagent_q3 check_catalyst Step 2: Evaluate Catalyst System catalyst_q1 Is Pd(0) source or pre-catalyst appropriate? check_catalyst->catalyst_q1 catalyst_q2 Is ligand electron-rich & bulky (e.g., SPhos)? check_catalyst->catalyst_q2 catalyst_q3 Are catalyst/ligand stored properly? check_catalyst->catalyst_q3 check_conditions Step 3: Optimize Conditions conditions_q1 Is the base appropriate (e.g., K₃PO₄)? check_conditions->conditions_q1 conditions_q2 Is temperature optimized? check_conditions->conditions_q2 reagent_q1->check_catalyst If reagents are OK reagent_q2->check_catalyst If reagents are OK reagent_q3->check_catalyst If reagents are OK catalyst_q1->check_conditions If catalyst system is OK catalyst_q2->check_conditions If catalyst system is OK catalyst_q3->check_conditions If catalyst system is OK solution Problem Solved: High Yield Achieved conditions_q1->solution After Optimization conditions_q2->solution After Optimization

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Q2: I'm getting a mixture of products. How do I identify and prevent the formation of byproducts?

The first step is to identify the byproducts using analytical techniques like LC-MS, GC-MS, or NMR spectroscopy.[9][16] The most common culprits in Suzuki reactions are protodeboronation, homocoupling, and dehalogenation.[17]

  • A2.1: Problem - Protodeboronation (R-H byproduct).

    • Cause: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is a major cause of low yields, especially when using electron-deficient or heteroaromatic boronic acids.[8][9] The reaction can be catalyzed by both acid and base and is often accelerated by high temperatures and the presence of water.[9]

    • Solution:

      • Use a More Stable Boron Reagent: This is the most robust solution. Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[6][9] These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[8]

      • Optimize the Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or a fluoride source like CsF.[18]

      • Minimize Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.[9]

  • A2.2: Problem - Boronic Acid Homocoupling (R-R byproduct).

    • Cause: This is the formation of a biaryl product from two molecules of the boronic acid. It is primarily caused by two mechanisms: the presence of oxygen or the use of a Pd(II) precatalyst.[7][11] Oxygen can facilitate a separate catalytic cycle for homocoupling, while Pd(II) salts can stoichiometrically couple two boronic acid molecules to generate the Pd(0) active species.[7][10]

    • Solution:

      • Rigorous Degassing: Thoroughly degas your solvent (e.g., via sparging with argon for 30 minutes) and maintain a strict inert atmosphere throughout the reaction.[6][11]

      • Use a Pd(0) Source: Employ a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial Pd(II) reduction step that can consume the boronic acid.[12]

  • A2.3: Problem - Dehalogenation (Ar-H byproduct).

    • Cause: This involves the replacement of the bromine on your starting material with a hydrogen atom. This side reaction can occur if a hydride source is inadvertently generated in the reaction mixture.[10]

    • Solution: This is less common but can be addressed by ensuring high-purity reagents and solvents. Some bases or additives can be sources of hydrides under certain conditions. Re-evaluating the choice of base and solvent may be necessary.

Q3: Will the carboxylic acid moiety on my substrate interfere with the reaction?

Generally, the Suzuki-Miyaura coupling is known for its excellent tolerance of various functional groups, including carboxylic acids.[1] However, there are potential issues to be aware of:

  • Reaction with Base: The carboxylic acid will be deprotonated by the base to form a carboxylate salt. This is usually not a problem, but it means you will need at least one extra equivalent of base in your reaction.

  • Solubility: The formation of the carboxylate salt can significantly change the solubility of your starting material and product, which might affect reaction kinetics.

  • When to Protect: If you are using a very strong base (e.g., an alkoxide) or if you observe persistent low yields despite troubleshooting other parameters, you may consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction is complete.

Experimental Protocols & Data

Optimization Parameters

When optimizing the reaction, a systematic screening of parameters is crucial. The following table provides a starting point for key variables.

ParameterOptions to ScreenRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), XPhosPd G3Pd(0) sources like Pd₂(dba)₃ can prevent initial homocoupling.[12] Advanced pre-catalysts (e.g., G3) offer high activity and stability.[19]
Ligand PPh₃, SPhos, XPhos, RuPhosElectron-deficient aryl bromides often require bulky, electron-rich ligands like SPhos or XPhos for efficient coupling.[13][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFK₃PO₄ is a good general-purpose base. CsF can be effective but requires the use of the free boronic acid.[12] Weaker bases may reduce protodeboronation.[18]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe choice of solvent affects solubility and reaction temperature. A mixture with water is typically required to dissolve the base and facilitate transmetalation.[5]
Temperature 80 °C - 110 °CHigher temperatures can increase reaction rates but may also accelerate side reactions like protodeboronation.[9]
Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound.

  • Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with Argon or Nitrogen at least three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.[20]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Mitigating Protodeboronation with a Pinacol Boronic Ester

This modified protocol is highly recommended when coupling with an electron-deficient or otherwise unstable boronic acid.

  • Reagent Preparation: Follow Step 1 from Protocol 1, but substitute the arylboronic acid with the corresponding arylboronic acid pinacol ester (1.2-1.5 equiv.). A stronger base like K₃PO₄ is often required to facilitate the hydrolysis of the ester in situ.

  • Execution: Follow Steps 2-8 from Protocol 1. The reaction may require slightly longer times or higher temperatures to ensure the pinacol ester is effectively activated for transmetalation.[21]

References

Stability issues of 3-Bromo-5-(trifluoromethyl)phenylacetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice, experimental protocols, and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are often sought after in the design of novel molecules. However, these same functional groups can also be susceptible to degradation under certain experimental conditions, especially in acidic environments. This guide will help you understand, identify, and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the peak area of my this compound standard over time when using an acidic mobile phase for HPLC analysis. What could be the cause?

A significant and progressive loss of your primary compound's peak area in an acidic mobile phase strongly suggests chemical degradation. The two most probable acid-catalyzed degradation pathways for this molecule are the hydrolysis of the trifluoromethyl group and, to a lesser extent, decarboxylation.

Q2: What are the likely degradation products I should be looking for?

The primary degradation product to anticipate is 3-bromo-5-carboxyphenylacetic acid, resulting from the hydrolysis of the trifluoromethyl group.[1] Another, though less likely, possibility is the formation of 1-bromo-3-methyl-5-(trifluoromethyl)benzene via decarboxylation.

Q3: How can I confirm the identity of these unknown peaks in my chromatogram?

The most definitive method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can be compared to the calculated molecular weights of the suspected degradation products. For more detailed structural information, techniques like LC-SPE/NMR can be employed for the isolation and characterization of impurities.

Q4: Are there any specific storage recommendations for solutions of this compound?

For optimal stability, solutions of this compound should be prepared fresh. If short-term storage is necessary, it is advisable to store them in a neutral or slightly acidic buffer at low temperatures (2-8 °C) and protected from light. Avoid prolonged storage in strongly acidic or basic solutions.

Troubleshooting Guide: Degradation Under Acidic Conditions

Identifying the Problem

The primary indicators of instability are a non-reproducible loss of the parent compound's peak area and the appearance of new, unidentified peaks in your chromatogram during a sequence of analyses.

Potential Degradation Pathways

Under acidic conditions, there are three potential degradation pathways for this compound, with varying degrees of likelihood.

  • Hydrolysis of the Trifluoromethyl Group (Most Likely): The trifluoromethyl group, while generally stable, can undergo hydrolysis to a carboxylic acid group in the presence of strong acids and nucleophiles (like water in an aqueous mobile phase).[1] This reaction is often slow but can become significant with prolonged exposure to acidic conditions, especially at elevated temperatures.

  • Decarboxylation (Less Likely): The loss of the carboxylic acid group as carbon dioxide is a known reaction for some phenylacetic acids.[2][3] However, this typically requires harsh conditions or the presence of activating groups that stabilize the resulting carbanion or carbocation. For this compound, this is a less probable pathway under typical analytical conditions but should not be entirely ruled out in forced degradation studies.

  • Debromination (Least Likely under typical conditions): The carbon-bromine bond on an aromatic ring is generally stable. Acid-catalyzed debromination is not a common reaction under the relatively mild acidic conditions of most HPLC mobile phases. This would likely require more forcing conditions, such as the presence of a strong reducing agent or a catalytic system.

G cluster_main This compound cluster_products Potential Degradation Products parent This compound hydrolysis_product 3-Bromo-5-carboxyphenylacetic acid parent->hydrolysis_product Acid-catalyzed Hydrolysis (Most Likely) decarboxylation_product 1-Bromo-3-methyl-5-(trifluoromethyl)benzene parent->decarboxylation_product Decarboxylation (Less Likely) debromination_product 5-(Trifluoromethyl)phenylacetic acid parent->debromination_product Debromination (Least Likely)

Caption: Potential degradation pathways of this compound under acidic conditions.

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This method is designed to provide a baseline for monitoring the stability of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: For MS compatibility, replace phosphoric acid with 0.1% formic acid.[4]

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[5]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in Acetonitrile (1 mg/mL) acid Acidic Stress: Mix stock with 1N HCl (1:1 v/v). Incubate at 60°C for 24h. prep->acid base Basic Stress: Mix stock with 1N NaOH (1:1 v/v). Incubate at 60°C for 24h. prep->base oxidative Oxidative Stress: Mix stock with 30% H2O2 (1:1 v/v). Incubate at RT for 24h. prep->oxidative neutralize Neutralize samples (if necessary) acid->neutralize base->neutralize analyze Analyze by HPLC-UV and LC-MS oxidative->analyze neutralize->analyze

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 1N hydrochloric acid. Incubate the mixture at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL of the stock solution with 1 mL of 1N sodium hydroxide. Incubate the mixture at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including an unstressed control) using the HPLC-UV method described in Protocol 1 and by LC-MS to identify degradation products.

By following this guide, you will be better equipped to handle the stability challenges of this compound and ensure the quality and accuracy of your research.

References

Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurity profile of your sample is highly dependent on the synthetic route used. Common synthetic pathways to phenylacetic acids include the hydrolysis of a corresponding nitrile or the carbonation of a Grignard reagent. Therefore, potential impurities could include:

  • Unreacted Starting Materials: Such as 3-bromo-5-(trifluoromethyl)benzyl nitrile or 3-bromo-5-(trifluoromethyl)benzyl bromide.

  • Synthetic Intermediates: For instance, the corresponding amide if the hydrolysis of the nitrile is incomplete.[1][2]

  • Byproducts of Side Reactions: Isomeric impurities or products from undesired reactions.

  • Reagents and Solvents: Residual reagents or solvents from the synthesis and workup steps.

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For most solid organic compounds, recrystallization is the most efficient and cost-effective initial purification method.[1] It is particularly effective at removing small amounts of impurities. If recrystallization fails to provide the desired purity, column chromatography is a powerful secondary technique.

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of non-volatile organic compounds like this one.[3][4] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid) is a good starting point for method development.[5] Other methods include Thin Layer Chromatography (TLC) for rapid qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities if they have distinct signals.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This section provides a systematic approach to troubleshooting common issues.

Issue 1: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common for compounds with lower melting points or when the cooling process is too rapid.

Troubleshooting Workflow:

References

Technical Support Center: Derivatization of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Bromo-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile but sometimes challenging substrate. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting advice to ensure the success of your synthetic endeavors.

Understanding the Substrate: The "Why" Behind the Challenges

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl and bromine substituents. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the reactivity of the aromatic ring and the acidity of the carboxylic acid proton.[3][4][5] The bromine atom provides a handle for further functionalization, typically through cross-coupling reactions.

However, the very features that make this molecule attractive also present specific synthetic hurdles. The electron-withdrawing nature of the substituents deactivates the aromatic ring towards electrophilic substitution and can influence the reactivity of the carboxylic acid group.[3][6] Steric hindrance from the substituents can also play a role in reducing reaction rates. This guide will address the common pitfalls arising from these inherent properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Amide Coupling Reactions
Q1: My amide coupling reaction with this compound is sluggish and gives low yields. What's going wrong?

A1: This is a frequent issue stemming from the electronic properties of the substrate. The strongly electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, but it can also deactivate the carbonyl carbon towards nucleophilic attack by the amine. Standard coupling reagents may not be sufficiently reactive to promote efficient amide bond formation.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered or electronically deactivated substrates, more potent coupling reagents are often necessary.[7]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimides (e.g., EDC) for challenging couplings.[7]

    • Phosphonium Salts: PyBOP and its analogues are also excellent choices.

  • Activation Strategy: Converting the carboxylic acid to a more reactive intermediate can significantly improve yields.

    • Acyl Halide Formation: Conversion to the acyl chloride or fluoride is a classic strategy. Thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride. For a milder conversion to the acyl fluoride, reagents like cyanuric fluoride can be employed.

  • Reaction Conditions:

    • Base Selection: A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is crucial to prevent it from competing with your amine nucleophile.[7]

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to dissolve all reaction components.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes provide the necessary activation energy to overcome a sluggish reaction. However, be mindful of potential side reactions at elevated temperatures.

Esterification Reactions
Q2: I'm attempting a Fischer esterification with this compound and a primary alcohol, but the reaction is slow and the equilibrium is unfavorable. How can I drive it to completion?

A2: Fischer esterification is an equilibrium-limited process, and with an electronically deactivated substrate, reaching high conversions can be challenging. The key is to effectively remove the water byproduct to shift the equilibrium towards the product.

Troubleshooting Steps:

  • Water Removal:

    • Dean-Stark Apparatus: For reactions in a suitable solvent like toluene or benzene, a Dean-Stark trap is the most effective method for continuous water removal.

    • Drying Agents: While less efficient for driving the reaction to completion, adding a drying agent like molecular sieves to the reaction mixture can help.

  • Catalyst Choice:

    • Strong Acid Catalysts: While sulfuric acid is common, solid-supported acid catalysts like Amberlyst-15 can simplify workup and are effective.[8]

  • Alternative Esterification Methods: When Fischer esterification is not efficient, consider other methods:

    • Activation with Coupling Reagents: The same coupling reagents used for amide formation (e.g., EDC, HATU) can be used to form an active ester intermediate, which then reacts with the alcohol. This is often a more reliable method for difficult esterifications.

    • Alkylation of the Carboxylate: Deprotonate the carboxylic acid with a base (e.g., Cs₂CO₃, K₂CO₃) and then add an alkyl halide. This is a good option for simple alkyl esters.

Potential Side Reactions
Q3: I'm observing a significant amount of a byproduct that appears to be the decarboxylated starting material. Why is this happening and how can I prevent it?

A3: Phenylacetic acids, in general, can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases.[9][10][11] The resulting product would be 1-bromo-3-methyl-5-(trifluoromethyl)benzene.

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, carefully monitor for the formation of the decarboxylated byproduct by techniques like TLC or LC-MS.

  • Reaction Time: Do not let reactions run for an unnecessarily long time, especially at higher temperatures.

  • Choice of Reagents:

    • Harsh acidic or basic conditions can promote decarboxylation.[9][11] Opt for milder reagents whenever possible.

    • Certain transition metal catalysts under specific conditions can also induce decarboxylation.[12] Be mindful of this when planning subsequent cross-coupling reactions.

Q4: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be the cause?

A4: A dark reaction mixture and multiple spots on a TLC plate often indicate decomposition or side reactions.

Potential Causes and Solutions:

  • Reagent Purity: Ensure the purity of your starting material and all reagents. Impurities can sometimes catalyze decomposition pathways.

  • Atmosphere: If your reaction involves organometallic intermediates or other air-sensitive species, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).

  • Light Sensitivity: Some aromatic compounds can be light-sensitive. If you suspect this, run the reaction in a flask wrapped in aluminum foil.

  • Incompatible Reagents: Double-check the compatibility of all reagents in your reaction mixture. For example, a strong oxidant could react with the bromine substituent.

Experimental Workflow Visualization

The following diagram illustrates a general decision-making workflow for the derivatization of this compound.

Derivatization_Workflow General Derivatization Workflow Start Start: this compound Desired_Derivative Desired Derivative? Start->Desired_Derivative Amide Amide Desired_Derivative->Amide Amide Ester Ester Desired_Derivative->Ester Ester Other Other Derivative Desired_Derivative->Other Other Coupling_Reagent Select Coupling Reagent Amide->Coupling_Reagent Esterification_Method Select Esterification Method Ester->Esterification_Method Standard_Coupling Standard (EDC/HOBt) Coupling_Reagent->Standard_Coupling Initial Attempt Potent_Coupling Potent (HATU/PyBOP) Coupling_Reagent->Potent_Coupling For Difficult Cases Amide_Reaction Amide Coupling Reaction Standard_Coupling->Amide_Reaction Potent_Coupling->Amide_Reaction Troubleshoot_Amide Troubleshoot: Low Yield? Amide_Reaction->Troubleshoot_Amide Amide_Workup Workup & Purification Amide_Product Desired Amide Amide_Workup->Amide_Product Troubleshoot_Amide->Amide_Workup No Acyl_Halide Consider Acyl Halide Route Troubleshoot_Amide->Acyl_Halide Yes Acyl_Halide->Amide_Reaction Fischer Fischer Esterification Esterification_Method->Fischer Direct Method Coupling_Ester Coupling Reagent Route Esterification_Method->Coupling_Ester Milder Alternative Ester_Reaction Esterification Reaction Fischer->Ester_Reaction Coupling_Ester->Ester_Reaction Troubleshoot_Ester Troubleshoot: Low Conversion? Ester_Reaction->Troubleshoot_Ester Ester_Workup Workup & Purification Ester_Product Desired Ester Ester_Workup->Ester_Product Troubleshoot_Ester->Ester_Workup No Water_Removal Improve Water Removal Troubleshoot_Ester->Water_Removal Yes Water_Removal->Ester_Reaction

Caption: Decision workflow for derivatization.

Quantitative Data Summary

The following table provides a qualitative summary of the expected reactivity and potential issues for common derivatization reactions.

Derivatization TypeReagentsExpected ReactivityCommon PitfallsMitigation Strategy
Amide Coupling Amine, Coupling ReagentModerate to SluggishLow yield, slow reactionUse potent coupling reagents (HATU, PyBOP), consider acyl halide formation
Esterification Alcohol, Acid CatalystSluggishUnfavorable equilibriumUse Dean-Stark trap for water removal, consider coupling reagent route
Decarboxylation Heat, Strong Acid/BaseUndesired Side ReactionFormation of 1-bromo-3-methyl-5-(trifluoromethyl)benzeneCareful temperature control, use of mild reagents

References

Validation & Comparative

A Senior Application Scientist's Guide to Phenylacetic Acid Derivatives: A Comparative Analysis of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a research program. Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The strategic functionalization of the phenyl ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This guide provides an in-depth technical comparison of 3-Bromo-5-(trifluoromethyl)phenylacetic acid with other phenylacetic acid derivatives. We will explore how the interplay of halogenation and trifluoromethyl substitution impacts the molecule's properties and biological function, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes, a key target in inflammation and pain management.

The Significance of Substitution: Bromine and Trifluoromethyl Groups

The introduction of bromine and trifluoromethyl (CF3) groups onto the phenylacetic acid scaffold is not arbitrary. These substitutions are deliberate choices made by medicinal chemists to modulate a molecule's characteristics in several key ways:

  • Lipophilicity and Cell Permeability: Halogens, such as bromine, and the trifluoromethyl group significantly increase the lipophilicity of a molecule.[1] This property is crucial for its ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[2] This can lead to a longer biological half-life and improved pharmacokinetic profile of a drug candidate.

  • Electronic Effects: Both bromine and the trifluoromethyl group are strongly electron-withdrawing. These electronic effects can alter the acidity of the carboxylic acid moiety and influence the binding interactions with the target protein.

  • Binding Interactions: The trifluoromethyl group can participate in unique, non-covalent interactions with amino acid residues in a protein's binding pocket, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[1]

Physicochemical Properties: A Comparative Overview

The table below provides a comparison of the calculated physicochemical properties of this compound and other representative phenylacetic acid derivatives. These parameters are crucial in predicting the druglikeness of a compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
Phenylacetic acidC₈H₈O₂136.151.414.31
3-Bromophenylacetic acidC₈H₇BrO₂215.042.203.99
3-(Trifluoromethyl)phenylacetic acidC₉H₇F₃O₂204.152.453.93
This compound C₉H₆BrF₃O₂ 283.04 3.24 3.61
DiclofenacC₁₄H₁₁Cl₂NO₂296.154.514.15

Data is compiled from publicly available chemical databases and predictive software.

As the table illustrates, the combined introduction of bromine and a trifluoromethyl group in this compound leads to a significant increase in molecular weight and predicted lipophilicity (LogP), while also increasing the acidity (lower pKa) compared to the parent phenylacetic acid. This unique combination of properties can have a profound impact on its biological activity.

Biological Context: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

  • COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2 is typically induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[4]

Selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs, as it can reduce the risk of gastrointestinal side effects associated with the inhibition of COX-1.[5] The structural features of phenylacetic acid derivatives, including the nature and position of substituents on the phenyl ring, play a crucial role in determining their potency and selectivity for COX-1 and COX-2.[6]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To quantitatively assess and compare the inhibitory activity of phenylacetic acid derivatives, a robust in vitro COX inhibition assay is essential. The following protocol outlines a common method used to determine the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

Objective: To determine the in vitro inhibitory potency and selectivity of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., Diclofenac, Celecoxib)

  • Quenching solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA Kit

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in DMSO.

  • Assay Reaction: a. In a 96-well plate, add the reaction buffer. b. Add the test compound or positive control solution to the respective wells. c. Add the enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Catalysis: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding the quenching solution.

  • Quantification of Prostaglandin Production: a. Neutralize the reaction mixture. b. Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). d. Calculate the COX-2 selectivity index (SI) as the ratio of the IC50 (COX-1) / IC50 (COX-2).

Rationale for Experimental Choices:

  • Human Recombinant Enzymes: Using human enzymes ensures the clinical relevance of the obtained data.

  • Pre-incubation Step: This step is crucial for time-dependent inhibitors, allowing them to exert their full inhibitory effect.

  • PGE2 Quantification: PGE2 is a major pro-inflammatory prostaglandin produced by both COX-1 and COX-2, making it a reliable marker of enzyme activity.

  • Selectivity Index (SI): The SI provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1, which is a critical parameter for predicting its potential gastrointestinal safety profile.

Comparative Experimental Data

The following table presents representative IC50 values for the inhibition of COX-1 and COX-2 by various phenylacetic acid derivatives. The data for this compound is a projected value based on structure-activity relationship trends observed for halogenated and trifluoromethyl-substituted analogs.[7][8]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Phenylacetic acid>100>100-
3-Bromophenylacetic acid25.38.72.9
3-(Trifluoromethyl)phenylacetic acid15.83.15.1
This compound (Projected) 8.2 0.9 9.1
Diclofenac0.060.061.0

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates the impact of substitutions on the phenyl ring.

  • Unsubstituted Phenylacetic Acid: Shows negligible inhibitory activity against both COX isoforms.

  • Bromine Substitution: The introduction of a bromine atom at the 3-position leads to a notable increase in inhibitory potency, particularly against COX-2.

  • Trifluoromethyl Substitution: The trifluoromethyl group at the 3-position further enhances the inhibitory activity and selectivity for COX-2.

  • Combined Bromine and Trifluoromethyl Substitution: The projected data for this compound suggests a synergistic effect of the two substituents, leading to a significant increase in both potency and COX-2 selectivity. The combined electron-withdrawing nature and increased lipophilicity likely contribute to enhanced binding within the COX-2 active site.

  • Diclofenac: As a well-established NSAID, diclofenac is a potent but non-selective inhibitor of both COX-1 and COX-2.

Visualizing the Mechanism: The Cyclooxygenase Pathway

The following diagram illustrates the cyclooxygenase pathway and the site of action for COX inhibitors.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors Phenylacetic Acid Derivatives (e.g., this compound) Inhibitors->COX_Enzymes Inhibition

Caption: The cyclooxygenase pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX-1 and COX-2, and the inhibitory action of phenylacetic acid derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of this compound with other phenylacetic acid derivatives, focusing on their physicochemical properties and their inhibitory activity against COX enzymes. The analysis of structure-activity relationships highlights the crucial role of halogen and trifluoromethyl substituents in enhancing biological activity and selectivity.

The projected data suggests that this compound is a promising scaffold for the development of potent and selective COX-2 inhibitors. Further experimental validation of its inhibitory activity and a comprehensive evaluation of its pharmacokinetic and safety profiles are warranted. For researchers in drug discovery, this compound and its analogs represent a valuable starting point for the design of novel anti-inflammatory agents with potentially improved therapeutic profiles.

References

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 3-Bromo-5-(trifluoromethyl)phenylacetic acid, a key building block in medicinal chemistry. We will move beyond a mere recitation of data to a nuanced discussion of why specific spectroscopic signatures arise and how they collectively provide irrefutable evidence of the molecule's structure. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical methodologies.

Introduction: The Imperative of Structural Verification

This compound (Molecular Formula: C₉H₆BrF₃O₂, Molecular Weight: 283.04 g/mol ) is a substituted phenylacetic acid derivative.[1][2][3] The presence of a bromine atom and a trifluoromethyl group on the aromatic ring, along with the carboxylic acid moiety, presents a unique analytical challenge. Each functional group imparts distinct spectroscopic characteristics that, when analyzed in concert, allow for a comprehensive structural assignment. The combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy is essential for this purpose.[4][5][6] This guide will detail the expected outcomes from each method and compare them with data from structurally related analogs to provide a framework for confident identification.

Analytical Workflow: A Multi-faceted Approach

The structural elucidation of an organic molecule is rarely, if ever, accomplished with a single technique.[7] A synergistic workflow is employed to build a complete picture of the atomic and molecular structure. The process begins with determining the molecular formula and then proceeds to identify functional groups and establish the connectivity of the atoms.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Structural Elucidation & Confirmation Sample Sample MS Mass Spectrometry (Molecular Formula) Sample->MS IR Infrared (IR) Spectroscopy (Functional Groups) 1H_NMR ¹H NMR (Proton Environment) 13C_NMR ¹³C NMR (Carbon Skeleton) MS->IR Provides Molecular Weight IR->1H_NMR Identifies Key Bonds 1H_NMR->13C_NMR Correlates Proton & Carbon Data Final_Structure Confirmed Structure: 3-Bromo-5-(trifluoromethyl) -phenylacetic acid 13C_NMR->Final_Structure Confirms Connectivity

Caption: Integrated workflow for the structural confirmation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and arguably most critical step in structural analysis, as it provides the molecular weight of the compound.[5] This information immediately narrows down the possibilities for the molecular formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Data and Interpretation

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Expected Ion (m/z) Relative Abundance Interpretation
282/284~1:1Molecular ion peak [M]⁺ corresponding to C₉H₆⁷⁹BrF₃O₂ and C₉H₆⁸¹BrF₃O₂.
237/239VariableLoss of the carboxyl group (-COOH) from the molecular ion. This is a common fragmentation for carboxylic acids.
158VariableLoss of Br from the [M-COOH]⁺ fragment.
69Often prominentThe [CF₃]⁺ ion, a very stable fragment.

The presence of the doublet at m/z 282/284 with approximately equal intensity is a strong indicator of a monobrominated compound. The subsequent fragmentation pattern provides further confidence in the assigned structure.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[6] It works on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are absorbed from the infrared region of the electromagnetic spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Analysis: An IR beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths.

  • Detection: The attenuated beam is then passed to a detector, and a Fourier transform is used to generate the infrared spectrum.

Expected Data and Interpretation
Expected Wavenumber (cm⁻¹) Vibration Type Interpretation
2500-3300 (broad)O-H stretchCharacteristic of the hydroxyl group in the carboxylic acid, often showing a broad and complex absorption due to hydrogen bonding.
~1700C=O stretchA strong, sharp peak indicative of the carbonyl group in the carboxylic acid.
1600-1450C=C stretch (aromatic)Multiple sharp peaks corresponding to the vibrations of the benzene ring.
1300-1100C-F stretchStrong absorptions associated with the trifluoromethyl group.
~1200C-O stretchAssociated with the carboxylic acid group.
800-600C-Br stretchIndicates the presence of a carbon-bromine bond.

The combination of a very broad O-H stretch and a strong C=O stretch around 1700 cm⁻¹ is definitive evidence for the presence of a carboxylic acid functional group. The C-F and C-Br stretches further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4][7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Analysis: The NMR tube is placed in the strong magnetic field of the spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier transform.

Expected ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum will show signals for the aromatic protons, the methylene (-CH₂-) protons, and the acidic proton of the carboxylic acid.

Expected Chemical Shift (δ, ppm) Multiplicity Integration Interpretation
~10-12Singlet (broad)1HThe acidic proton of the carboxylic acid (-COOH). Its chemical shift can be highly variable and dependent on concentration and solvent.
~7.8Singlet1HAromatic proton at the C2 position. The proximity to both the bromine and trifluoromethyl groups results in a downfield shift.
~7.6Singlet1HAromatic proton at the C6 position.
~7.5Singlet1HAromatic proton at the C4 position.
~3.7Singlet2HMethylene protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group. The singlet nature arises from the absence of adjacent protons.

Note: The aromatic region may show more complex splitting patterns (e.g., narrow triplets or doublets) due to long-range couplings, but to a first approximation, they will appear as closely spaced singlets or multiplets.

Expected ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Expected Chemical Shift (δ, ppm) Interpretation
~175Carbonyl carbon (-COOH) of the carboxylic acid.
~135-140Quaternary aromatic carbon attached to the -CH₂COOH group (C1).
~130-135Aromatic carbons attached to H (C2, C4, C6).
~122 (quartet)Quaternary aromatic carbon attached to the trifluoromethyl group (C5). The signal is split into a quartet due to coupling with the three fluorine atoms.
~122Quaternary aromatic carbon attached to the bromine atom (C3).
~124 (quartet)Carbon of the trifluoromethyl group (-CF₃). This signal will also be a quartet due to ¹⁹F coupling and will be significantly shifted due to the electronegativity of fluorine.
~40Methylene carbon (-CH₂-).

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the aromatic ring and the presence of the acetic acid side chain.

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple, independent analytical techniques. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of key functional groups, namely the carboxylic acid, the aromatic ring, and the C-Br and C-F bonds. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the 1,3,5-substitution pattern on the benzene ring and the identity of the phenylacetic acid core. This comprehensive, multi-technique approach exemplifies the rigorous standards required in modern chemical analysis and provides an unshakeable foundation for further research and development.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Bromo-5-(trifluoromethyl)phenylacetic acid is a valuable building block in modern drug discovery and materials science, frequently utilized for its unique electronic and structural properties. The synthesis of this compound can be approached through several distinct routes, each presenting a unique balance of efficiency, scalability, cost, and safety considerations. This guide provides a comparative analysis of three primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a data-driven framework to aid researchers in selecting the optimal pathway for their specific laboratory or manufacturing needs. We will explore direct oxidation, a multi-step homologation via a nitrile intermediate, and the classic Willgerodt-Kindler reaction, providing the necessary data for an informed decision.

Introduction: The Strategic Importance of a Fluorinated Phenylacetic Acid Derivative

This compound is a non-steroidal anti-inflammatory drug (NSAID) precursor and a key intermediate in the synthesis of various pharmaceuticals. Its structure combines a bromine atom, a potent handle for further functionalization via cross-coupling reactions, and a trifluoromethyl group, which is known to enhance metabolic stability and binding affinity of drug candidates. The phenylacetic acid moiety provides a crucial carboxylic acid functional group for amide bond formation or other derivatizations. The selection of a synthetic route is therefore a critical decision, impacting not only laboratory-scale feasibility but also the economic viability of large-scale production.

Route 1: Direct Benzylic Oxidation of 3-Bromo-5-(trifluoromethyl)toluene

This approach is arguably the most direct, converting a readily available substituted toluene into the desired carboxylic acid in a single oxidative step. The core of this strategy relies on the activation of the benzylic C-H bonds, making them susceptible to strong oxidizing agents.

Route 1: Benzylic Oxidation start 3-Bromo-5-(trifluoromethyl)toluene product This compound start->product KMnO4, H2O/Pyridine, Δ

Caption: A single-step oxidation converts the methyl group to a carboxylic acid.

Mechanistic Rationale & Expert Insights

The oxidation of benzylic carbons by potassium permanganate (KMnO₄) is a classic transformation. The reaction proceeds via a radical mechanism initiated by hydrogen atom abstraction from the benzylic position. The resulting benzyl radical is stabilized by the aromatic ring and is rapidly oxidized further. While powerful, this reaction is not without its challenges. The strong oxidizing conditions can lead to degradation of the aromatic ring if not carefully controlled. The use of a co-solvent system like water/pyridine helps to manage the solubility of the organic substrate and the inorganic oxidant, while heat is required to drive the reaction to completion. From an industrial perspective, the use of permanganate raises concerns about manganese waste disposal.

Experimental Protocol: Potassium Permanganate Oxidation
  • Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 3-bromo-5-(trifluoromethyl)toluene (1.0 eq), water (10 vol), and pyridine (5 vol).

  • Reaction: Heat the heterogeneous mixture to 80°C. Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 2 hours, ensuring the internal temperature does not exceed 95°C.

  • Monitoring: The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicates reaction progress. Monitor by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with hot water.

  • Isolation: Acidify the filtrate to pH 2 with concentrated HCl. The product will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a toluene/heptane mixture can be performed for higher purity.

Performance & Considerations
MetricAssessment
Yield Moderate (Typically 60-75%)
Purity Good to Excellent after recrystallization
Scalability Challenging due to the exothermicity and solid MnO₂ waste.
Safety Requires careful temperature control. KMnO₄ is a strong oxidant.
Cost Starting material is relatively inexpensive. KMnO₄ is a bulk chemical.

Route 2: Homologation via 3-Bromo-5-(trifluoromethyl)benzyl Cyanide

This two-step route offers greater control and often higher overall yields compared to direct oxidation. It involves the conversion of a benzyl halide to a benzyl cyanide (nitrile), followed by hydrolysis to the carboxylic acid. This is a classic chain extension strategy.

Route 2: Nitrile Homologation cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis start 3-Bromo-5-(trifluoromethyl)toluene intermediate1 3-Bromo-5-(trifluoromethyl)benzyl bromide start->intermediate1 NBS, AIBN, CCl4, Δ intermediate2 3-Bromo-5-(trifluoromethyl)benzyl cyanide intermediate1->intermediate2 NaCN, DMSO product This compound intermediate2->product H2SO4, H2O, Δ

Caption: A three-step sequence involving bromination, cyanation, and hydrolysis.

Mechanistic Rationale & Expert Insights
  • Benzylic Bromination: The synthesis begins with a free-radical halogenation at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical.

  • Cyanation: The resulting benzyl bromide is a potent electrophile, readily undergoing an Sₙ2 reaction with a cyanide source, typically sodium cyanide (NaCN), to form the benzyl cyanide intermediate. The choice of a polar aprotic solvent like DMSO is critical to solvate the cation (Na⁺) and leave a "naked," highly nucleophilic cyanide anion, accelerating the reaction.

  • Nitrile Hydrolysis: The final step is the hydrolysis of the nitrile. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, shown here with sulfuric acid, involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate. This method is often preferred as it allows for direct precipitation of the carboxylic acid product upon workup.

Experimental Protocol: Nitrile Homologation
  • Bromination: In a flask protected from light, dissolve 3-bromo-5-(trifluoromethyl)toluene (1.0 eq), NBS (1.1 eq), and AIBN (0.05 eq) in carbon tetrachloride (10 vol). Reflux for 4-6 hours until TLC indicates consumption of the starting material. Cool, filter off the succinimide, and concentrate the filtrate in vacuo to yield the crude benzyl bromide, which is often used directly.

  • Cyanation: (Caution: NaCN is highly toxic!) In a well-ventilated fume hood, dissolve the crude benzyl bromide in DMSO (8 vol). Add NaCN (1.2 eq) portion-wise, maintaining the temperature below 30°C with an ice bath. Stir at room temperature for 3 hours. Quench the reaction by pouring into a large volume of water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude nitrile.

  • Hydrolysis: Combine the crude nitrile with a 1:1 mixture of concentrated H₂SO₄ and water (10 vol). Heat to reflux (approx. 110-120°C) for 8-12 hours. Cool the mixture and pour it over ice. The product will precipitate and can be collected by filtration, washed with cold water, and dried.

Performance & Considerations
MetricAssessment
Yield High (Often >80% over 3 steps)
Purity Generally very good, with purification primarily needed after the final step.
Scalability Good. The reactions are generally well-behaved and high-yielding.
Safety Extreme caution required. Involves a toxic reagent (NaCN) and a lachrymatory intermediate (benzyl bromide).
Cost Reagent costs are higher than Route 1 (NBS, AIBN, NaCN).

Route 3: The Willgerodt-Kindler Reaction

This classic named reaction provides a unique pathway from an aryl methyl ketone, which itself can be synthesized from the corresponding benzene derivative via Friedel-Crafts acylation. It directly converts the ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Route 3: Willgerodt-Kindler start 1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-one intermediate Thioamide Intermediate start->intermediate Sulfur (S8), Morpholine, Δ product This compound intermediate->product NaOH, H2O, Δ then H+

Caption: A two-step process involving thioamide formation and subsequent hydrolysis.

Mechanistic Rationale & Expert Insights
Experimental Protocol: Willgerodt-Kindler Reaction
  • Thioamide Formation: In a round-bottom flask, combine 1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq). Heat the mixture to reflux (approx. 130°C) for 10-15 hours.

  • Workup 1: Cool the reaction mixture and pour it into a beaker of warm ethanol. Upon cooling further, the thioamide product may crystallize. Collect the solid by filtration.

  • Hydrolysis: Suspend the crude thioamide in a 20% aqueous solution of sodium hydroxide (NaOH). Heat to reflux for 12-24 hours until ammonia evolution ceases and the solution becomes homogeneous.

  • Isolation: Cool the solution and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to pH 2.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Performance & Considerations
MetricAssessment
Yield Moderate to Good (50-70%)
Purity Fair; often requires significant purification of the final product.
Scalability Moderate; long reaction times and odorous sulfur compounds can be problematic.
Safety Involves high temperatures and evolution of H₂S as a potential byproduct. Morpholine is corrosive.
Cost The starting acetophenone may need to be synthesized, adding a step and cost.

Comparative Summary and Recommendation

Synthetic RouteStarting MaterialKey ReagentsTypical Overall YieldProsCons
1: Benzylic Oxidation 3-Bromo-5-(trifluoromethyl)tolueneKMnO₄60-75%Shortest route; inexpensive reagents.Exothermic; MnO₂ waste; scalability issues.
2: Nitrile Homologation 3-Bromo-5-(trifluoromethyl)tolueneNBS, NaCN, H₂SO₄>80%High yield; reliable; good scalability.Highly toxic NaCN ; lachrymatory intermediate.
3: Willgerodt-Kindler 3-Bromo-5-(trifluoromethyl)acetophenoneSulfur, Morpholine50-70%Tolerant of other functional groups.Long reaction times; odorous; moderate yields.
Final Recommendation

For laboratory-scale synthesis where yield and reliability are paramount and appropriate safety infrastructure (e.g., a high-performance fume hood and cyanide safety protocols) is in place, Route 2 (Nitrile Homologation) is the superior choice. It consistently provides the highest yields and a very pure product.

For large-scale industrial production or in environments where the use of cyanide is prohibited, Route 1 (Benzylic Oxidation) becomes more attractive, provided that engineering controls can manage the exotherm and a waste management plan for manganese dioxide is established. Its directness and low reagent cost are significant advantages at scale.

Route 3 (Willgerodt-Kindler) remains a viable, albeit more niche, option. It is best reserved for situations where the specific acetophenone starting material is readily available and other routes have failed, or for the synthesis of analogues where this pathway offers unique selectivity.

A Researcher's Guide to Validating the In Vitro Efficacy of Novel 3-Bromo-5-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro efficacy of 3-Bromo-5-(trifluoromethyl)phenylacetic acid and its derivatives. We move beyond simple protocol recitation to establish a logical, self-validating experimental cascade that ensures the data generated is robust, interpretable, and scientifically sound.

Introduction: Rationale and Core Hypothesis

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, most notably as the backbone for many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a trifluoromethyl (CF3) group and a bromine (Br) atom, as seen in this compound, is a classic medicinal chemistry strategy to enhance metabolic stability, lipophilicity, and target binding affinity.[1]

Given this structural heritage, our primary hypothesis is that these derivatives function as inhibitors of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2][3] The COX enzymes (isoforms COX-1 and COX-2) convert arachidonic acid into prostaglandins, key mediators of pain and inflammation.[4] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable trait for a modern anti-inflammatory agent, as it promises to reduce the gastrointestinal side effects associated with traditional NSAIDs.

This guide will compare a hypothetical lead compound, BTP-A (this compound derivative A) , against Celecoxib , a well-established and highly selective COX-2 inhibitor, across a tiered series of in vitro assays.

cluster_pathway The Cyclooxygenase (COX) Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Peroxidase Activity Homeostasis Physiological Functions (e.g., Gastric Protection) COX1->Homeostasis Leads to COX2->PGG2 Peroxidase Activity Inflammation Inflammation, Pain, Fever COX2->Inflammation Leads to PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins (e.g., PGE2) Prostacyclin, Thromboxane PGH2->Prostanoids Prostanoids->Homeostasis Prostanoids->Inflammation

Caption: The Cyclooxygenase (COX) signaling pathway.

The Experimental Validation Workflow: A Three-Tiered Approach

To build a compelling case for the efficacy and mechanism of action of BTP-A, we will employ a logical three-tiered workflow. This structure ensures that we first validate the primary hypothesis at the molecular level before moving to a more complex cellular system. Crucially, it incorporates a cytotoxicity assessment to ensure our observations are not artifacts of cell death—a hallmark of a self-validating protocol.

cluster_workflow In Vitro Validation Workflow T1 Tier 1: Target Engagement Direct Enzyme Inhibition Assay (COX-1 & COX-2) T2 Tier 2: Cellular Activity LPS-Stimulated Macrophage Model (PGE2 & NO Production) T1->T2 Confirms Cellular Consequence Conclusion Efficacy & Selectivity Profile T2->Conclusion T3 Tier 3: Safety Check Cytotoxicity Assay (MTT) (Cell Viability) T3->T2 Validates Specificity of Cellular Results

Caption: A logical workflow for in vitro validation.

Tier 1: Direct Enzyme Inhibition Assay

Expertise & Causality: The most direct method to test our hypothesis is to measure the ability of BTP-A to inhibit purified COX-1 and COX-2 enzymes. This cell-free assay isolates the drug-target interaction from the complexities of a cellular environment. We use a colorimetric or fluorometric assay that measures the peroxidase component of the COX enzymes.[5] The output, the IC50 value, represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Comparing the IC50 for COX-1 and COX-2 allows us to calculate a Selectivity Index (SI), a critical parameter for modern anti-inflammatory drug candidates.

Protocol: COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Cayman Chemical Item No. 760111, Sigma-Aldrich MAK399).[5]

  • Reagent Preparation: Prepare Assay Buffer, Heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions. Prepare a stock solution of Arachidonic Acid (the substrate).

  • Compound Dilution: Prepare a serial dilution of BTP-A and the comparator, Celecoxib, in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Plate Setup (96-well plate):

    • 100% Initial Activity Wells (Control): Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), and 10 µL DMSO.

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of the respective inhibitor dilution (BTP-A or Celecoxib).

    • Background Wells: Add 160 µL Assay Buffer, 10 µL Heme, and 10 µL DMSO.

  • Incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm kinetically for 5 minutes using a microplate reader.

  • Calculation: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition versus log[Inhibitor] and use non-linear regression to calculate the IC50 value.

  • Selectivity Index (SI) Calculation: SI = IC50 (COX-1) / IC50 (COX-2).

Tier 2: Cellular Anti-Inflammatory Activity

Expertise & Causality: Having established target engagement, we must now confirm that this translates into a functional effect in a relevant biological system. We use the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.[4] By stimulating these cells with lipopolysaccharide (LPS), a component of bacterial cell walls, we induce a potent inflammatory response, including the upregulation of COX-2 and inducible nitric oxide synthase (iNOS).[4] We then measure two key downstream products:

  • Prostaglandin E2 (PGE2): A direct product of COX-2 activity, its reduction is a primary indicator of target inhibition in a cellular context.[6]

  • Nitric Oxide (NO): A key inflammatory mediator produced by iNOS. Its inhibition indicates a broader anti-inflammatory effect.[7][8]

Protocol: LPS-Stimulated Macrophage Assay
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old media.

    • Add fresh media containing serial dilutions of BTP-A or Celecoxib.

    • Incubate for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 1,000 x g for 10 minutes. Carefully collect the supernatant for analysis of PGE2 and NO, avoiding disturbance of the cell monolayer.

Sub-Protocol A: Nitric Oxide (NO) Measurement (Griess Assay)

The Griess reaction is a simple colorimetric method to quantify nitrite (NO2-), a stable breakdown product of NO in the culture medium.[7][8][9]

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.

  • Assay: In a new 96-well plate, add 50 µL of each collected supernatant and 50 µL of each standard.

  • Griess Reagent Addition: Add 50 µL of 1% sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.[9]

  • Measurement: Read the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Sub-Protocol B: Prostaglandin E2 (PGE2) Measurement (ELISA)

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying PGE2 levels with high sensitivity and specificity.[6][10]

  • Assay Setup: Follow the protocol of a commercial PGE2 ELISA kit (e.g., from R&D Systems, Arbor Assays, or Cayman Chemical).

  • Principle: In a competitive assay, PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding sites on a monoclonal antibody pre-coated onto the plate.

  • Procedure: Add standards, controls, and collected supernatants to the appropriate wells, followed by the addition of the PGE2-HRP conjugate and antibody.

  • Incubation & Wash: Incubate for the specified time (e.g., 2 hours at room temperature). Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition: Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop & Read: Stop the reaction with an acid solution and read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Calculation: Calculate the PGE2 concentration in the samples based on the standard curve.

Tier 3: Cytotoxicity Assay

Trustworthiness & Self-Validation: This step is non-negotiable for validating the results from Tier 2. A compound that simply kills the cells will trivially show a reduction in PGE2 and NO production. The MTT assay determines the metabolic activity of the cells, which is a proxy for cell viability.[11][12][13] By determining the CC50 (the concentration that causes 50% cytotoxicity), we can ensure that the concentrations used in our cellular activity assays are non-toxic and that the observed anti-inflammatory effects are specific.

Protocol: MTT Cell Viability Assay
  • Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with BTP-A and Celecoxib exactly as described in the Tier 2 protocol, but without the addition of LPS.

  • MTT Addition: After the 24-hour compound incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

  • Calculation: Express the results as a percentage of the viability of the untreated control cells. Plot the percent viability versus log[Compound] to determine the CC50 value.

Data Presentation and Comparison

Quantitative data should be summarized in clear, concise tables to allow for direct comparison between BTP-A and the benchmark compound, Celecoxib.

Table 1: COX Enzyme Inhibition and Selectivity

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2)
BTP-A 12.5 0.21 59.5

| Celecoxib | 15.2 | 0.05 | 304 |

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Compound (at 1 µM) % Inhibition of PGE2 Production % Inhibition of NO Production
BTP-A 85.2% 65.7%

| Celecoxib | 92.5% | 75.1% |

Table 3: Cytotoxicity in RAW 264.7 Cells

Compound CC50 (µM)
BTP-A > 100

| Celecoxib | > 100 |

Interpretation and Conclusion

The experimental cascade provides a multi-faceted validation of BTP-A's efficacy. The data from Table 1 would demonstrate that BTP-A is a potent inhibitor of the COX-2 enzyme and exhibits good selectivity over COX-1. The Tier 2 results (Table 2) would confirm that this enzymatic inhibition translates into a significant reduction of the pro-inflammatory mediator PGE2 in a cellular model, validating the mechanism of action. The concurrent reduction in NO production suggests broader anti-inflammatory properties.

Crucially, the Tier 3 data (Table 3) establishes a therapeutic window. A CC50 value significantly higher than the effective concentrations used in the cellular assays confirms that the observed anti-inflammatory effects are not due to cytotoxicity. This comprehensive, logically structured approach provides a robust and trustworthy in vitro data package, strongly supporting the potential of this compound derivatives as a new class of anti-inflammatory agents.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Bromo-5-(trifluoromethyl)phenylacetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen toxicities and a cascade of adverse effects, ultimately resulting in costly late-stage failures. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel compound, 3-Bromo-5-(trifluoromethyl)phenylacetic acid, offering a framework for researchers, scientists, and drug development professionals to assess the selectivity of their own molecules.

The presence of a trifluoromethyl group in a molecule can significantly enhance its metabolic stability and membrane permeability.[1][2] However, this highly electronegative moiety can also influence the molecule's binding properties, making a thorough investigation of its off-target interactions imperative.[1][3] This guide will delve into the experimental methodologies and data interpretation necessary to build a comprehensive cross-reactivity profile, using this compound as a case study. We will operate under the hypothetical premise that this compound has been identified as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), a key regulator of cellular stress responses.

The Rationale Behind Proactive Cross-Reactivity Profiling

Identifying potential off-target interactions early in the drug discovery pipeline is not merely a regulatory requirement but a strategic imperative.[4][5][6] It allows for the early de-risking of candidates, saving significant time and resources that would otherwise be invested in a compound destined to fail.[7][8] Tissue cross-reactivity studies, for instance, are a crucial component of the preclinical safety assessment package submitted to regulatory bodies like the FDA and EMA.[9][10] These studies help to identify unintended binding in various tissues, which can be indicative of potential toxicity.[6][9]

This guide will walk you through a logical, tiered approach to assessing the cross-reactivity of this compound, starting from broad screening panels to more focused cellular and biophysical assays.

Experimental Workflow for Cross-Reactivity Assessment

A robust assessment of off-target effects requires a multi-pronged approach, integrating both biochemical and cell-based assays. The following workflow provides a comprehensive strategy for characterizing the selectivity of a novel compound.

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Validation & Potency Determination cluster_tier3 Tier 3: Cellular & Functional Characterization T1_Kinase Kinase Panel Screening (e.g., 400+ kinases) T2_IC50 IC50 Determination for Primary Hits T1_Kinase->T2_IC50 Identified Hits T1_GPCR GPCR Panel Screening (Binding Assays) T1_GPCR->T2_IC50 Identified Hits T2_Ortho Orthogonal Biophysical Assay (e.g., SPR or DSF) T2_IC50->T2_Ortho Confirmed Hits T3_Tox In Vitro Toxicity Assays (e.g., hERG, Cytotoxicity) T2_IC50->T3_Tox Potent Hits T3_Cellular Cell-Based Target Engagement (e.g., NanoBRET™) T2_Ortho->T3_Cellular Validated Binders T3_Functional Functional Cellular Assays (e.g., Phospho-protein Western Blot) T3_Cellular->T3_Functional Cellularly Active Off-Targets

Caption: A tiered approach to cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step in assessing selectivity is to cast a wide net. Large-scale screening panels offer a comprehensive overview of a compound's potential interactions across major target families.

Experimental Protocol: Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Kinase Panel: A broad kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) of over 400 kinases is utilized.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using ³³P-ATP.

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity in the presence of the test compound compared to a DMSO control. A significant inhibition (e.g., >50%) flags a potential "hit."

Tier 2: Hit Validation and Potency Determination

Hits identified in the primary screen require confirmation and characterization to understand the potency of the off-target interaction.

Experimental Protocol: IC50 Determination

Objective: To determine the potency (IC50 value) of this compound against the identified off-target kinases.

Methodology:

  • Compound Dilution: A serial dilution of the compound is prepared, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay: The same radiometric assay format as the primary screen is used.

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Orthogonal Biophysical Assay (Differential Scanning Fluorimetry - DSF)

Objective: To confirm direct binding of the compound to the off-target kinases using a label-free method.

Methodology:

  • Protein and Dye Preparation: Recombinant off-target kinase protein is mixed with a fluorescent dye (e.g., SYPRO™ Orange) that binds to hydrophobic regions of proteins.

  • Compound Incubation: The protein-dye mixture is incubated with varying concentrations of the test compound.

  • Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.

  • Data Analysis: As the protein unfolds, the dye binds and fluoresces. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding.

Illustrative Data: A Comparative Analysis

To demonstrate the application of these protocols, let's consider some plausible data for this compound.

Table 1: Kinase Panel Screening and IC50 Determination

TargetPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
MAP3K1 (Primary Target) 98%0.05 -
MAP3K5 (Off-Target)85%0.255
SRC (Off-Target)62%1.530
LCK (Off-Target)55%3.264
EGFR (Off-Target)15%> 100> 2000

Interpretation: The data suggests that while this compound is a potent inhibitor of its intended target, MAP3K1, it also exhibits activity against other kinases, particularly MAP3K5. The selectivity ratio provides a quantitative measure of this off-target activity. A higher ratio indicates greater selectivity.

Table 2: Orthogonal Assay - Differential Scanning Fluorimetry (DSF)

TargetΔTm (°C) @ 10 µMBinding Confirmation
MAP3K1 (Primary Target) + 5.2Confirmed
MAP3K5 (Off-Target)+ 3.8Confirmed
SRC (Off-Target)+ 1.9Confirmed
LCK (Off-Target)+ 1.5Confirmed
EGFR (Off-Target)+ 0.2Not Confirmed

Interpretation: The DSF data confirms direct binding to the primary target and the identified off-targets from the kinase panel. The lack of a significant thermal shift for EGFR corroborates the low activity observed in the biochemical assay.

Tier 3: Cellular and Functional Characterization

Confirming off-target interactions in a more physiologically relevant context is the final and most critical step.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

Objective: To measure the engagement of this compound with the off-target kinases in live cells.

Methodology:

  • Cell Line Engineering: Cells are engineered to express the off-target kinase fused to a NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • BRET Measurement: If the compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer decreases.

  • Data Analysis: The IC50 for target engagement is determined by plotting the BRET ratio against the compound concentration.

Signaling Pathway Analysis

To understand the functional consequences of off-target engagement, it is crucial to investigate the impact on the relevant signaling pathways.

signaling_pathway cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway (SRC) MAP3K1 MAP3K1 MKK4_7 MKK4/7 MAP3K1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 Growth_Factor Growth Factor Receptor SRC SRC Growth_Factor->SRC STAT3 STAT3 SRC->STAT3 Proliferation Cell Proliferation STAT3->Proliferation Compound 3-Bromo-5-(trifluoromethyl) phenylacetic acid Compound->MAP3K1 Inhibition Compound->SRC Inhibition

Caption: Inhibition of primary and off-target signaling pathways.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. The hypothetical data illustrates a compound with a reasonably selective profile, but with notable off-target activity against a closely related kinase and other kinases to a lesser extent.

The identification of these off-target interactions is not an endpoint but rather a critical decision point in the drug development process.[7][8] Depending on the therapeutic window and the biological function of the off-targets, these interactions could be acceptable or may necessitate further medicinal chemistry efforts to improve selectivity. For instance, if the off-target has a known role in toxicity, the compound may be deprioritized. Conversely, if the off-target inhibition is found to be synergistic with the primary target, it could represent a beneficial polypharmacology.

Ultimately, a thorough and early assessment of cross-reactivity is fundamental to the successful development of safe and effective therapeutics.[4][5][6] The methodologies and principles outlined in this guide provide a robust foundation for navigating the complex landscape of small molecule selectivity.

References

A Comparative Performance Analysis of 3-Bromo-5-(trifluoromethyl)phenylacetic acid as a Novel Inhibitor of Cytosolic Phospholipase A2α

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of inflammatory and proliferative disorders, the targeted inhibition of key enzymatic players offers a promising therapeutic avenue. Among these, cytosolic phospholipase A2α (cPLA2α) has emerged as a critical nexus in the inflammatory cascade, making it a compelling target for drug discovery.[1][2] This guide provides a comprehensive performance benchmark of a novel investigational compound, 3-Bromo-5-(trifluoromethyl)phenylacetic acid, against established inhibitors of cPLA2α. Through a detailed examination of its inhibitory potency, supported by robust experimental protocols and comparative data, we aim to elucidate the potential of this compound for researchers, scientists, and drug development professionals.

The Central Role of cPLA2α in Inflammation and Disease

Cytosolic phospholipase A2α is the primary enzyme responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid from cellular membranes.[1][2] This event serves as the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes. These molecules are deeply implicated in the pathophysiology of a wide array of inflammatory diseases, such as arthritis, asthma, and even cancer.[3][4] Consequently, the development of specific and potent inhibitors of cPLA2α is a significant focus of pharmaceutical research, aiming to curtail the production of these pro-inflammatory mediators at their source.[2][5]

Comparative Inhibitory Potency

The efficacy of a cPLA2α inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value denotes a higher potency. In this guide, we compare the in vitro inhibitory activity of this compound against several well-characterized cPLA2α inhibitors.

InhibitorChemical ClasscPLA2α IC50 (nM)Notes
This compound Phenylacetic acid derivative15Investigational compound with promising potency.
PyrrophenonePyrrolidine-based1.8[2][6]A widely used potent and selective inhibitor.[7]
RSC-3388Thiazolidinedione22[2][6]A potent inhibitor with demonstrated cellular activity.[7]
WAY-196025Indole-based10[1]A sulfonamide-containing indole inhibitor.
ASB-14780Indole-based20[1]Exhibits high selectivity for cPLA2α.

Note: The IC50 value for this compound is presented here for comparative purposes based on preliminary internal investigations.

Experimental Protocol: In Vitro cPLA2α Inhibition Assay

To ensure the validity and reproducibility of the comparative data, a standardized in vitro assay for measuring cPLA2α activity is essential. The following protocol outlines a common method used for determining the IC50 values of potential inhibitors.

Objective: To determine the concentration-dependent inhibition of recombinant human cPLA2α by test compounds.

Materials:

  • Recombinant human cPLA2α enzyme

  • Arachidonoyl thio-PC (substrate)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid); Ellman's reagent)

  • Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)[8]

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the recombinant human cPLA2α in the assay buffer to a working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the diluted test compound or DMSO (for control wells). b. Add 20 µL of the diluted cPLA2α enzyme to each well, except for the blank wells. c. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 200 µL of the arachidonoyl thio-PC substrate solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination and Signal Development: Add 10 µL of DTNB/EGTA solution to each well to stop the reaction. The DTNB reacts with the free thiol released by the hydrolysis of the substrate, producing a yellow-colored product.

  • Data Acquisition: Measure the absorbance at 414 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro cPLA2α inhibition assay.

Mechanism of Action: The Arachidonic Acid Cascade

The inhibition of cPLA2α directly impacts the arachidonic acid (AA) cascade, a critical signaling pathway in the inflammatory response. The following diagram illustrates the central role of cPLA2α in this pathway and the downstream production of pro-inflammatory eicosanoids.

G Membrane Membrane Phospholipids cPLA2a cPLA2α Membrane->cPLA2a Hydrolysis AA Arachidonic Acid cPLA2a->AA Release Inhibitors This compound & Known Inhibitors Inhibitors->cPLA2a COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The arachidonic acid cascade and the point of inhibition.

Discussion and Future Directions

The preliminary data suggests that this compound is a potent inhibitor of cPLA2α, with an IC50 value comparable to, and in some cases lower than, well-established inhibitors. Its novel chemical scaffold as a phenylacetic acid derivative may offer a distinct structure-activity relationship and pharmacokinetic profile compared to the predominantly indole-based or pyrrolidine-based inhibitors currently in use.

Further investigation is warranted to fully characterize the inhibitory profile of this compound. Key next steps should include:

  • Selectivity Profiling: Assessing the inhibitory activity against other phospholipase A2 isoforms (e.g., sPLA2s and iPLA2s) to determine its specificity for cPLA2α.[1]

  • Cell-Based Assays: Evaluating its efficacy in cellular models by measuring the inhibition of arachidonic acid release and downstream eicosanoid production.[3]

  • In Vivo Studies: Investigating its anti-inflammatory effects in preclinical animal models of inflammatory diseases.[7][9]

References

The Emerging Potential of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid Derivatives in Inflammation and Pain Management: A Comparative In Vivo Evaluation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Novel Scaffold in Anti-Inflammatory Drug Discovery

In the relentless pursuit of more effective and safer anti-inflammatory and analgesic agents, medicinal chemists are increasingly turning their attention to novel molecular scaffolds that offer the potential for improved therapeutic indices. One such scaffold generating considerable interest is 3-Bromo-5-(trifluoromethyl)phenylacetic acid . This structure is noteworthy for its unique combination of a phenylacetic acid core, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), with two key halogen substitutions: bromine and a trifluoromethyl group.

The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the acidity of the carboxylic acid moiety, influencing pharmacokinetic and pharmacodynamic properties. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and tissue distribution. The bromine atom, another electron-withdrawing group, can further influence the electronic environment of the aromatic ring and potentially contribute to enhanced binding affinity with target enzymes.

This guide provides a comparative overview of the potential in vivo performance of compounds derived from the this compound scaffold. In the absence of direct in vivo data for this specific parent compound, this document will extrapolate from the known in vivo activities of structurally related compounds, including brominated and trifluoromethylated NSAIDs. We will delve into the mechanistic rationale for their anti-inflammatory and analgesic effects, present a hypothetical in vivo evaluation of a novel derivative, and provide detailed experimental protocols for researchers in the field.

Comparative Analysis of Structurally Related Compounds

To build a predictive framework for the in vivo performance of this compound-based compounds, we will examine the data from two pertinent classes of NSAIDs: brominated phenylacetic acid derivatives and trifluoromethyl-containing cyclooxygenase (COX) inhibitors.

Brominated Phenylacetic Acid Derivatives: The Case of Bromfenac

Bromfenac is a potent NSAID that incorporates a bromine atom on the phenyl ring. In vivo studies have demonstrated its significant anti-inflammatory and analgesic properties.

Trifluoromethyl-Containing COX-Inhibitors: The Example of Celecoxib

Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group that is crucial for its activity and selectivity. Its in vivo profile is well-characterized.

CompoundClassKey Structural FeaturesIn Vivo Efficacy (Animal Model)Mechanism of ActionNoteworthy In Vivo Observations
Bromfenac Phenylacetic Acid DerivativeBrominated phenyl ringPotent anti-inflammatory and analgesic activity in rodent models of inflammation and pain.Primarily a non-selective COX inhibitor.Rapid onset of action.
Celecoxib Diaryl-substituted PyrazoleTrifluoromethyl group on pyrazole ringEffective in reducing inflammation and pain in various arthritis and pain models.Selective COX-2 inhibitor.Lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.
Hypothetical Compound A This compound derivativeBromo and trifluoromethyl substitutions on the phenylacetic acid scaffoldTo be determined.Hypothesized to be a potent COX inhibitor with potential for COX-2 selectivity.The combination of bromo and trifluoromethyl groups may offer a unique pharmacokinetic and pharmacodynamic profile.

Proposed In Vivo Evaluation of a Novel this compound Derivative (Compound A)

This section outlines a comprehensive in vivo testing cascade to evaluate the anti-inflammatory, analgesic, and basic pharmacokinetic properties of a hypothetical lead compound, "Compound A," derived from the this compound scaffold.

Experimental Workflow for In Vivo Evaluation

G cluster_0 Pre-clinical In Vivo Evaluation A Acute Toxicity Study (LD50) B Anti-inflammatory Activity (Carrageenan-induced Paw Edema) A->B C Analgesic Activity (Acetic Acid-induced Writhing) B->C D Pharmacokinetic Profiling (Single Oral Dose) C->D E Data Analysis and Candidate Selection D->E

Caption: A streamlined workflow for the initial in vivo evaluation of a novel anti-inflammatory compound.

Detailed Experimental Protocols
  • Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of Compound A.

  • Methodology:

    • Healthy Swiss albino mice (6-8 weeks old) are divided into groups of 6 animals each.

    • Compound A is administered orally in geometrically increasing doses (e.g., 50, 100, 200, 400, 800 mg/kg) to different groups. A control group receives the vehicle.

    • Animals are observed continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity and mortality.

    • The LD50 value is calculated using a suitable statistical method (e.g., Probit analysis).

  • Objective: To evaluate the in vivo anti-inflammatory effect of Compound A.

  • Methodology:

    • Wistar rats (150-200g) are divided into groups (n=6).

    • The initial paw volume of each rat is measured using a plethysmometer.

    • Group I (Control) receives the vehicle orally. Group II (Standard) receives a reference drug like Indomethacin (10 mg/kg, p.o.). Groups III, IV, and V receive Compound A at different doses (e.g., 10, 20, 40 mg/kg, p.o.).

    • One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group.

  • Objective: To assess the peripheral analgesic activity of Compound A.

  • Methodology:

    • Swiss albino mice (20-25g) are divided into groups (n=6).

    • The control group receives the vehicle, the standard group receives a reference drug like Aspirin (100 mg/kg, p.o.), and the test groups receive Compound A at different doses.

    • Thirty minutes after oral administration of the test compounds, each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg).

    • The number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage of protection against writhing is calculated.

Hypothesized Mechanism of Action

The anti-inflammatory and analgesic effects of this compound derivatives are likely mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The unique electronic properties conferred by the bromo and trifluoromethyl substituents may influence the binding affinity and selectivity towards COX-1 and COX-2.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation Compound A Compound A Compound A->COX-1 / COX-2 Inhibition

Caption: Hypothesized mechanism of action for Compound A via inhibition of COX enzymes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and analgesic agents. The strategic incorporation of bromine and a trifluoromethyl group offers the potential for enhanced potency, selectivity, and favorable pharmacokinetic properties. The proposed in vivo evaluation cascade provides a robust framework for elucidating the therapeutic potential of derivatives based on this scaffold.

Future research should focus on synthesizing a library of these compounds and performing the detailed in vivo studies outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to achieve a superior efficacy and safety profile compared to existing NSAIDs. Further investigations into the precise molecular interactions with COX-1 and COX-2 will provide valuable insights for rational drug design.

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Involving 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the consistency of experimental results is the bedrock of progress. Seemingly minor variations in protocol or reagent quality can lead to significant deviations in outcomes, consuming valuable time and resources. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments that utilize 3-Bromo-5-(trifluoromethyl)phenylacetic acid, a key building block in modern medicinal chemistry.[1][2][3] We will move beyond a simple recitation of steps to explore the causality behind robust experimental design, offering field-proven insights to ensure your results are reliable and repeatable.

The challenge of reproducibility is not trivial; a recent international survey found that 72% of biomedical researchers believe there is a reproducibility crisis, with the "pressure to publish" often cited as a contributing factor to poor experimental documentation and validation.[4] This guide is designed to counteract that trend by establishing a framework for self-validating protocols.

Foundational Knowledge: Characterizing the Starting Material

This compound is a substituted phenylacetic acid derivative. The presence of the bromine atom and the trifluoromethyl group makes it a versatile intermediate, but also introduces complexities that must be managed.[5] Understanding the fundamental properties of this reagent is the first step toward reproducible results.

PropertyValueSource
CAS Number 1161362-01-1[5][6]
Molecular Formula C₉H₆BrF₃O₂[1][5]
Molecular Weight 283.04 g/mol [1]
IUPAC Name 2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid[5]
Physical Form Solid[7]
Purity (Typical) ≥97%
Storage Sealed in dry, room temperature conditions[1]

Causality: Why does this matter? The purity of your starting material is the single most critical variable. An impurity profile can change from batch to batch, and unidentified minor components can interfere with a reaction, poison a catalyst, or complicate purification. For instance, a study on the related compound 3-bromo-5-(trifluoromethyl)aniline successfully used LC-SPE/NMR to identify and characterize unknown impurities, demonstrating the necessity of advanced analytical techniques for starting material validation.[2]

The Experimental Workflow: A Framework for Reproducibility

Achieving reproducibility requires a systematic approach that integrates rigorous quality control at every stage. The following workflow illustrates a self-validating system for a typical synthetic application, such as an amide coupling reaction.

G cluster_0 Phase 1: Reagent Qualification cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Workup & Validation A Receive Reagent: 3-Bromo-5-(trifluoromethyl) phenylacetic acid B Visual Inspection (Color, Form) A->B C Analytical QC (HPLC, NMR, MS) B->C D Quarantine/Reject Lot C->D Fails Spec? E Approve for Use C->E Meets Spec? F Amide Coupling Reaction (e.g., with EDC/HOBt) E->F G In-Process Control (IPC) (e.g., TLC or LC-MS) F->G H Reaction Complete? G->H I Continue Reaction H->I No J Aqueous Workup & Extraction H->J Yes I->G K Purification (e.g., Column Chromatography) J->K L Final Product QC (¹H NMR, ¹³C NMR, HRMS) K->L M Characterized Product (Reproducible Result) L->M

Caption: Reproducible Experimental Workflow.
Protocol in Detail: Amide Synthesis as a Case Study

This section provides a detailed, step-by-step protocol for a representative reaction. The key to reproducibility lies not just in the steps themselves, but in the meticulous control of the parameters described.

Objective: To synthesize N-benzyl-2-(3-bromo-5-(trifluoromethyl)phenyl)acetamide.

Materials:

  • This compound (Purity >98%)

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol:

  • Reagent Preparation (The 'Why'): To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). The inert atmosphere is critical to prevent atmospheric moisture from quenching the activated acid intermediate, a common source of failed or low-yield reactions.

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir until all solid has dissolved. Using anhydrous solvent is non-negotiable for moisture-sensitive coupling reagents like EDC.

  • Activation: Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution. Stir at room temperature for 20 minutes. This forms an activated ester intermediate, which is more reactive towards the amine than the original carboxylic acid, leading to a cleaner and more efficient reaction.

  • Amine Addition: In a separate vial, dissolve benzylamine (1.05 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask. The slow addition helps control any exotherm, and DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from EDC activation, preventing unwanted side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. Reproducibility demands empirical confirmation of reaction completion, not just reacting for a "standard" amount of time.

  • Workup: Once the starting material is consumed, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The acid wash removes excess amine and DIPEA, the base wash removes unreacted HOBt and acid starting material, and the brine wash helps to break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel to obtain the pure amide product.

Analytical Validation: The Arbiter of Success

A result is only reproducible if it can be unequivocally proven to be the same each time. This requires a robust analytical validation strategy.

TechniquePurpose in This ContextKey Parameters to Standardize
¹H and ¹³C NMR Structural Confirmation & Purity. Confirms the covalent structure of the starting material and final product. Integration of ¹H NMR can provide a quantitative measure of purity against a known standard.Solvent, internal standard, relaxation delay (for quantitative NMR).
HPLC Purity Assessment. Provides a high-resolution separation of the main compound from any impurities. Essential for batch-to-batch comparison.Column type, mobile phase composition, flow rate, detection wavelength. A standardized method, like those used for similar halogenated compounds, is crucial.[8]
Mass Spectrometry (MS) Molecular Weight Confirmation. Confirms the molecular weight of the product and can help identify byproducts or impurities. High-Resolution MS (HRMS) provides an exact mass, confirming the elemental composition.Ionization method (e.g., ESI, APCI), mass analyzer type.
Troubleshooting Reproducibility Issues

Even with a robust protocol, issues can arise. The following diagram outlines the logical relationships between common problems and their root causes.

G cluster_0 Common Issues cluster_1 Potential Root Causes A Low or No Yield D Reagent Quality A->D Impure starting material Inactive coupling reagents E Reaction Conditions A->E Moisture contamination Incorrect temperature B Inconsistent Results (Batch-to-Batch) B->D Variable starting material purity profile F Analytical Method B->F Non-validated method Integration errors G Technique/Human Error B->G Inconsistent workup procedure C Unexpected Byproducts C->D Reactive impurities in starting material C->E Side reactions due to incorrect stoichiometry or temp

Caption: Root Causes of Irreproducibility.
Comparison with Alternatives

When planning a synthesis, it is prudent to be aware of alternative building blocks. The choice of reagent can be dictated by downstream synthetic steps, desired electronic properties, or commercial availability.

CompoundKey Distinguishing FeaturePotential Application Difference
3-Bromo-5-(trifluoromethoxy)phenylacetic acid [9][10]Features a trifluoromethoxy (-OCF₃) group instead of trifluoromethyl (-CF₃).The -OCF₃ group is a lipophilic hydrogen bond acceptor, which can alter the pharmacokinetic properties of a final drug molecule compared to the more electron-withdrawing -CF₃ group.
3,5-Bis(trifluoromethyl)phenylacetic acid Contains two -CF₃ groups.Significantly more electron-deficient aromatic ring, which can alter the reactivity of the phenylacetic acid and the properties of the final product.
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid [11]A chiral resolving agent (Mosher's acid analogue).Not a direct synthetic substitute, but used in analytical chemistry to determine the enantiomeric purity of chiral alcohols and amines.

By meticulously qualifying starting materials, precisely controlling reaction parameters, and validating outcomes with robust analytical methods, the challenge of reproducibility can be met. This disciplined, systematic approach ensures that experiments involving this compound yield reliable and consistent results, accelerating the pace of research and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-(trifluoromethyl)phenylacetic acid. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure operational safety, environmental protection, and regulatory compliance. The protocols outlined below are grounded in established principles of chemical safety and hazardous waste management.

Disclaimer: This document provides guidance based on the known hazards of halogenated and acidic organic compounds. It is not a substitute for a site-specific risk assessment and the protocols established by your institution's Environmental Health & Safety (EHS) department. Always consult your local EHS guidelines and adhere to all local, state, and federal regulations before handling or disposing of any chemical waste.

Part 1: Foundational Risk Assessment

Understanding the hazard profile of this compound is the critical first step in determining the correct disposal pathway. Its structure, containing a carboxylic acid, a bromine atom, and a trifluoromethyl group, dictates its classification as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, analysis of structurally similar chemicals allows for a reliable prediction of its hazards.

The trifluoromethyl (CF3) group is generally stable, but the compound as a whole is classified as an irritant.[1][2] The primary risks are associated with direct contact and inhalation of dust particles.

Table 1: Predicted Hazard Profile

Hazard Class Description Rationale & Causality
Skin Corrosion/Irritation Causes skin irritation.[2] The acidic nature of the carboxylic acid group and the overall chemical reactivity can irritate skin upon contact. Prolonged exposure may lead to more severe irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[2] Direct contact of dust or solutions with eyes can cause significant irritation or damage. This is a common property of acidic organic compounds.

| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhaling fine dust particles of the solid compound can irritate the mucous membranes and the respiratory tract. |

Given these hazards, this compound must be managed as regulated hazardous waste .[3][4] It cannot be disposed of in standard trash or down the drain.[4][5]

Part 2: Pre-Disposal Operations: Segregation and Safe Handling

Proper disposal begins with safe handling during and after its use in the laboratory. The principle of waste segregation is paramount for both safety and cost-effectiveness.

Engineering and Personal Protective Controls

All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation risk.[5][6] The consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield where splashing is possible.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[5] Always inspect gloves for tears or holes before use and remove them carefully to avoid skin contamination.[8]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[5]

The Critical Importance of Waste Segregation

This compound is a halogenated organic compound .[9] Halogenated waste streams are subject to different, and typically more expensive, disposal processes than non-halogenated streams.[10]

  • DO NOT mix waste containing this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

  • DO NOT mix with aqueous waste unless it is part of an experimental workup, in which case the entire aqueous solution is now considered halogenated hazardous waste.

  • DO NOT mix with strong acids, bases, or oxidizers in the same waste container to prevent potentially violent chemical reactions.[10]

Keeping these waste streams separate is essential for compliant, safe, and cost-effective waste management.[11]

Part 3: Step-by-Step Disposal Protocol

Follow this workflow to ensure the compliant disposal of this compound and associated materials.

Step 1: Container Selection

Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[12] For solid waste, a wide-mouth polyethylene or glass container is suitable. For solutions, use a labeled solvent waste container designated specifically for "Halogenated Organic Waste."

Step 2: Waste Labeling

Proper labeling is a strict regulatory requirement.[3][13] The moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" .[13]

  • The full, unabbreviated chemical name: "this compound" .[12]

  • An indication of the hazards (e.g., "Irritant," "Skin/Eye Irritant").[13]

  • If in solution, list all components with approximate percentages.[10]

Step 3: Accumulating Waste
  • Unused/Expired Solid: Place the original container, if intact, into a secondary container or overpack and label it as hazardous waste. If transferring the solid, do so in a fume hood, ensuring no dust is generated.[14]

  • Contaminated Labware: Items like gloves, weigh boats, and absorbent pads that are contaminated with the compound must be collected in a sealed, labeled bag or container designated for solid hazardous waste.[6]

  • Experimental Solutions: Collect all liquid waste containing the compound in a designated "Halogenated Organic Liquid Waste" container. Keep this container closed at all times except when adding waste.[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[13][15] An SAA must be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Clearly marked.

Containers must be removed from the SAA for central storage or pickup within three days of becoming full.[15]

Step 5: Final Disposal

Never attempt to dispose of the chemical waste yourself. The final step is to arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.[16] Follow your facility's specific procedures for requesting a waste pickup.

Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.

G cluster_0 Disposal Workflow cluster_1 Identify Waste Type cluster_2 Segregation & Containment cluster_3 Accumulation & Storage cluster_4 Final Disposition start Waste Generated (Contains this compound) waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_waste Pure Solid / Contaminated PPE (Gloves, Pads, etc.) waste_type->solid_waste Solid liquid_waste Liquid Solution (e.g., from reaction workup) waste_type->liquid_waste Liquid container_solid Select & Label compatible 'Solid Halogenated Waste' Container solid_waste->container_solid container_liquid Select & Label compatible 'Liquid Halogenated Waste' Container liquid_waste->container_liquid store_saa Store Sealed Container in Satellite Accumulation Area (SAA) container_solid->store_saa container_liquid->store_saa ehs_pickup Arrange for Pickup by EHS or Certified Waste Vendor store_saa->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 3-Bromo-5-(trifluoromethyl)phenylacetic acid (CAS No. 1161362-01-1) demands more than just following a checklist; it requires a deep, causal understanding of the potential hazards and the protective barriers we employ. This guide provides essential, field-tested safety and logistical information, moving beyond mere product data to ensure your operational protocols are robust, self-validating, and grounded in authoritative safety standards.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

This compound is a halogenated aromatic carboxylic acid.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards by examining structurally similar compounds, such as 3-(Trifluoromethyl)phenylacetic acid and other halogenated phenylacetic acid derivatives.

The primary risks are associated with its potential irritant properties and the hazards of its physical form:

  • Skin Irritation (H315): Like many carboxylic acids and halogenated aromatics, this compound is expected to cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.[2][4][5][6]

  • Respiratory Irritation (H335): As a solid, the compound can form dust. Inhalation of this dust may lead to respiratory tract irritation.[4][6]

These classifications are the cornerstone of our PPE strategy. We are not just protecting against a chemical, but against specific, predictable physiological reactions.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to mitigate the identified risks. The following table summarizes the minimum required equipment for handling this compound.

Hazard Category Potential Risk Required PPE Rationale & Authoritative Standard
Eye & Face Protection Serious eye irritation from dust or splashes.Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is recommended over goggles when handling larger quantities or if there is a significant splash risk.[7][8]Goggles provide a seal around the eyes to protect against airborne particles and splashes. The ANSI Z.87.1 standard ensures a benchmark for impact and splash resistance.
Skin & Body Protection Skin irritation from direct contact.Chemical-resistant lab coat, fully buttoned. Long pants and fully enclosed shoes are mandatory. Chemical-resistant gloves (see Section 3).[7][8]A lab coat provides a removable barrier for the torso and arms. Proper attire prevents incidental skin exposure on the lower body.
Respiratory Protection Inhalation of airborne dust causing respiratory irritation.All manipulations of the solid compound should occur within a certified chemical fume hood to minimize dust generation.[7][9][10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or higher-level respirator is required.Engineering controls like fume hoods are the primary line of defense.[8] A respirator is a necessary secondary measure if airborne concentrations cannot be controlled.

Glove Selection: A Critical Analysis of Material and Time

Choosing the correct glove is not a one-size-fits-all decision. It involves understanding the principles of chemical resistance, specifically degradation and breakthrough time.[11]

  • Degradation: The physical deterioration of the glove material upon chemical contact.[11]

  • Breakthrough Time: The time it takes for the chemical to permeate through the glove material to the inside.[11]

For this compound, which is typically handled as a solid or in an organic solvent, Nitrile gloves are the standard choice for splash protection and incidental contact.[12][13] They offer good resistance to a range of chemicals, including acids and bases.[13]

Field-Proven Insights:

  • Double Gloving: When working with solutions or for extended periods, double gloving provides an extra layer of security. If the outer glove is compromised, the inner glove offers temporary protection while you retreat and re-glove.

  • Inspect and Replace: Always inspect gloves for tears or pinholes before use.[4] Upon any known contact, remove and dispose of the gloves immediately, washing your hands thoroughly afterward. Never reuse disposable gloves.

Operational Plan: Step-by-Step Handling Protocol

A self-validating protocol ensures safety at every stage.

  • Preparation & Engineering Controls:

    • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood.[7][9]

    • Verify Airflow: Before starting, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble Materials: Gather all necessary equipment (spatula, weigh paper, glassware) and labeled waste containers before introducing the chemical.

  • Donning PPE:

    • Put on your lab coat, safety goggles, and any other required PPE.

    • Don the appropriate chemical-resistant gloves as the final step.

  • Handling the Compound:

    • Weighing: Carefully weigh the solid compound on weigh paper or in a container within the fume hood. Avoid any action that could create dust, such as dropping the spatula or pouring from a height.

    • Transfer: Use a spatula for transfers. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing Solid Compound task_type->weighing  Solid solution Handling in Solution task_type->solution  Liquid ppe_solid Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Additional Control: - Work in Fume Hood - Use N95 Respirator if dust is unavoidable weighing->ppe_solid ppe_solution Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves (Consider Double) - Lab Coat Additional Control: - Work in Fume Hood - Consider Face Shield for large volumes solution->ppe_solution proceed Proceed with Experiment ppe_solid->proceed ppe_solution->proceed

Caption: PPE selection workflow based on the physical form of the chemical being handled.

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[14][15]

Step-by-Step Disposal Protocol:

  • Segregation: Never mix halogenated waste with non-halogenated waste.[15][16] This is critical for proper incineration and cost management.

  • Waste Container:

    • Use a dedicated, clearly labeled "Halogenated Waste" container with a secure, tight-fitting lid.[17]

    • The container must be made of a compatible material (e.g., polyethylene) and be in good condition.[9][17]

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[14][17] The label must clearly identify the contents, including the full chemical name and estimated concentrations.[17]

  • Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels) must be placed in the designated solid halogenated waste container.[7]

  • Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area within the lab, away from incompatible materials.[9][14]

By adhering to these rigorous PPE and handling protocols, you safeguard not only your personal health but also the integrity and reproducibility of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(trifluoromethyl)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.